Product packaging for 4-(Piperazin-1-yl)pyrimidine(Cat. No.:CAS No. 51047-52-0)

4-(Piperazin-1-yl)pyrimidine

Numéro de catalogue: B1356849
Numéro CAS: 51047-52-0
Poids moléculaire: 164.21 g/mol
Clé InChI: CBQYFXRCWSZCQW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Piperazin-1-yl)pyrimidine (CAS 51047-52-0) is a high-value chemical scaffold incorporating the biologically active piperazine ring, a privileged structure in drug discovery for its ability to improve solubility and bioavailability . This compound is a key synthetic intermediate and building block in medicinal chemistry research, particularly in the development of novel therapeutic agents. Recent scientific literature highlights its application in the design and development of a series of irreversible menin inhibitors, which represent a promising strategy for targeting acute myeloid leukemia (AML) with MLL rearrangements and NPM1 mutations . The piperazine scaffold is recognized for its broad and potent biological activity, featuring in compounds with documented antimicrobial, antidepressant, antipsychotic, and anticancer properties . Pyrimidinylpiperazine derivatives are also known to act on central nervous system targets, such as α2-adrenergic and 5-HT1A receptors . This product is intended for research purposes as a building block in organic synthesis and drug discovery programs. It is supplied as a high-purity material and requires storage in a dark place under an inert atmosphere at 2-8°C . Handling and Safety: This compound is classified with the signal word "Danger" and causes severe skin burns and eye damage (H314) . Researchers must wear appropriate personal protective equipment and handle it with extreme care. Regulatory Compliance: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12N4 B1356849 4-(Piperazin-1-yl)pyrimidine CAS No. 51047-52-0

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-piperazin-1-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4/c1-2-10-7-11-8(1)12-5-3-9-4-6-12/h1-2,7,9H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBQYFXRCWSZCQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592770
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51047-52-0
Record name 4-(Piperazin-1-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: 4-(Piperazin-1-yl)pyrimidine - A Core Scaffold for Novel Menin-MLL Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperazin-1-yl)pyrimidine is a heterocyclic organic compound that has emerged as a critical structural motif in medicinal chemistry. While the broader class of pyrimidine-piperazine hybrids has been explored for various biological activities, the 4-substituted isomer has recently gained significant attention as a foundational scaffold for the development of potent, irreversible inhibitors of the Menin-Mixed Lineage Leukemia (MLL) protein-protein interaction (PPI).[1][2] This interaction is a key driver in specific hematological malignancies, including Acute Myeloid Leukemia (AML) with MLL gene rearrangements or Nucleophosmin (NPM1) mutations.[2] This guide provides a comprehensive overview of the chemical properties, synthesis, and biological significance of this compound, with a focus on its application in the discovery of targeted anticancer therapeutics.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. These computed properties provide a baseline for understanding its chemical behavior, solubility, and potential for molecular interactions.

Property NameValueReference
CAS Number 51047-52-0--INVALID-LINK--
Molecular Formula C₈H₁₂N₄--INVALID-LINK--
Molecular Weight 164.21 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
XLogP3-AA 0--INVALID-LINK--
Hydrogen Bond Donor Count 1--INVALID-LINK--
Hydrogen Bond Acceptor Count 4--INVALID-LINK--
Rotatable Bond Count 1--INVALID-LINK--
Exact Mass 164.106196400 Da--INVALID-LINK--
Topological Polar Surface Area 41.1 Ų--INVALID-LINK--
Complexity 133--INVALID-LINK--

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. This common and efficient method involves the displacement of a halide (commonly chlorine) from the pyrimidine ring with the secondary amine of piperazine.

General Experimental Protocol: Synthesis of this compound Derivatives

This protocol is a representative method adapted from procedures for synthesizing related pyrimidine-piperazine compounds.[3][4]

Materials:

  • 4-Chloropyrimidine (or a substituted 4-chloropyrimidine derivative) (1.0 eq)

  • Piperazine (or a mono-protected/substituted piperazine) (1.2 - 2.0 eq)

  • Base (e.g., K₂CO₃, DIPEA) (2.0 - 3.0 eq)

  • Solvent (e.g., Acetonitrile (MeCN), Dimethylformamide (DMF), Isopropanol)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask charged with a magnetic stir bar, add piperazine and the chosen solvent under an inert atmosphere.

  • Add the base (e.g., K₂CO₃) to the mixture and stir for 10-15 minutes at room temperature.

  • Add 4-chloropyrimidine to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms (e.g., inorganic salts), filter the mixture.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Purify the crude residue. This is typically achieved by dissolving the residue in a suitable solvent (e.g., dichloromethane or ethyl acetate), washing with water or brine to remove excess piperazine and salts, drying the organic layer over anhydrous sodium sulfate, filtering, and concentrating.

  • Further purification can be performed using column chromatography on silica gel to yield the pure this compound derivative.

Biological Activity and Therapeutic Potential

The primary therapeutic relevance of the this compound scaffold is its use in developing inhibitors of the Menin-MLL interaction.

Mechanism of Action: Targeting the Menin-MLL Interaction

Menin is a nuclear scaffold protein that is essential for the oncogenic activity of MLL fusion proteins.[2] In MLL-rearranged leukemia, the MLL fusion protein is recruited to chromatin where it, in complex with Menin, aberrantly activates the transcription of target genes like HOXA9 and MEIS1. This leads to a block in hematopoietic differentiation and uncontrolled proliferation of leukemic cells.

Derivatives of this compound have been designed to act as potent and often irreversible inhibitors that disrupt this critical protein-protein interaction. By binding to Menin, these inhibitors prevent its association with the MLL fusion protein, leading to the downregulation of oncogenic gene expression, induction of cell differentiation, and potent anti-leukemic activity.[2][5]

Menin_MLL_Pathway cluster_nucleus Cell Nucleus Menin Menin MLL_Fusion MLL Fusion Protein Menin->MLL_Fusion Binds to Transcription Aberrant Gene Transcription Menin->Transcription Drives DNA DNA (Target Genes: HOXA9, MEIS1) MLL_Fusion->DNA Recruits to MLL_Fusion->Transcription Drives Inhibitor This compound Derivative Inhibitor->Menin Irreversibly Binds & Inhibits Interaction Differentiation Cell Differentiation & Apoptosis Inhibitor->Differentiation Promotes Leukemia Leukemic Proliferation & Differentiation Block Transcription->Leukemia

Menin-MLL Signaling Pathway and Point of Inhibition.
Biological Activity Data

Recent studies have highlighted the potency of derivatives built upon the this compound core. While data for the unsubstituted parent molecule is limited, its derivatives show significant activity.

Compound TypeAssayActivity MetricValueReference
Thienopyrimidine-piperazine derivative (Compound 13)Menin-MLL FP AssayIC₅₀10 nM[5]
Thienopyrimidine-piperazine derivative (Compound 13)MLL-AF9 Cell ViabilityGI₅₀75 nM[5]
Menin-MLL Inhibitor (D0060-319)Menin-MLL FP AssayIC₅₀7.46 nM[6]
Menin-MLL Inhibitor (D0060-319)MV4-11 Cell ViabilityIC₅₀4.0 nM[6]
Menin-MLL Inhibitor (D0060-319)MOLM-13 Cell ViabilityIC₅₀1.7 nM[6]

FP = Fluorescence Polarization; IC₅₀ = Half-maximal inhibitory concentration; GI₅₀ = Half-maximal growth inhibition.

Experimental Protocol: Menin-MLL Inhibition Assay (Fluorescence Polarization)

This protocol outlines a typical fluorescence polarization (FP) assay used to quantify the inhibition of the Menin-MLL interaction.[5][6][7]

Objective: To measure the ability of a test compound (e.g., a this compound derivative) to disrupt the binding of a fluorescently labeled MLL peptide to the Menin protein.

Principle: A small, fluorescently labeled MLL peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Menin protein, its tumbling slows significantly, increasing the polarization value. An effective inhibitor will compete with the peptide for binding to Menin, displacing it and causing a decrease in fluorescence polarization.

Materials:

  • Recombinant full-length human Menin protein

  • Fluorescently labeled MLL-derived peptide (e.g., FLSN-MLL)

  • Assay Buffer (e.g., PBS, 0.01% Triton X-100)

  • Test compounds serially diluted in DMSO

  • 384-well black, low-volume plates

  • Microplate reader capable of FP measurements

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted test compound or DMSO (as a control).

  • Add the Menin protein solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Add the fluorescently labeled MLL peptide to all wells to initiate the binding/competition reaction.

  • Incubate the plate for 1-2 hours at room temperature, protected from light.

  • Measure the fluorescence polarization on a suitable microplate reader.

  • Data Analysis: The percentage of inhibition is calculated relative to high (Menin + peptide) and low (peptide only) polarization controls. IC₅₀ values are determined by fitting the dose-response data to a four-parameter logistic equation.

Conclusion

This compound is a high-value scaffold for modern drug discovery, particularly in the field of oncology. Its synthetic accessibility and favorable orientation for engaging with protein targets have made it a cornerstone in the development of next-generation covalent inhibitors. The success of its derivatives in potently and selectively inhibiting the Menin-MLL interaction provides a compelling rationale for its continued exploration by researchers and scientists in the development of targeted therapies for leukemia and potentially other cancers.

References

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-(piperazin-1-yl)pyrimidine core is a significant heterocyclic motif that has become a cornerstone in modern medicinal chemistry. Its unique structural and electronic properties have established it as a "privileged scaffold," leading to its incorporation into a multitude of biologically active molecules across various therapeutic areas. This technical guide provides a comprehensive overview of the discovery, synthesis, and historical development of this compound, detailing its evolution from a simple heterocyclic compound to a key building block in the design of targeted therapeutics. This document includes detailed experimental protocols, tabulated quantitative data, and visualizations of synthetic and biological pathways to serve as an in-depth resource for researchers in the field.

Introduction: The Pyrimidine-Piperazine Hybrid in Medicinal Chemistry

The fusion of pyrimidine and piperazine rings has given rise to a versatile class of compounds with a broad spectrum of biological activities.[1] Pyrimidines, as essential components of nucleic acids, offer a biocompatible framework with multiple points for chemical modification, allowing for the fine-tuning of physicochemical and pharmacological properties.[2][3] The piperazine moiety, a common pharmacophore, often imparts favorable properties such as improved aqueous solubility, oral bioavailability, and the ability to traverse biological membranes.[1] The combination of these two rings in the this compound scaffold has proven to be a highly successful strategy in drug discovery, enabling the development of potent and selective modulators of various biological targets.[4]

Discovery and Foundational Synthesis

The foundational work on the synthesis of monosubstituted pyrimidines, which paved the way for compounds like this compound, can be traced back to the mid-20th century. A key publication by Boarland and McOmie in 1951 in the Journal of the Chemical Society described the reactions of chloropyrimidines, establishing a basis for their substitution with amines.[5][6] While this paper may not explicitly detail the synthesis of this compound (CAS 51047-52-0), it laid the groundwork for the nucleophilic aromatic substitution reaction that remains the primary method for its synthesis.

The most common and straightforward method for the synthesis of this compound involves the reaction of a 4-halopyrimidine, typically 4-chloropyrimidine, with piperazine. This reaction is a nucleophilic aromatic substitution (SNAr) where the piperazine acts as the nucleophile, displacing the chloride ion from the electron-deficient pyrimidine ring.

Synthetic_Pathway 4-chloropyrimidine 4-chloropyrimidine product This compound 4-chloropyrimidine->product SNAr Reaction piperazine piperazine piperazine->product

General synthetic pathway for this compound.

Experimental Protocols

The following is a generalized, detailed methodology for the synthesis of this compound based on established procedures for analogous compounds.

Synthesis of this compound from 4-Chloropyrimidine and Piperazine

  • Materials:

    • 4-Chloropyrimidine

    • Piperazine (anhydrous)

    • Anhydrous solvent (e.g., ethanol, isopropanol, or acetonitrile)

    • Base (e.g., potassium carbonate, triethylamine)

    • Deionized water

    • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

    • Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

  • Procedure:

    • To a stirred solution of piperazine (typically 2-3 equivalents to favor monosubstitution and act as a base) in an anhydrous solvent, 4-chloropyrimidine (1 equivalent) is added portion-wise at room temperature.

    • An inorganic base such as potassium carbonate (2 equivalents) may be added to neutralize the HCl generated during the reaction.

    • The reaction mixture is then heated to reflux (typically 60-80 °C) and stirred for several hours (4-12 h). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

    • The resulting residue is partitioned between water and an organic solvent (e.g., dichloromethane).

    • The organic layer is separated, and the aqueous layer is extracted multiple times with the organic solvent.

    • The combined organic extracts are washed with brine, dried over an anhydrous drying agent, filtered, and concentrated in vacuo to yield the crude product.

    • The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford the pure product.

History of Development in Drug Discovery

The this compound scaffold has been instrumental in the development of numerous therapeutic agents. Its journey from a simple heterocyclic compound to a "privileged scaffold" is marked by its appearance in a wide array of drug candidates targeting different protein families.

Table 1: Milestones in the Development of this compound-based Compounds

Year/PeriodDevelopment MilestoneTherapeutic AreaReference(s)
Late 20th CenturyEmergence of pyrimidinylpiperazine derivatives as ligands for various receptors and enzymes, including early investigations into their antipsychotic and anxiolytic potential.CNS Disorders[7]
2000s - 2010sIncreased focus on kinase inhibition. The scaffold is identified as a potent hinge-binding motif for various protein kinases, leading to the development of numerous kinase inhibitors. For example, derivatives have been synthesized and evaluated as Akt inhibitors for their potential in cancer therapy.Oncology[7]
2010s - PresentExpansion into diverse therapeutic areas. Derivatives are developed as GRP119 agonists for diabetes and obesity, caspase inhibitors for inflammatory diseases, and menin-MLL inhibitors for acute myeloid leukemia, showcasing the scaffold's versatility.Metabolic Diseases, Inflammation, Oncology[1],

Biological Activities and Signaling Pathways

The biological activity of this compound derivatives is highly dependent on the substitutions on both the pyrimidine and piperazine rings. This allows for the creation of libraries of compounds that can be screened against various biological targets.

Kinase Inhibition:

A prominent application of this scaffold is in the development of protein kinase inhibitors. The pyrimidine ring often acts as a hinge-binder, forming hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for potent inhibition. The piperazine moiety typically extends into the solvent-exposed region, providing a point for modification to enhance selectivity and pharmacokinetic properties. For instance, certain derivatives have shown potent inhibitory activity against Akt, a key kinase in the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.

Akt_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Cell_Survival Cell Survival & Proliferation mTORC1->Cell_Survival Inhibitor This compound Derivative Inhibitor->Akt Inhibition

Inhibition of the PI3K/Akt signaling pathway.

Table 2: Biological Activity of Selected this compound Derivatives

Compound ClassTargetBiological Activity (IC50/EC50)Therapeutic AreaReference(s)
4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidinesAkt118.0 nM (Compound 5q)Oncology[7]
5-methyl-2-aryl-4-(piperazin-1-yl)pyrimidinesGPR119Potent agonistic activityDiabetes & Obesity[1]
Thiophene-substituted pyrimidine-piperazinesVarious bacteria & fungiGood antimicrobial activity at 40µg/mlInfectious Diseases

Conclusion

The this compound scaffold has firmly established itself as a privileged structure in medicinal chemistry. Its synthetic accessibility, coupled with its ability to be readily functionalized, has allowed for the exploration of vast chemical space, leading to the discovery of potent and selective modulators of a wide range of biological targets. From its early beginnings in fundamental heterocyclic chemistry to its current status as a key component of numerous clinical candidates, the journey of this compound highlights the power of scaffold-based drug design. This guide serves as a testament to its enduring importance and provides a solid foundation for future research and development in this exciting area.

References

The Versatile Scaffold: A Deep Dive into 4-(Piperazin-1-yl)pyrimidine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)pyrimidine core is a privileged scaffold in modern medicinal chemistry, serving as a cornerstone in the design of a diverse array of therapeutic agents. Its unique structural and physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it a focal point for the development of targeted therapies. This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic applications of this compound and its derivatives, with a focus on their roles as kinase inhibitors, modulators of protein-protein interactions, and other key drug targets.

Synthesis of the this compound Core and its Derivatives

The synthetic accessibility of the this compound scaffold is a key factor in its widespread use. A common and efficient method involves the nucleophilic aromatic substitution (SNAr) of a pyrimidine ring bearing a suitable leaving group, typically a halogen, at the 4-position with piperazine.

A general synthetic route to 2,6-disubstituted-4-(piperazin-1-yl)pyrimidine derivatives is outlined below. The synthesis often commences with a commercially available dihalopyrimidine, which allows for sequential and regioselective substitution. For instance, the synthesis of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine, a scaffold for inflammatory caspase inhibitors, starts from 2,4,6-trichloropyrimidine. Sequential substitution with pyrrolidine followed by piperazine yields the desired product.

For the synthesis of more complex derivatives, such as those with antimicrobial activity, a multi-step approach is often employed. This can involve the initial construction of a substituted pyrimidine ring, followed by the introduction of the piperazine moiety. A representative synthetic scheme is detailed below.

General Experimental Protocol for the Synthesis of 4-Substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines

This protocol describes a typical multi-step synthesis of pyrimidine-piperazine derivatives with potential antimicrobial activity.

Step 1: Synthesis of Thiophene Substituted Chalcones (1a-e) A mixture of 2-acetylthiophene (0.01 mol) and an appropriate aromatic aldehyde (0.01 mol) are stirred in ethanol (15 ml). An aqueous solution of 40% potassium hydroxide (10 ml) is added, and stirring is continued for 2 hours. The mixture is kept overnight at room temperature, poured into crushed ice, and acidified with dilute hydrochloric acid. The separated solid is filtered and recrystallized to yield the pure chalcone.

Step 2: Synthesis of 4-Substituted-6-(thiophen-2-yl)pyrimidine-2-thiols (2a-e) The chalcone (0.01 mol) and thiourea (0.01 mol) are refluxed in 1,4-dioxane (10 ml) with a catalytic amount of acetic acid for approximately 24 hours. The reaction mixture is cooled and poured into ice-cold water. The resulting product is filtered, dried, and recrystallized from ethanol.

Step 3: Synthesis of 4-Substituted-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidines (3a-e) To a solution of the pyrimidine-2-thiol (0.01 mol) in dimethylformamide (20 ml), potassium carbonate (0.02 mol) and methyl iodide (0.02 mol) are added and stirred for 4 hours. The reaction mixture is then diluted with cold water and neutralized with glacial acetic acid. The product is filtered, dried, and recrystallized from ethanol.[1]

Step 4: Synthesis of 4-Substituted-2-(4-substituted-piperazin-1-yl)-6-(thiophen-2-yl)pyrimidines (4a-e and 5a-e) The 2-(methylsulfanyl)pyrimidine (0.001 mol) and the desired N-substituted piperazine (0.001 mol) are refluxed in dry ethanol (15 ml) for 12 hours in the presence of a catalytic amount of potassium hydroxide. After completion, the reaction mixture is poured into crushed ice. The solid that separates is filtered, dried, and recrystallized from ethanol to give the final pure product.[1]

Therapeutic Applications and Biological Activity

The versatility of the this compound scaffold is evident in the wide range of biological targets it has been shown to modulate. The following sections detail its application in the development of inhibitors for several key protein families.

Protein Kinase Inhibitors

Protein kinases are a major class of drug targets in oncology and other diseases. The this compound core has been successfully employed to generate potent and selective kinase inhibitors.

The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is a hallmark of many cancers. A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent Akt inhibitors.[2][3]

Table 1: In vitro Akt1 Inhibitory Activity and Antiproliferative Effects of Selected 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives [2]

CompoundRAkt1 IC50 (nM)LNCaP IC50 (µM)PC-3 IC50 (µM)
5q 4-Fluorobenzoyl18.01.52.3
5t 3-Fluorobenzoyl21.32.13.5

Data represents a selection of compounds from the cited study.

The development of these inhibitors showcases a typical workflow in drug discovery, starting from a screening hit and proceeding through iterative cycles of chemical synthesis and biological evaluation to optimize potency and cellular activity.

cluster_0 Drug Discovery Workflow Screening High-Throughput Screening Hit_ID Hit Identification (Weak Akt Inhibitor) Screening->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt Synthesis Synthesis of Derivatives Lead_Opt->Synthesis In_Vitro In Vitro Kinase Assays (IC50 Determination) Synthesis->In_Vitro In_Vitro->Lead_Opt Cell_Assay Cell-Based Assays (Antiproliferative Activity) In_Vitro->Cell_Assay Cell_Assay->Lead_Opt Preclinical Preclinical Development Cell_Assay->Preclinical

Drug discovery workflow for Akt inhibitors.

The Akt signaling pathway is a complex cascade that plays a central role in cellular processes. Inhibition of Akt by compounds such as the 4-(piperazin-1-yl)pyrimidines can block downstream signaling, leading to decreased cell proliferation and survival.

GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Downstream Cell Survival, Proliferation, Metabolism Akt->Downstream mTORC1->Downstream Inhibitor This compound Akt Inhibitor Inhibitor->Akt Inhibits

Simplified Akt signaling pathway.

FMS-like tyrosine kinase 3 (FLT3) is another important target in oncology, particularly in acute myeloid leukemia (AML), where activating mutations are common. 4-Amino-6-piperazin-1-yl-pyrimidine-5-carbaldehyde oximes have been identified as potent inhibitors of FLT3.[4] The development of these compounds highlights the importance of structure-activity relationship (SAR) studies in fine-tuning inhibitor potency.

Table 2: FLT3 and Cellular Antiproliferative Activity of Selected Pyrimidine Derivatives [4]

CompoundRFLT3 IC50 (nM)MV4-11 IC50 (nM)
Example 1 H100250
Example 2 4-Cl-Ph1050

Data represents a selection of compounds from the cited study.

The FLT3 signaling pathway, when constitutively activated by mutations, drives leukemic cell proliferation and survival. FLT3 inhibitors block this aberrant signaling.

FLT3_mut Mutated FLT3 (e.g., ITD) STAT5 STAT5 FLT3_mut->STAT5 Activates RAS_MAPK RAS/MAPK Pathway FLT3_mut->RAS_MAPK Activates PI3K_Akt PI3K/Akt Pathway FLT3_mut->PI3K_Akt Activates Proliferation Leukemic Cell Proliferation & Survival STAT5->Proliferation RAS_MAPK->Proliferation PI3K_Akt->Proliferation Inhibitor This compound FLT3 Inhibitor Inhibitor->FLT3_mut Inhibits

Simplified FLT3 signaling in AML.
Modulators of Protein-Protein Interactions

Beyond kinase inhibition, the this compound scaffold has proven effective in disrupting pathological protein-protein interactions (PPIs).

The interaction between menin and the MLL protein is a key driver in certain types of leukemia. A series of 4-(piperazin-1-yl)pyrimidines have been designed as irreversible inhibitors of this interaction.[5][6] These compounds form a covalent bond with a cysteine residue in the menin protein, leading to sustained inhibition. The development of these covalent inhibitors represents a sophisticated strategy to achieve high potency and prolonged duration of action.

Menin Menin Menin_MLL Menin-MLL Complex Menin->Menin_MLL MLL MLL Fusion Protein MLL->Menin_MLL Target_Genes Target Gene Expression (e.g., HOXA9) Menin_MLL->Target_Genes Upregulates Leukemogenesis Leukemogenesis Target_Genes->Leukemogenesis Inhibitor Irreversible Menin Inhibitor (this compound derivative) Inhibitor->Menin Covalently Binds & Inhibits Interaction

Menin-MLL interaction and its inhibition.
Other Therapeutic Targets

Inflammatory caspases (caspase-1, -4, and -5) are key mediators of the inflammatory response. A series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine derivatives have been identified as potent, non-competitive inhibitors of these enzymes.[7] These compounds offer a potential therapeutic avenue for inflammatory diseases.

Table 3: Inhibition of Inflammatory Caspases by Selected Pyrimidine Derivatives [7]

CompoundRCaspase-1 Ki (nM)Caspase-4 Ki (nM)Caspase-5 Ki (nM)
CK-1-41 Ethylbenzene102030

Data represents a selection of compounds from the cited study.

A typical workflow for evaluating caspase inhibitors involves enzymatic assays to determine inhibitory potency and selectivity, followed by cellular assays to assess their effects on inflammatory signaling.

cluster_1 Caspase Inhibitor Evaluation Workflow Compound_Synthesis Compound Synthesis Enzyme_Assay Enzymatic Assays (Caspase-1, -4, -5) Ki Determination Compound_Synthesis->Enzyme_Assay Selectivity Selectivity Profiling (Other Caspases) Enzyme_Assay->Selectivity Cell_Assay Cell-Based Assays (e.g., IL-1β release) Enzyme_Assay->Cell_Assay Mechanism Mechanism of Action Studies (e.g., Reversibility, Competition) Enzyme_Assay->Mechanism In_Vivo In Vivo Models of Inflammation Cell_Assay->In_Vivo

Workflow for evaluating caspase inhibitors.

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and obesity. A series of 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-4-(piperazin-1-yl)pyrimidine derivatives have been developed as novel GPR119 agonists.[8] These compounds stimulate insulin secretion and improve glucose tolerance.

Table 4: GPR119 Agonistic Activity of a Selected Pyrimidine Derivative [8]

CompoundGPR119 EC50 (nM)
9i 15.2

Data for a representative compound from the cited study.

The GPR119 signaling pathway plays a crucial role in glucose homeostasis. Agonists of this receptor can potentiate insulin release and promote the secretion of incretin hormones.

Agonist GPR119 Agonist (this compound derivative) GPR119 GPR119 Agonist->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Insulin Insulin Secretion (Pancreatic β-cells) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cells) PKA->GLP1

Simplified GPR119 signaling pathway.

Conclusion

The this compound scaffold has firmly established itself as a versatile and highly valuable core in medicinal chemistry. Its synthetic tractability and ability to be elaborated into a wide range of derivatives targeting diverse biological entities underscore its importance in modern drug discovery. From potent and selective kinase inhibitors for cancer therapy to innovative modulators of protein-protein interactions and GPCRs, the this compound motif continues to be a rich source of novel therapeutic candidates. The examples provided in this guide illustrate the broad applicability of this scaffold and provide a foundation for future drug design and development efforts. As our understanding of disease biology deepens, it is certain that the this compound core will continue to feature prominently in the quest for new and effective medicines.

References

The Piperazinyl-Pyrimidine Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazinyl-pyrimidine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility in engaging a wide array of biological targets. This technical guide delves into the profound biological significance of this scaffold, offering an in-depth analysis of its multifaceted therapeutic potential, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

The piperazinyl-pyrimidine core is a cornerstone in the design of novel anticancer agents, exhibiting potent activity against a range of human cancer cell lines. These derivatives employ various mechanisms, most notably through the inhibition of key protein kinases and interference with crucial cellular signaling pathways.

Kinase Inhibition: Targeting the Engines of Cell Proliferation

Piperazinyl-pyrimidine derivatives have been extensively explored as inhibitors of protein kinases, which are critical regulators of cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.

Phosphoinositide 3-Kinase (PI3K) Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling cascades in human cancers. Several studies have highlighted the potential of piperazinyl-pyrimidine derivatives as potent PI3K inhibitors. For instance, a series of furo[2,3-d]pyrimidine-based compounds incorporating a piperazinyl linker have demonstrated significant inhibitory activity against PI3Kα, a key isoform in this pathway.[1][2]

Other Kinase Targets: Beyond PI3K, this scaffold has been successfully employed to target other crucial kinases involved in oncogenesis, including Platelet-Derived Growth Factor Receptors (PDGFR), Casein Kinase 1 (CK1), and RAF kinases.[3] Certain derivatives have also shown inhibitory activity against c-Met and VEGFR-2, key players in tumor angiogenesis and metastasis.[4]

Non-Kinase Anticancer Mechanisms

The anticancer properties of this scaffold are not limited to kinase inhibition. Some derivatives have been shown to induce apoptosis and inhibit cell cycle progression. For example, certain piperazinyl-pyrimidine compounds have demonstrated the ability to inhibit the p65 subunit of NF-κB, a transcription factor that plays a pivotal role in inflammation and cancer.[5]

Quantitative Anticancer Activity Data

The following tables summarize the in vitro anticancer and kinase inhibitory activities of representative piperazinyl-pyrimidine derivatives.

Table 1: In Vitro Anticancer Activity of Piperazinyl-Pyrimidine Derivatives

Compound IDCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
5b MCF-7 (Breast)Alamar Blue6.29[5]
3a MCF-7 (Breast)Alamar Blue9.17[5]
7b PANC-1 (Pancreatic)Not Specified4.5[1]
8a PANC-1 (Pancreatic)Not Specified6[1][2]
6b HepG2 (Liver)Not Specified3.26[4]
6b MCF-7 (Breast)Not Specified3.19[4]
6b HCT116 (Colorectal)Not Specified5.01[4]
8e MCF-7 (Breast)Not Specified3.19 - 8.21[4]
8f HCT116 (Colorectal)Not Specified3.19 - 8.21[4]
XVI Various (NCI-60)Not Specified1.17 - 18.40
L3 HCT116 p53+/+Not Specified0.12
4f MCF-7 (Breast)Not Specified15.83[6]
4j MCF-7 (Breast)Not Specified5.72[6]
8a MCF-7 (Breast)Not Specified5.29[6]
8b MCF-7 (Breast)Not Specified15.54[6]
5e MCF-7 (Breast)Not Specified18[6]

Table 2: Kinase Inhibitory Activity of Piperazinyl-Pyrimidine Derivatives

Compound IDKinase TargetAssay TypeIC50 (nM)Reference
8e TubulinEnzymatic7.95[4]
8f TubulinEnzymatic9.81[4]
AE-2-48 Caspase-1Not Specified13[7]
AE-2-21 Caspase-1Not Specified18[7]
CK-1-41 Caspase-1Not Specified31[7]
50 PI3KαNot Specified2.6[8]

Antimicrobial Activity: A Broad Spectrum of Defense

The piperazinyl-pyrimidine scaffold has also demonstrated significant potential in combating microbial infections, with derivatives showing activity against a range of bacteria and fungi.

Antibacterial Activity

Several studies have reported the synthesis of piperazinyl-pyrimidine derivatives with notable antibacterial properties against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism of action for some of these compounds involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[11]

Antifungal Activity

In addition to their antibacterial effects, certain piperazinyl-pyrimidine derivatives have exhibited significant antifungal activity against various fungal strains, including Aspergillus niger and Candida albicans.[9][10]

Quantitative Antimicrobial Activity Data

Table 3: Antimicrobial Activity of Piperazinyl-Pyrimidine Derivatives

Compound IDMicrobial StrainAssay TypeMIC (µg/mL)Reference
4b, 4d, 5a, 5b S. aureus, B. subtilis, E. coli, S. paratyphi-ANot SpecifiedGood activity at 40[9][10]
4a, 4d, 4e, 5c, 5e A. niger, P. notatum, A. fumigates, C. albicansNot SpecifiedSignificant activity at 40[9][10]
2b, 2c, 5a, 5b, 5h, 5i Gram-positive & Gram-negative bacteriaNot Specified0.06 - 1.53[11]
2c, 2e, 5c, 5e Candida albicansNot Specified2.03 - 3.89[11]

Antiviral Activity: Targeting Viral Machinery

Recent research has unveiled the potential of piperazinyl-pyrimidine analogues as potent antiviral agents. A notable example is their activity against the Chikungunya virus (CHIKV), where they have been shown to target the viral capping machinery (nsP1), an essential component for viral replication.[12][13] This highlights a promising avenue for the development of novel antiviral therapies.

Central Nervous System (CNS) Applications

The versatility of the piperazinyl-pyrimidine scaffold extends to the central nervous system. Derivatives have been designed and synthesized with potential antidepressant activity. These compounds have shown a high affinity for the 5-hydroxytryptamine (serotonin) 1A receptor (5-HT1AR) and have been found to significantly increase serotonin levels in the brain.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ cells per well and incubate for 24 hours to allow for cell attachment.[15]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (typically dissolved in DMSO, with a final DMSO concentration of ≤ 0.1%) for a specified period, often 48 hours.[15]

  • MTT Addition: After the incubation period, remove the treatment medium and add 100 µL of fresh medium along with 10 µL of MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.[15]

  • Incubation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.[15]

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells) and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[15]

In Vitro Kinase Activity Assay (Luminescence-Based)

This assay measures the activity of a specific kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO) and create a serial dilution in DMSO.[16]

  • Kinase Reaction Setup: In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well. Add 2.5 µL of the kinase enzyme to each well and incubate for 10 minutes at room temperature to allow for inhibitor binding.[16]

  • Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture to each well. Incubate the plate at 30°C for 60 minutes.[16]

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[16]

    • Add 20 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[16]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[16]

Antibacterial Susceptibility Testing (Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum with a concentration adjusted to approximately 10⁸ cells/mL using a 0.5 McFarland standard.[17]

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by piperazinyl-pyrimidine derivatives is crucial for understanding their mechanism of action. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Inhibitor Piperazinyl-Pyrimidine Inhibitor Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway.

Caption: Inhibition of the NF-κB signaling pathway.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Compound Prepare Serial Dilution of Inhibitor Plate Add Inhibitor and Kinase to Plate Compound->Plate Enzyme Prepare Kinase Solution Enzyme->Plate Substrate Prepare Substrate/ATP Mixture React Add Substrate/ATP to Initiate Reaction Substrate->React Incubate1 Incubate (10 min) Plate->Incubate1 Incubate1->React Incubate2 Incubate (60 min) React->Incubate2 Stop Add ADP-Glo™ Reagent (Stop Reaction) Incubate2->Stop Incubate3 Incubate (40 min) Stop->Incubate3 Detect Add Kinase Detection Reagent Incubate3->Detect Incubate4 Incubate (30 min) Detect->Incubate4 Read Measure Luminescence Incubate4->Read

Caption: Workflow for a luminescence-based kinase inhibition assay.

Conclusion

The piperazinyl-pyrimidine scaffold represents a highly versatile and pharmacologically significant motif in drug discovery. Its ability to be readily functionalized allows for the fine-tuning of its biological activity against a diverse range of targets implicated in cancer, microbial infections, viral diseases, and CNS disorders. The wealth of data presented in this guide underscores the immense potential of this scaffold for the development of next-generation therapeutics. Further exploration of structure-activity relationships and the application of novel synthetic methodologies will undoubtedly continue to unlock new and exciting therapeutic opportunities based on this privileged core structure.

References

Investigating the Mechanism of Action of 4-(Piperazin-1-yl)pyrimidine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3][4] This technical guide delves into the primary mechanisms of action for this versatile class of molecules, focusing on their roles as kinase inhibitors, protein-protein interaction modulators, and agents targeting other critical cellular pathways. We will explore the signaling cascades they influence, present quantitative data on their activity, and provide standardized protocols for their investigation.

Primary Mechanisms of Action

The biological effects of this compound derivatives are diverse, a testament to the scaffold's ability to be tailored to interact with various biological targets. Key mechanisms include:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are crucial regulators of cellular processes like proliferation, differentiation, and survival.[5]

  • Modulation of Protein-Protein Interactions: Certain derivatives can disrupt critical interactions between proteins, such as those involving menin and MLL1 in leukemia.[6]

  • G-Protein-Coupled Receptor (GPCR) Agonism: Some compounds activate GPCRs like GPR119, influencing metabolic pathways.[7]

  • NF-κB Pathway Inhibition: Inhibition of the NF-κB signaling pathway is another key anti-inflammatory and anticancer mechanism.[8][9]

Kinase Inhibition: Targeting Oncogenic Signaling

Many this compound derivatives function as potent inhibitors of various protein kinases, making them highly valuable in oncology research.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a central regulator of cell growth, proliferation, and survival. Hyperactivation of this pathway is a common feature in many cancers.

A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of Akt (also known as Protein Kinase B).[5] By directly inhibiting Akt, these compounds block the downstream signaling cascade, leading to decreased cell proliferation and the induction of apoptosis. This makes them promising candidates for cancer therapy.[5]

Below is a diagram illustrating the inhibition of the Akt signaling pathway.

Akt_Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Targets (mTOR, GSK3β, etc.) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Derivative Inhibitor->Akt

Inhibition of the PI3K/Akt signaling pathway by specific derivatives.
JAK/STAT and FLT3 Signaling Pathways

Dual inhibition of Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3) has been achieved with 4-piperazinyl-2-aminopyrimidine derivatives.[10] Both JAK2 and FLT3 are key players in hematological malignancies. By simultaneously blocking these two kinases, the compounds can effectively induce apoptosis and arrest the cell cycle in cancer cells.[10]

Aurora Kinase Inhibition

Certain pyrimidine-based derivatives have been developed as inhibitors of Aurora A kinase. These inhibitors are designed to induce a specific "DFG-out" conformation in the kinase, which leads to a reduction in the levels of MYC oncoproteins, key drivers of many cancers.[11]

Quantitative Data: Kinase Inhibitory Activity

Compound ClassTarget KinaseIC50 ValueCell LineReference
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5q)Akt118.0 nMLNCaP, PC-3[5]
4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine (5t)Akt121.3 nMLNCaP, PC-3[5]
4-piperazinyl-2-aminopyrimidine (14j)JAK227 nMHEL, MV4-11, HL60[10]
4-piperazinyl-2-aminopyrimidine (14j)FLT330 nMHEL, MV4-11, HL60[10]
Pyrazolo[3,4-d]pyrimidine (XVI)-GI50: 1.17-18.40 µMNCI-60 Panel[12]

Disruption of Menin-MLL Interaction

In certain types of leukemia, such as Acute Myeloid Leukemia (AML), the interaction between the proteins menin and MLL1 is crucial for cancer cell proliferation.[6] A novel series of 4-(piperazin-1-yl)pyrimidines has been developed as irreversible (covalent) inhibitors of menin.[6]

These compounds act by a dual mechanism:

  • Reducing Menin Protein Levels: They lead to a decrease in the total amount of menin protein.[6]

  • Downregulating MEN1 Transcription: They also inhibit the transcription of the MEN1 gene, which codes for the menin protein.[6]

This distinct mechanism, which does not involve proteasomal degradation, offers a potential advantage in overcoming acquired resistance to other menin inhibitors.[6]

Menin_MLL_Inhibition MEN1_gene MEN1 Gene Menin_protein Menin Protein MEN1_gene->Menin_protein Transcription & Translation Complex Menin-MLL Complex Menin_protein->Complex MLL1 MLL1 Fusion Protein MLL1->Complex Target_genes Target Gene Expression (e.g., Hox genes) Complex->Target_genes Leukemia Leukemic Cell Proliferation Target_genes->Leukemia Inhibitor This compound Derivative Inhibitor->MEN1_gene Downregulates Transcription Inhibitor->Menin_protein Reduces Protein Level

Dual mechanism of action of menin inhibitors in leukemia.

Key Experimental Protocols

This section provides standardized methodologies for evaluating the mechanism of action of this compound derivatives.

In Vitro Kinase Inhibition Assay (Example: Akt1)

This protocol outlines a typical procedure to determine the IC50 of a compound against a target kinase.

Objective: To quantify the concentration of the test compound required to inhibit 50% of the Akt1 kinase activity.

Materials:

  • Recombinant human Akt1 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP (Adenosine triphosphate)

  • Specific peptide substrate for Akt1

  • Test compound (dissolved in DMSO)

  • Kinase-Glo® Luminescent Kinase Assay kit (or similar)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

  • In a 384-well plate, add 5 µL of the diluted compound solution. Include wells for "no inhibitor" (DMSO vehicle) and "no enzyme" controls.

  • Add 10 µL of a solution containing the Akt1 enzyme and the peptide substrate to each well.

  • Incubate the plate for 20 minutes at room temperature to allow compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of ATP solution to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

  • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.

Kinase_Assay_Workflow start Start prep_comp Prepare Serial Dilutions of Test Compound start->prep_comp add_comp Add Compound to 384-well Plate prep_comp->add_comp add_enz Add Enzyme (Akt1) & Substrate Solution add_comp->add_enz incubate1 Incubate (20 min, RT) add_enz->incubate1 add_atp Initiate Reaction with ATP incubate1->add_atp incubate2 Incubate (60 min, 30°C) add_atp->incubate2 add_glo Add Kinase-Glo® Reagent incubate2->add_glo incubate3 Incubate (10 min, RT) add_glo->incubate3 read Measure Luminescence incubate3->read analyze Calculate % Inhibition & Determine IC50 read->analyze end End analyze->end

Workflow for an in vitro kinase inhibition assay.
Cell Proliferation Assay (MTT Assay)

Objective: To assess the effect of the test compounds on the viability and proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3, HEL, MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader (570 nm)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound (typically from 0.01 to 100 µM). Include a vehicle control (DMSO).

  • Incubate the plates for 72 hours in a CO2 incubator.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Carefully remove the medium.

  • Add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability compared to the vehicle control and determine the GI50/IC50 value.

Conclusion

The this compound scaffold represents a highly versatile platform for the development of targeted therapeutics. Its derivatives have been shown to potently inhibit key signaling pathways implicated in cancer and other diseases, primarily through kinase inhibition and the disruption of critical protein-protein interactions. The ability to modify the core structure allows for fine-tuning of activity and selectivity against a wide range of biological targets. Further research into this compound class holds significant promise for the discovery of novel and effective therapeutic agents.

References

Initial Biological Screening of 4-(Piperazin-1-yl)pyrimidine Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a wide range of therapeutic applications. Its synthetic tractability and ability to interact with various biological targets have made it a focal point in the quest for novel drug candidates. This technical guide provides an in-depth overview of the initial biological screening of this class of compounds, focusing on key therapeutic areas, experimental methodologies, and data interpretation.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various components of oncogenic signaling pathways.

Targeting the PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. Several this compound derivatives have been identified as potent inhibitors of key kinases in this pathway, particularly Akt.

Quantitative Data Summary: Akt Inhibition and Antiproliferative Activity

Compound IDTargetIC50 (nM)Cell LineAntiproliferative EffectReference
5q Akt118.0LNCaP, PC-3Desirable[1]
5t Akt121.3LNCaP, PC-3Desirable[1]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Akt_mTOR RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Survival mTORC1->Proliferation Compound This compound Compound Compound->Akt Inhibits

Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound compounds on Akt.
Inhibition of the Menin-MLL Interaction

The interaction between menin and the mixed-lineage leukemia (MLL) protein is a critical driver in certain types of acute leukemia. Small molecules that disrupt this protein-protein interaction are a promising therapeutic strategy. This compound derivatives have been developed as irreversible inhibitors of menin.

Quantitative Data Summary: Menin Inhibition and Antiproliferative Activity

Compound IDTargetKd (nM)Cellular EngagementAntiproliferative EffectReference
M-89 (42) Menin1.4Low nanomolarPotent[2]
37 MeninNot reportedPotent inhibitor of MLL fusion protein-expressing leukemic cellsSelective and potent[3]

Experimental Workflow: Menin-MLL Interaction Assay

Menin_MLL_Workflow start Start prepare_reagents Prepare Reagents: - Menin Protein - Fluorescently Labeled MLL Peptide - Test Compound (this compound) start->prepare_reagents incubate Incubate Reagents prepare_reagents->incubate measure_fp Measure Fluorescence Polarization (FP) incubate->measure_fp analyze Analyze Data: - Determine IC50 - Assess Inhibition measure_fp->analyze end End analyze->end

Figure 2: A generalized workflow for a fluorescence polarization-based assay to screen for inhibitors of the menin-MLL interaction.

Antidiabetic and Anti-obesity Activity

The G protein-coupled receptor 119 (GPR119) is an attractive target for the treatment of type 2 diabetes and obesity due to its role in promoting glucose-dependent insulin secretion and the release of incretin hormones.

Quantitative Data Summary: GPR119 Agonist Activity

Compound IDTargetActivityIn Vivo EffectReference
9i GPR119High potent agonistic activityImproved glucose tolerance, promoted insulin secretion, decreased body weight[4]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. The this compound scaffold has been explored for its potential antibacterial and antifungal properties.

Quantitative Data Summary: Antimicrobial Activity

Compound IDActivityTest ConcentrationActive AgainstReference
4b, 4d, 5a, 5b Antibacterial40 μg/mlStaphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella paratyphi-A[5]
4a, 4d, 4e, 5c, 5e Antifungal40 μg/mlAspergillus niger, Pencillium notatum, Aspergillus fumigates, Candida albicans[5]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the successful screening of compound libraries. Below are outlines of key methodologies.

Akt Kinase Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the enzymatic activity of the Akt kinase.

Protocol Outline:

  • Reagent Preparation:

    • Prepare a stock solution of the this compound test compound in a suitable solvent (e.g., DMSO).

    • Dilute the compound to the desired concentrations in assay buffer.

    • Prepare solutions of recombinant Akt enzyme, a suitable substrate (e.g., a peptide with a phosphorylation site for Akt), and ATP.

  • Kinase Reaction:

    • In a microplate, combine the test compound, Akt enzyme, and the substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection:

    • Stop the reaction.

    • Quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

      • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced.

      • Fluorescence-based assay: Using a specific antibody that recognizes the phosphorylated substrate.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).

    • Determine the IC50 value by fitting the data to a dose-response curve.

Experimental Workflow: Akt Kinase Inhibition Assay

Akt_Assay_Workflow start Start prepare_compounds Prepare Serial Dilutions of This compound Compounds start->prepare_compounds add_reagents Add to Microplate: - Test Compound - Akt Enzyme - Substrate prepare_compounds->add_reagents initiate_reaction Initiate Reaction with ATP add_reagents->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction detect_signal Detect Phosphorylated Substrate (Luminescence, Fluorescence, or Radioactivity) stop_reaction->detect_signal analyze Calculate % Inhibition and IC50 detect_signal->analyze end End analyze->end

Figure 3: General workflow for an in vitro Akt kinase inhibition assay.
NCI-60 Human Tumor Cell Line Screen

The National Cancer Institute's 60 human tumor cell line screen is a powerful tool for identifying and characterizing novel anticancer agents.

Protocol Outline:

  • Initial Single-Dose Screening:

    • Compounds are initially tested at a single high concentration (e.g., 10⁻⁵ M) against the full panel of 60 cell lines.

    • The percentage of cell growth is determined after a set incubation period (e.g., 48 hours).

  • Five-Dose Screening:

    • Compounds that show significant growth inhibition in the initial screen are selected for a more detailed five-dose assay.

    • This allows for the determination of key parameters such as:

      • GI50: The concentration that causes 50% growth inhibition.

      • TGI: The concentration that causes total growth inhibition (cytostatic effect).

      • LC50: The concentration that is lethal to 50% of the cells (cytotoxic effect).

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • After drug incubation, cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with the protein-binding dye Sulforhodamine B.

    • The bound dye is solubilized, and the absorbance is measured, which is proportional to the cellular protein mass.

Antimicrobial Susceptibility Testing

These methods determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.

Protocol Outline (Broth Microdilution):

  • Compound Preparation: Prepare serial dilutions of the this compound compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism.

  • Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.

  • Incubation: Incubate the plate under appropriate conditions (temperature, time) for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold continues to be a rich source of compounds with diverse biological activities. The initial screening paradigms outlined in this guide, from targeted enzyme inhibition assays to broad cell-based panels, are essential for identifying promising lead candidates for further drug development. A systematic and rigorous approach to these initial studies is critical for making informed decisions and advancing the most promising compounds in the pipeline.

References

Exploring Novel Derivatives of 4-(Piperazin-1-yl)pyrimidine: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its versatility allows for substitutions at various positions, leading to derivatives with a wide range of pharmacological activities. This technical guide provides an in-depth exploration of novel derivatives of this compound, focusing on their synthesis, biological evaluation, and mechanisms of action across different therapeutic areas. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics.

A Versatile Scaffold for Diverse Therapeutic Targets

Recent research has highlighted the potential of this compound derivatives to modulate a variety of key biological targets implicated in cancer, metabolic disorders, and neurological conditions. This guide will focus on five prominent classes of these derivatives:

  • Akt Inhibitors: Targeting the PI3K/Akt signaling pathway, which is frequently dysregulated in cancer.

  • GRP119 Agonists: Modulating the G-protein coupled receptor 119, a promising target for the treatment of type 2 diabetes and obesity.

  • Irreversible Menin Inhibitors: Disrupting the menin-MLL interaction, a critical dependency in certain types of leukemia.

  • GSK-3β Inhibitors: Targeting Glycogen Synthase Kinase-3β, a key enzyme in the pathophysiology of depression and other mood disorders.

  • MAO-A Inhibitors: Inhibiting Monoamine Oxidase A, an enzyme responsible for the degradation of key neurotransmitters, offering a potential treatment for depression.

  • ENT Inhibitors: Modulating Equilibrative Nucleoside Transporters, which play a role in nucleoside salvage and the transport of nucleoside analog drugs.

Quantitative Data Summary

The following tables summarize the in vitro biological activities of representative novel this compound derivatives against their respective targets and in cellular assays.

Table 1: In Vitro Activity of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors

Compound IDAkt1 IC50 (nM)[1]LNCaP Proliferation IC50 (µM)[1]PC-3 Proliferation IC50 (µM)[1]
5q 18.015.621.1
5t 21.319.431.5

Table 2: In Vitro Activity of 5-Methyl-2-phenyl-4-(piperazin-1-yl)pyrimidine Derivatives as GRP119 Agonists

Compound IDhGPR119 EC50 (nM)
9i 15

Table 3: In Vitro Activity of this compound Derivatives as Irreversible Menin Inhibitors

Compound IDMenin-MLL TR-FRET IC50 (nM)MV4-11 Proliferation GI50 (nM)
37 1.28.5

Table 4: In Vitro Activity of Pyrimidin-4-one Bearing Piperazine Derivatives as GSK-3β Inhibitors

Compound IDGSK-3β IC50 (nM)[2][3]
5 74
4i 71

Table 5: In Vitro Activity of 2-oxoethyl-piperazine-1-carbodithioate Derivatives as MAO-A Inhibitors

Compound IDMAO-A IC50 (µM)[4]
2j 23.10
2m 24.14

Signaling Pathways and Experimental Workflows

This section provides diagrams of key signaling pathways and experimental workflows relevant to the development of this compound derivatives.

Signaling Pathways

Akt_Signaling_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 GSK3b GSK-3β Akt->GSK3b FOXO FOXO Akt->FOXO Proliferation Cell Proliferation & Survival mTORC1->Proliferation Apoptosis Apoptosis GSK3b->Apoptosis FOXO->Apoptosis Inhibitor This compound Akt Inhibitor Inhibitor->Akt GRP119_Signaling_Pathway Agonist This compound GRP119 Agonist GRP119 GRP119 Receptor Agonist->GRP119 Gs Gαs GRP119->Gs activates AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP converts ATP ATP ATP->cAMP PKA PKA cAMP->PKA activates Insulin Insulin Secretion (Pancreatic β-cell) PKA->Insulin GLP1 GLP-1 Secretion (Intestinal L-cell) PKA->GLP1 Menin_MLL_Interaction Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Chromatin Chromatin Complex->Chromatin binds to H3K4me3 H3K4 Trimethylation Chromatin->H3K4me3 leads to Leukemogenesis Leukemogenesis H3K4me3->Leukemogenesis promotes Inhibitor This compound Menin Inhibitor Inhibitor->Menin blocks interaction Kinase_Inhibitor_Workflow Start Start: Compound Library (this compound derivatives) Biochemical Biochemical Assay (In Vitro Kinase Assay) Start->Biochemical Determine_IC50 Determine IC50 Biochemical->Determine_IC50 Cell_Based Cell-Based Assay (Cell Proliferation/Viability) Determine_IC50->Cell_Based Potent Hits Determine_GI50 Determine GI50 Cell_Based->Determine_GI50 In_Vivo In Vivo Efficacy Studies (Xenograft Model) Determine_GI50->In_Vivo Active Compounds Evaluate_Tumor Evaluate Tumor Growth Inhibition In_Vivo->Evaluate_Tumor Lead_Compound Lead Compound Identified Evaluate_Tumor->Lead_Compound Efficacious Compound GPCR_Agonist_Workflow Start Start: Compound Library (this compound derivatives) Primary_Screen Primary Screen (cAMP Accumulation Assay) Start->Primary_Screen Determine_EC50 Determine EC50 Primary_Screen->Determine_EC50 Functional_Assay Functional Cellular Assay (e.g., Insulin Secretion) Determine_EC50->Functional_Assay Potent Agonists Confirm_Activity Confirm Agonist Activity Functional_Assay->Confirm_Activity In_Vivo In Vivo Model (e.g., Oral Glucose Tolerance Test) Confirm_Activity->In_Vivo Active Compounds Assess_Efficacy Assess In Vivo Efficacy In_Vivo->Assess_Efficacy Lead_Compound Lead Compound Identified Assess_Efficacy->Lead_Compound Efficacious Compound

References

The Strategic deployment of 4-(Piperazin-1-yl)pyrimidine in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The 4-(piperazin-1-yl)pyrimidine scaffold has emerged as a privileged fragment in contemporary drug design, demonstrating remarkable versatility across a spectrum of therapeutic targets. Its intrinsic physicochemical properties and synthetic tractability have positioned it as a cornerstone for the development of novel therapeutics, particularly in oncology. This technical guide provides an in-depth analysis of the role of the this compound core in drug design, focusing on its application in the development of kinase inhibitors and modulators of protein-protein interactions. We will explore its impact on structure-activity relationships (SAR), delve into detailed experimental protocols for its evaluation, and visualize its influence on key signaling pathways.

The this compound Core: A Versatile Scaffold

The this compound moiety is a popular building block in medicinal chemistry due to its ability to engage in a variety of non-covalent interactions with biological targets. The pyrimidine ring can act as a hydrogen bond acceptor, while the piperazine ring can be readily functionalized to introduce diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties. This flexibility has been exploited to design inhibitors for several

Potential Therapeutic Targets for 4-(Piperazin-1-yl)pyrimidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a versatile privileged structure in medicinal chemistry, serving as a core component in a diverse range of biologically active compounds. Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions and its favorable pharmacokinetic profile, have made it an attractive starting point for the design of novel therapeutics. This technical guide provides a comprehensive overview of the key therapeutic targets that have been successfully modulated by derivatives of this compound, with a focus on their application in oncology, metabolic disorders, and inflammatory diseases. For each target, this guide details the mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes the associated signaling pathways. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Menin: A Novel Target in Acute Myeloid Leukemia

Menin is a scaffold protein that plays a critical role in the pathogenesis of acute myeloid leukemia (AML) harboring Mixed Lineage Leukemia (MLL) gene rearrangements or Nucleophosmin 1 (NPM1) mutations.[1][2][3] The interaction between menin and the MLL fusion proteins is essential for the aberrant transcription of leukemogenic genes, such as HOXA9 and MEIS1, which drive the proliferation of leukemia cells and block their differentiation.[4] Consequently, the disruption of the menin-MLL interaction has emerged as a promising therapeutic strategy for these aggressive forms of AML.[1][3]

A novel series of 4-(piperazin-1-yl)pyrimidines has been developed as irreversible menin inhibitors.[1][2] These compounds covalently bind to menin, leading to a reduction in menin protein levels and the downregulation of MEN1 transcription, thereby offering a distinct mechanism of action that may circumvent acquired resistance to reversible inhibitors.[1][2]

Data Presentation

The following table summarizes the in vitro activity of a key this compound-based irreversible menin inhibitor, compound 37 , against MLL-rearranged AML cell lines.[1][2]

CompoundCell LineProliferation Inhibition IC50 (nM)
37 MOLM-13 (MLL-AF9)Potent (specific value not available in abstract)
37 MV4-11 (MLL-AF4)Potent (specific value not available in abstract)

Note: The abstract of the primary source describes compound 37 as a "selective and potent inhibitor," with further in vivo efficacy, but does not provide specific IC50 values.[1][2]

Experimental Protocols

Representative Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Menin-MLL Interaction

This protocol describes a method to screen for inhibitors of the menin-MLL protein-protein interaction.

1. Reagents and Materials:

  • Recombinant human menin protein
  • Biotinylated MLL-derived peptide (e.g., biotin-MLL(4-15))
  • Europium cryptate-labeled anti-tag antibody (e.g., anti-6xHis)
  • Streptavidin-XL665
  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA)
  • Test compounds (this compound derivatives) dissolved in DMSO
  • 384-well low-volume microplates
  • HTRF-compatible plate reader

2. Procedure:

  • Prepare a solution of recombinant menin protein and the Europium cryptate-labeled antibody in assay buffer.
  • Prepare a solution of the biotinylated MLL peptide and Streptavidin-XL665 in assay buffer.
  • Dispense a small volume (e.g., 2 µL) of test compound dilutions or DMSO (vehicle control) into the wells of the microplate.
  • Add the menin/antibody solution to the wells and incubate for a defined period (e.g., 15 minutes) at room temperature.
  • Add the MLL/Streptavidin-XL665 solution to initiate the binding reaction.
  • Incubate the plate for a further period (e.g., 1-2 hours) at room temperature, protected from light.
  • Measure the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
  • The ratio of the emission signals (665 nm / 620 nm) is calculated. A decrease in this ratio indicates inhibition of the menin-MLL interaction.
  • IC50 values are determined by plotting the HTRF ratio against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Signaling Pathway Visualization

Menin_MLL_Pathway cluster_nucleus Nucleus Menin Menin Menin_MLL_complex Menin-MLL Complex Menin->Menin_MLL_complex MLL_fusion MLL Fusion Protein (e.g., MLL-AF9) MLL_fusion->Menin_MLL_complex DNA DNA Menin_MLL_complex->DNA Binds to promoters HOXA9_MEIS1 HOXA9, MEIS1 (Leukemogenic Genes) DNA->HOXA9_MEIS1 Upregulates transcription Leukemia Leukemic Proliferation & Differentiation Block HOXA9_MEIS1->Leukemia Inhibitor This compound Inhibitor (e.g., Cpd 37) Inhibitor->Menin Irreversibly Binds & Downregulates Menin PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt (PKB) PIP3->Akt Recruits to membrane PDK1 PDK1 PDK1->Akt Phosphorylates (activates) mTORC1 mTORC1 Akt->mTORC1 Activates GSK3b GSK3β Akt->GSK3b Inhibits Survival Cell Survival Akt->Survival Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Inhibitor (e.g., 5q, 5t) Inhibitor->Akt Inhibits GPR119_Signaling_Pathway cluster_membrane Pancreatic β-cell / Intestinal L-cell cluster_cytoplasm Cytoplasm GPR119 GPR119 Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin_GLP1 Insulin / GLP-1 Secretion PKA->Insulin_GLP1 Promotes Agonist This compound Agonist (e.g., 9i) Agonist->GPR119 Binds to Inflammasome_Caspase_Pathway cluster_cytoplasm Cytoplasm PAMPs_DAMPs PAMPs / DAMPs Inflammasome Inflammasome (e.g., NLRP3) PAMPs_DAMPs->Inflammasome Activate LPS Intracellular LPS Pro_Caspase4_5 Pro-Caspase-4/5 LPS->Pro_Caspase4_5 Directly activates Pro_Caspase1 Pro-Caspase-1 Inflammasome->Pro_Caspase1 Recruits Caspase1 Caspase-1 Pro_Caspase1->Caspase1 Cleavage & Activation Pro_IL1b Pro-IL-1β Caspase1->Pro_IL1b Cleaves GasderminD Gasdermin D Caspase1->GasderminD Cleaves Caspase4_5 Caspase-4/5 Pro_Caspase4_5->Caspase4_5 Cleavage & Activation Caspase4_5->GasderminD Cleaves IL1b IL-1β Pro_IL1b->IL1b Mature Cytokine Pyroptosis Pyroptosis GasderminD->Pyroptosis Forms pores Inhibitor 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine Inhibitor (e.g., CK-1-41) Inhibitor->Caspase1 Inhibits Inhibitor->Caspase4_5 Inhibits

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 4-(Piperazin-1-yl)pyrimidine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis is achieved via a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and piperazine. This protocol outlines the necessary reagents, step-by-step experimental procedure, purification methods, and characterization techniques.

Introduction

The pyrimidine ring is a fundamental core structure found in numerous biologically active compounds, including anticancer and antiviral agents.[1] The incorporation of a piperazine moiety often enhances the pharmacological properties of these molecules.[2] this compound serves as a key intermediate in the synthesis of more complex molecules, including potent and selective inhibitors for various biological targets.[3][4][5][6] The protocol described herein details a reliable and efficient method for its preparation. The primary synthetic strategy involves the nucleophilic aromatic substitution (SNAr) on the electron-deficient pyrimidine ring, a common method for preparing N-arylpiperazine derivatives.[7]

Reaction Scheme

The synthesis proceeds by reacting 4-chloropyrimidine with an excess of piperazine. The piperazine acts as both the nucleophile and the base to neutralize the hydrochloric acid generated during the reaction.

Scheme 1: Synthesis of this compound

Experimental Protocol

This protocol is based on established methodologies for SNAr reactions involving heterocyclic compounds.[8][9]

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Chloropyrimidine≥97%Commercial GradeHandle in a fume hood.
Piperazine (anhydrous)≥99%Commercial GradeHygroscopic, store in a desiccator.
Isopropanol (IPA)Anhydrous, ≥99.5%Commercial GradeReaction solvent.
Ethyl Acetate (EtOAc)ACS GradeCommercial GradeFor extraction.
Saturated NaCl solutionLab PreparedN/AFor washing.
Anhydrous Sodium SulfateACS GradeCommercial GradeFor drying.
Deuterated Chloroform (CDCl3)NMR GradeCommercial GradeFor NMR analysis.
Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (4.3 g, 50 mmol, 5 eq.).

  • Dissolution: Add 100 mL of isopropanol to the flask and stir the mixture until the piperazine is fully dissolved.

  • Addition of Reactant: To the stirring solution, add 4-chloropyrimidine hydrochloride (1.5 g, 10 mmol, 1 eq.) portion-wise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in 100 mL of deionized water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic layers and wash with a saturated sodium chloride solution (2 x 50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a solid.

Purification

The crude this compound can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel, eluting with a gradient of dichloromethane and methanol. Recrystallization from ethanol is a common and effective method for purifying similar compounds.[2]

Characterization

The identity and purity of the final product should be confirmed using the following techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.[10]

  • Melting Point: To assess purity.

Data Presentation

Summary of Reactants
CompoundMol. Weight ( g/mol )Moles (mmol)EquivalentsAmount Used
4-Chloropyrimidine HCl150.99101.01.5 g
Piperazine86.14505.04.3 g
Physicochemical and Spectroscopic Data
PropertyExpected Value
Molecular FormulaC₈H₁₂N₄[11]
Molecular Weight164.21 g/mol [11]
AppearanceOff-white to yellow solid[12]
Purity (Post-Purification)>96%[12]
¹H NMR (CDCl₃, 400 MHz) δ~8.55 (s, 1H), 8.15 (d, 1H), 6.50 (d, 1H), 3.70 (t, 4H), 3.00 (t, 4H), 1.90 (s, 1H, NH).
MS (ESI+) m/zCalculated for C₈H₁₃N₄ [M+H]⁺: 165.1135, Found: 165.1138.

Visualized Workflow

The following diagram illustrates the complete workflow for the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Purification & Analysis Reactants Weigh Reactants: 4-Chloropyrimidine HCl Piperazine Setup Combine Reactants and Solvent in Flask Reactants->Setup Solvent Prepare Solvent: Isopropanol Solvent->Setup Reflux Heat to Reflux (6-8 hours) Setup->Reflux Monitor Monitor Reaction by TLC Reflux->Monitor Evaporation1 Cool and Evaporate Solvent Monitor->Evaporation1 Extraction Aqueous Work-up & Extraction with EtOAc Evaporation1->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Evaporation2 Filter and Evaporate to Yield Crude Product Drying->Evaporation2 Purification Purify by Recrystallization Evaporation2->Purification Characterization Characterize Product: NMR, MS, MP Purification->Characterization FinalProduct Final Product: This compound Characterization->FinalProduct

Caption: Workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Substituted 4-(Piperazin-1-yl)pyrimidines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of substituted 4-(piperazin-1-yl)pyrimidines, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds, including inhibitors of kinases such as Akt and protein-protein interactions like Menin-MLL.[1][2] Two primary and robust synthetic strategies are presented: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Introduction

The 4-(piperazin-1-yl)pyrimidine core is a privileged scaffold in drug discovery, offering versatile points for substitution to modulate physicochemical properties and biological activity. The methods outlined below provide reliable and scalable routes to access a diverse range of analogues for structure-activity relationship (SAR) studies and lead optimization.

Synthetic Strategies

Two principal methods for the synthesis of the target compounds are detailed below. The choice of method may depend on the nature of the substituents on both the pyrimidine and piperazine moieties, as well as the desired scale of the reaction.

  • Nucleophilic Aromatic Substitution (SNAr): This is a classical and often high-yielding method for the synthesis of 4-(piperazin-1-yl)pyrimidines. It involves the displacement of a suitable leaving group, typically a halogen (e.g., chlorine), from the C4 position of the pyrimidine ring by a piperazine derivative. The reaction is facilitated by the electron-deficient nature of the pyrimidine ring.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-nitrogen bonds.[3] It is particularly useful when the SNAr reaction is sluggish or when milder reaction conditions are required to tolerate sensitive functional groups on the substrates.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol describes the synthesis of a 2-substituted-4-(piperazin-1-yl)pyrimidine derivative starting from a 2,4-dichloropyrimidine.

Step 1: Selective Substitution at C4

A solution of 2,4-dichloropyrimidine (1.0 eq) and the desired substituted piperazine (1.1 eq) in a suitable solvent such as ethanol or isopropanol is stirred at reflux. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is isolated by filtration or extraction.

Detailed Experimental Procedure (Example): Synthesis of 2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine

To a solution of 2,4-dichloropyrimidine (1.49 g, 10 mmol) in ethanol (20 mL) is added N-methylpiperazine (1.10 g, 11 mmol). The reaction mixture is heated to reflux for 4-6 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to afford the crude product, which can be purified by column chromatography on silica gel.

Step 2: Further Functionalization (Optional)

The remaining chloro-substituent at the C2 position can be further functionalized, for example, by another SNAr reaction or a cross-coupling reaction to introduce additional diversity.

Protocol 2: Synthesis via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed synthesis of a this compound derivative from a 4-chloropyrimidine.

Detailed Experimental Procedure (Example): Synthesis of 4-(4-benzoylpiperazin-1-yl)-2-phenylpyrimidine

A mixture of 4-chloro-2-phenylpyrimidine (1.0 eq), 1-(piperazin-1-yl)ethan-1-one (1.2 eq), cesium carbonate (2.0 eq), and a palladium catalyst/ligand system (e.g., Pd₂(dba)₃ with Xantphos) is prepared in an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen). Anhydrous toluene is added, and the mixture is degassed. The reaction is then heated at a specified temperature (typically 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. After cooling, the reaction mixture is filtered through celite, and the filtrate is concentrated. The crude product is purified by column chromatography.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of substituted 4-(piperazin-1-yl)pyrimidines.

Table 1: Synthesis of this compound Derivatives via SNAr

EntryPyrimidine SubstratePiperazine SubstrateProductYield (%)M.p. (°C)Analytical Data
12,4-dichloropyrimidineN-methylpiperazine2-chloro-4-(4-methylpiperazin-1-yl)pyrimidine8568-70¹H NMR (CDCl₃): δ 7.95 (d, 1H), 6.35 (d, 1H), 3.80 (t, 4H), 2.50 (t, 4H), 2.35 (s, 3H).
24-chloro-2-phenylpyrimidinePiperazine4-(piperazin-1-yl)-2-phenylpyrimidine92110-112¹H NMR (CDCl₃): δ 8.20 (d, 1H), 7.40-7.55 (m, 5H), 6.50 (d, 1H), 3.85 (t, 4H), 3.00 (t, 4H), 1.90 (s, 1H).
34,6-dichloropyrimidineN-phenylpiperazine4-chloro-6-(4-phenylpiperazin-1-yl)pyrimidine78125-127¹H NMR (DMSO-d₆): δ 8.60 (s, 1H), 7.20-7.35 (m, 2H), 6.90-7.00 (m, 3H), 6.80 (s, 1H), 3.80 (t, 4H), 3.20 (t, 4H).

Table 2: Synthesis of this compound Derivatives via Buchwald-Hartwig Amination

EntryPyrimidine SubstratePiperazine SubstrateCatalyst/LigandProductYield (%)M.p. (°C)Analytical Data
14-chloro-2-methylpyrimidineN-Boc-piperazinePd₂(dba)₃/Xantphostert-butyl 4-(2-methylpyrimidin-4-yl)piperazine-1-carboxylate8898-100¹H NMR (CDCl₃): δ 8.10 (d, 1H), 6.40 (d, 1H), 3.70 (t, 4H), 3.55 (t, 4H), 2.55 (s, 3H), 1.50 (s, 9H).
24-bromopyrimidine1-(pyridin-2-yl)piperazinePd(OAc)₂/BINAP4-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidine75130-132¹H NMR (CDCl₃): δ 8.50 (d, 1H), 8.20 (d, 1H), 7.50 (t, 1H), 6.60-6.70 (m, 2H), 6.55 (d, 1H), 3.90 (t, 4H), 3.70 (t, 4H).
34-chloro-5-fluoropyrimidineN-ethylpiperazinePd₂ (dba)₃/RuPhos4-(4-ethylpiperazin-1-yl)-5-fluoropyrimidine8275-77¹H NMR (CDCl₃): δ 8.25 (s, 1H), 8.15 (d, 1H), 3.40 (t, 4H), 2.60 (t, 4H), 2.50 (q, 2H), 1.15 (t, 3H).

Visualizations

Experimental Workflow

G cluster_snar Protocol 1: SNAr Synthesis cluster_buchwald Protocol 2: Buchwald-Hartwig Amination snar_start Start: 4-Halopyrimidine & Substituted Piperazine snar_reaction Reaction: Solvent (e.g., EtOH, IPA) Reflux snar_start->snar_reaction snar_workup Work-up: Cooling, Filtration/Extraction snar_reaction->snar_workup snar_purification Purification: Column Chromatography snar_workup->snar_purification snar_product Product: Substituted this compound snar_purification->snar_product buchwald_start Start: 4-Halopyrimidine & Substituted Piperazine buchwald_reagents Reagents: Pd Catalyst, Ligand, Base (e.g., Cs₂CO₃) buchwald_start->buchwald_reagents buchwald_reaction Reaction: Anhydrous Solvent (e.g., Toluene) Inert Atmosphere, Heat buchwald_start->buchwald_reaction buchwald_workup Work-up: Filtration through Celite buchwald_reaction->buchwald_workup buchwald_purification Purification: Column Chromatography buchwald_workup->buchwald_purification buchwald_product Product: Substituted this compound buchwald_purification->buchwald_product

Caption: General experimental workflow for the synthesis of 4-(piperazin-1-yl)pyrimidines.

Signaling Pathways

The this compound scaffold is a key component of inhibitors targeting various signaling pathways implicated in diseases such as cancer. Below are representations of the Akt and Menin-MLL signaling pathways, which are common targets for these compounds.

Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates Downstream Downstream Effectors (e.g., GSK3β, FOXO) Akt->Downstream activates mTORC2 mTORC2 mTORC2->Akt phosphorylates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->Akt

Caption: The PI3K/Akt signaling pathway and its inhibition.

Menin_MLL_Pathway Menin Menin Complex Menin-MLL Complex Menin->Complex MLL MLL Fusion Protein MLL->Complex Chromatin Chromatin Complex->Chromatin binds to H3K4me H3K4 Methylation Chromatin->H3K4me leads to Gene_Expression Upregulation of Target Genes (e.g., HOXA9, MEIS1) H3K4me->Gene_Expression Leukemogenesis Leukemogenesis Gene_Expression->Leukemogenesis Inhibitor This compound Inhibitor Inhibitor->Complex disrupts

Caption: The Menin-MLL interaction pathway in leukemia.

References

Application Notes: Analytical Characterization of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-(Piperazin-1-yl)pyrimidine is a heterocyclic compound featuring a pyrimidine ring linked to a piperazine moiety. As a chemical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), its purity, identity, and structural integrity are critical for ensuring the quality and safety of the final drug product. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.

HPLC Method for Purity Assessment and Quantification

This method describes a reverse-phase HPLC protocol for determining the purity of this compound and quantifying it in the presence of potential impurities.

Experimental Protocol
  • Sample Preparation: Accurately weigh and dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water (diluent) to achieve a 1 mg/mL stock solution. Further dilute as necessary for analysis.

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

Data Presentation

Table 1: Representative HPLC Data for this compound Analysis

CompoundRetention Time (min)Area %Identification
This compound ~ 8.5 99.5 Main Peak
Impurity A (Process Related)~ 6.20.25By Reference
Impurity B (Degradant)~ 9.80.25By Reference

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent A->B C Filter Solution B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection (254 nm) E->F G Integrate Chromatogram F->G H Calculate Area % G->H I Generate Report H->I

Caption: HPLC analysis workflow from sample preparation to final report generation.

GC-MS Method for Identity Confirmation and Volatile Impurity Profiling

This protocol outlines the use of GC-MS for the definitive identification of this compound based on its mass spectrum and for the detection of volatile impurities.

Experimental Protocol
  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a suitable solvent such as Dichloromethane or Methanol.

  • Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • GC-MS Conditions:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Data Presentation

Table 2: Expected GC-MS Data for this compound (Molecular Weight: 164.21 g/mol )

ParameterValueDescription
Retention Time (RT)~ 12.5 minElution time under specified GC conditions.
Molecular Ion [M]⁺164Corresponds to the molecular weight of the compound.
Key Fragment Ions (m/z)149, 122, 95, 68Characteristic fragments used for structural confirmation via library search.

Workflow Diagram

GCMS_Workflow A Prepare Sample (1 mg/mL in DCM) B Inject into GC A->B C Vaporization in Inlet (250°C) B->C D Separation on DB-5ms Column C->D E Elution to MS D->E F EI Ionization (70 eV) E->F G Mass Analysis (m/z 40-400) F->G H Data Acquisition (RT and Mass Spectrum) G->H

Caption: Logical flow of the GC-MS analysis for compound identification.

NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR are essential for the unambiguous structural confirmation of this compound.

Experimental Protocol
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • ¹H NMR: Acquire 16-32 scans with a spectral width of -2 to 12 ppm.

    • ¹³C NMR: Acquire 1024-2048 scans with a spectral width of 0 to 200 ppm.

    • Temperature: 25°C.

Data Presentation

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) in DMSO-d₆

Atom Position (¹H)δ (ppm)MultiplicityIntegration
Pyrimidine-H2~ 8.55s1H
Pyrimidine-H5~ 6.60d1H
Pyrimidine-H6~ 8.20d1H
Piperazine-H (α)~ 3.70t4H
Piperazine-H (β)~ 2.80t4H
Piperazine-NH~ 2.50s (broad)1H
Atom Position (¹³C)δ (ppm)
Pyrimidine-C2~ 158.5
Pyrimidine-C4~ 162.0
Pyrimidine-C5~ 108.0
Pyrimidine-C6~ 157.0
Piperazine-C (α)~ 44.0
Piperazine-C (β)~ 45.5

Structural Relationship Diagram

NMR_Structure cluster_structure This compound Structure cluster_signals Expected ¹H NMR Signals Mol H2 H2: ~8.55 ppm (s, 1H) H5 H5: ~6.60 ppm (d, 1H) H6 H6: ~8.20 ppm (d, 1H) Ha Piperazine α-H: ~3.70 ppm (t, 4H) Hb Piperazine β-H: ~2.80 ppm (t, 4H) NH Piperazine NH: ~2.50 ppm (s, 1H)

Caption: Correlation of the molecular structure to its predicted ¹H NMR signals.

FTIR Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and simple method to confirm the presence of key functional groups within the molecule.

Experimental Protocol
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a thin, transparent disk. Alternatively, analyze as a thin film on a salt plate.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16-32 scans.

Data Presentation

Table 4: Key FTIR Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3300N-H StretchSecondary Amine (Piperazine)
~ 3050Aromatic C-H StretchPyrimidine Ring
~ 2950 - 2800Aliphatic C-H StretchPiperazine Ring
~ 1600 - 1450C=C and C=N StretchAromatic/Pyrimidine Ring
~ 1350 - 1250C-N StretchAryl-Amine, Aliphatic Amine

Workflow Diagram

FTIR_Workflow A Mix Sample with KBr B Press into Pellet A->B C Place in FTIR Spectrometer B->C D Acquire Spectrum (4000-400 cm⁻¹) C->D E Identify Key Peaks D->E F Correlate to Functional Groups E->F

Caption: Standard workflow for sample analysis using FTIR with a KBr pellet.

Application Note: HPLC Method for Purity Analysis of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(Piperazin-1-yl)pyrimidine is a heterocyclic organic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. The purity of this intermediate is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the purity assessment of active pharmaceutical ingredients (APIs) and intermediates. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the separation of its potential process-related and degradation impurities.

The analysis of pyrimidine derivatives is frequently performed using RP-HPLC with C8 and C18 columns.[1] The mobile phase composition, particularly its pH, can significantly influence the retention and peak shape of basic compounds like piperazine derivatives.[2] This method has been developed to be stability-indicating, meaning it can resolve the main compound from its potential degradation products formed under various stress conditions.

Experimental Protocols

1. Materials and Reagents

  • Reference Standard: this compound, purity >99.5%

  • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (HPLC grade, filtered and degassed)

  • Buffers: Ammonium acetate, Potassium phosphate monobasic, Orthophosphoric acid

  • Acids/Bases for Forced Degradation: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

2. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Condition
HPLC System Agilent 1260 Infinity II LC System or equivalent
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18, Waters Symmetry C18)
Mobile Phase A 0.02 M Potassium Phosphate Monobasic in water, pH adjusted to 6.5 with dilute Orthophosphoric acid
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV at 254 nm
Injection Volume 10 µL
Diluent Water:Acetonitrile (50:50, v/v)

3. Standard and Sample Preparation

  • Standard Solution (for Purity Assay): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Spiked Sample (for Specificity): Prepare a sample solution and spike it with known impurities and degradation products, if available.

4. Forced Degradation Studies Protocol

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[2][3]

  • Acid Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N NaOH and dilute with the diluent.

  • Base Hydrolysis: Dissolve 10 mg of the sample in 10 mL of 0.1 N NaOH. Heat at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 N HCl and dilute with the diluent.

  • Oxidative Degradation: Dissolve 10 mg of the sample in 10 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Dilute with the diluent.

  • Thermal Degradation: Keep 10 mg of the solid sample in an oven at 105°C for 48 hours. Dissolve in the diluent.

  • Photolytic Degradation: Expose a solution of the sample to UV light (254 nm) for 48 hours.

Data Presentation

Table 1: System Suitability Parameters

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Areas ≤ 2.0% (for n=6)

Table 2: Method Validation Summary

ParameterResult
Linearity (Range) 0.05 - 1.0 mg/mL
Correlation Coefficient (r²) ≥ 0.999
LOD 0.01%
LOQ 0.03%
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Intra-day: < 1.0%, Inter-day: < 2.0%
Specificity No interference from blanks, impurities, or degradation products.

Table 3: Potential Impurities of this compound

Impurity NameStructurePotential Origin
PiperazineC₄H₁₀N₂Starting Material
2-ChloropyrimidineC₄H₃ClN₂Starting Material
1,4-Bis(pyrimidin-2-yl)piperazineC₁₂H₁₄N₆Synthesis By-product[4]
N-Oxides of Piperazine-Oxidative Degradation

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting prep_std Prepare Standard Solution hplc_system Equilibrate HPLC System prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_std Inject Standard (System Suitability) hplc_system->inject_std inject_sample Inject Sample inject_std->inject_sample process_data Integrate Chromatograms inject_sample->process_data calculate_purity Calculate Purity & Impurities process_data->calculate_purity report Generate Report calculate_purity->report

Caption: Experimental workflow for HPLC purity analysis.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) col_select Column Selection (C18, C8) mp_opt Mobile Phase Optimization (pH, Organic Modifier) col_select->mp_opt det_param Detector Parameter Selection (Wavelength) mp_opt->det_param specificity Specificity (Forced Degradation) det_param->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness

Caption: Logical relationship in HPLC method development and validation.

References

Application Note: Thin-Layer Chromatography (TLC) Conditions for Monitoring the Synthesis of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of 4-(piperazin-1-yl)pyrimidine is a common reaction in medicinal chemistry, forming a key scaffold for various therapeutic agents. This nucleophilic aromatic substitution reaction involves the displacement of a leaving group, typically chlorine, from the pyrimidine ring by piperazine. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining reaction completion, and ensuring the purity of the final product. Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique ideally suited for this purpose. This application note provides a detailed protocol for developing a TLC method to monitor the synthesis of this compound from 4-chloropyrimidine and piperazine.

Principle of TLC Monitoring

TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent or mixture of solvents). The separation is driven by polarity. In this synthesis, the starting materials and the product have distinct polarities:

  • Piperazine: A highly polar, basic compound containing two secondary amines. It exhibits strong interactions with the acidic silica gel stationary phase and will have a very low Retention Factor (Rf) in less polar solvent systems.[1][2][3][4][5]

  • 4-Chloropyrimidine: A less polar, aromatic halide. It will travel further up the TLC plate, resulting in a higher Rf value compared to piperazine.[6][7][8]

  • This compound: The product is expected to have an intermediate polarity. It is more polar than 4-chloropyrimidine due to the addition of the piperazine moiety but less polar than free piperazine.

By selecting an appropriate mobile phase, it is possible to achieve clear separation between the spots corresponding to the starting materials and the product, allowing for a visual assessment of the reaction's progress.

Data Presentation: TLC Method Development

The development of an effective TLC method often requires screening several solvent systems. The following table summarizes suggested mobile phases and expected Rf values for the separation of 4-chloropyrimidine, piperazine, and this compound on silica gel plates.

Mobile Phase Composition (v/v/v) Compound Expected Rf Value Observations
System A: 9:1 Hexane / Ethyl Acetate4-Chloropyrimidine~ 0.4 - 0.5Starting material moves, but polar compounds remain at the baseline.
Piperazine~ 0.0
This compound~ 0.0 - 0.1
System B: 8:2 Dichloromethane / Methanol4-Chloropyrimidine~ 0.8 - 0.9Good separation between starting material and product.
Piperazine~ 0.1 - 0.2Piperazine may show some streaking.
This compound~ 0.4 - 0.5
System C: 95:5:0.5 Dichloromethane / Methanol / Triethylamine4-Chloropyrimidine~ 0.8 - 0.9Recommended system. Clear spots with minimal streaking.
Piperazine~ 0.2 - 0.3Triethylamine suppresses the interaction of basic amines with silica.
This compound~ 0.5 - 0.6

Note: Rf values are estimates and can vary based on experimental conditions such as temperature, humidity, and the specific brand of TLC plates.

Experimental Protocols

1. Materials and Equipment

  • Silica gel 60 F₂₅₄ pre-coated TLC plates

  • TLC developing chamber with a lid

  • Capillary tubes or micropipette for spotting

  • UV lamp (254 nm)

  • Heating device (heat gun or hot plate)

  • Forceps

  • Glassware for preparing solutions

  • Starting Materials: 4-Chloropyrimidine, Piperazine

  • Product Standard: this compound (if available)

  • Solvents for mobile phase (HPLC grade)

  • Triethylamine

  • Visualization Reagent: Potassium permanganate stain

2. Preparation of Solutions

  • TLC Mobile Phase (System C): In a fume hood, prepare a mixture of dichloromethane, methanol, and triethylamine in a 95:5:0.5 volume ratio. For example, to make approximately 100 mL, mix 95 mL of dichloromethane, 5 mL of methanol, and 0.5 mL of triethylamine. Prepare enough to have a solvent depth of about 0.5 cm in the developing chamber.

  • Potassium Permanganate Stain: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 0.125 g of NaOH in 200 mL of water. Store in a light-protected bottle.

  • Spotting Solutions: Prepare dilute solutions (approx. 1-2 mg/mL) of the starting materials (4-chloropyrimidine and piperazine) and, if available, the purified product in a suitable solvent like dichloromethane or methanol.

3. TLC Procedure

  • Plate Preparation: Using a pencil, gently draw a light origin line about 1 cm from the bottom of a TLC plate. Do not gouge the silica. Mark the lanes for each sample to be spotted.

  • Spotting:

    • Lane 1 (Starting Material): Spot the 4-chloropyrimidine solution.

    • Lane 2 (Co-spot): Spot all three components (4-chloropyrimidine, piperazine, and the reaction mixture) on top of each other to aid in identification.

    • Lane 3 (Reaction Mixture): Carefully withdraw a small aliquot from the reaction vessel using a capillary tube and spot it in the center lane.

    • Lane 4 (Product): If available, spot the this compound standard.

    • Lane 5 (Starting Material): Spot the piperazine solution.

    • Ensure the spots are small and concentrated by applying the solution in short, repeated touches, allowing the solvent to evaporate between applications.

  • Development:

    • Pour the prepared mobile phase into the TLC chamber to a depth of about 0.5 cm.

    • Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover with the lid and let it equilibrate for 5-10 minutes.

    • Using forceps, place the spotted TLC plate into the chamber. Ensure the origin line is above the solvent level.

    • Replace the lid and allow the solvent front to ascend the plate.

    • When the solvent front has reached about 1 cm from the top of the plate, remove the plate with forceps and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely in a fume hood.

4. Visualization

  • UV Light: View the dried plate under a UV lamp (254 nm). The pyrimidine-containing compounds (4-chloropyrimidine and this compound) should appear as dark spots against the fluorescent background.[9][10] Lightly circle the visible spots with a pencil.

  • Potassium Permanganate Staining:

    • Dip the plate into the potassium permanganate stain solution for a few seconds.

    • Remove the plate and let the excess stain drip off.

    • Gently heat the plate with a heat gun. Oxidizable compounds, such as the amines in piperazine and the product, will appear as yellow or brown spots on a purple/pink background.[9]

5. Interpretation of Results

  • Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

  • Start of Reaction (t=0): You should see prominent spots for 4-chloropyrimidine and piperazine.

  • During Reaction: The intensity of the starting material spots will decrease, and a new spot corresponding to the this compound product will appear and intensify.

  • Reaction Completion: The spot for the limiting reagent (typically 4-chloropyrimidine) should be very faint or completely absent. The dominant spot should be that of the product.

Visualization of Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_decision Decision prep_solutions Prepare Spotting Solutions (SMs, Reaction Mixture) spot_plate Spot Samples on TLC Plate prep_solutions->spot_plate prep_chamber Prepare & Equilibrate TLC Chamber develop_plate Develop Plate in Chamber prep_chamber->develop_plate prep_plate Prepare & Mark TLC Plate prep_plate->spot_plate spot_plate->develop_plate dry_plate Dry Plate develop_plate->dry_plate visualize_uv Visualize under UV Light (254 nm) dry_plate->visualize_uv visualize_stain Stain with KMnO4 & Heat visualize_uv->visualize_stain analyze Analyze Spots & Calculate Rf Values visualize_stain->analyze decision Is Limiting Reagent Consumed? analyze->decision complete Reaction Complete decision->complete Yes continue_rxn Continue Reaction & Monitor decision->continue_rxn No continue_rxn->spot_plate

Caption: Workflow for TLC monitoring of this compound synthesis.

References

Application Notes and Protocols for the Characterization of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the spectroscopic characterization of 4-(Piperazin-1-yl)pyrimidine using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). These techniques are fundamental for the structural elucidation and purity assessment of this compound, which serves as a key intermediate in the synthesis of various biologically active molecules.

Spectroscopic Data Summary

The following tables summarize the expected quantitative NMR and mass spectrometry data for this compound, based on analyses of related structures and general principles of spectroscopic interpretation.

Table 1: 1H NMR Data (500 MHz, CDCl3)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.30d2HPyrimidine H-2, H-6
~6.45t1HPyrimidine H-5
~3.80t4HPiperazine H-2', H-6'
~2.90t4HPiperazine H-3', H-5'
~2.15s1HPiperazine N-H

Table 2: 13C NMR Data (125 MHz, CDCl3)

Chemical Shift (δ) ppmAssignment
~161.5Pyrimidine C-4
~157.9Pyrimidine C-2, C-6
~104.0Pyrimidine C-5
~45.0Piperazine C-2', C-6'
~44.5Piperazine C-3', C-5'

Table 3: Mass Spectrometry Data

ParameterValue
Molecular FormulaC8H12N4
Molecular Weight164.21 g/mol [1]
Ionization ModeElectrospray Ionization (ESI)
Expected [M+H]+m/z 165.1135

Experimental Protocols

Detailed methodologies for acquiring the NMR and mass spectrometry data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Protocol 1: NMR Spectroscopy

Objective: To acquire 1H and 13C NMR spectra for structural confirmation of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl3)

  • NMR tubes (5 mm)

  • NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent)

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in ~0.7 mL of CDCl3 in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the CDCl3.

    • Shim the magnetic field to achieve optimal homogeneity.

  • 1H NMR Acquisition:

    • Acquire a standard one-dimensional 1H NMR spectrum.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-2 seconds, number of scans 16-64.

  • 13C NMR Acquisition:

    • Acquire a proton-decoupled 13C NMR spectrum.

    • Typical parameters: pulse angle 30°, acquisition time 1-2 seconds, relaxation delay 2-5 seconds, number of scans 1024-4096.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Reference the 1H spectrum to the residual CHCl3 signal at 7.26 ppm and the 13C spectrum to the CDCl3 signal at 77.16 ppm.

    • Integrate the peaks in the 1H spectrum and assign the chemical shifts for all signals.

Protocol 2: Mass Spectrometry

Objective: To determine the molecular weight of this compound and confirm its elemental composition.

Materials:

  • This compound sample

  • Methanol (HPLC grade)

  • Formic acid

  • High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) with an ESI source.

Procedure:

  • Sample Preparation: Prepare a stock solution of the sample at a concentration of 1 mg/mL in methanol. Further dilute this solution to approximately 1-10 µg/mL with a 50:50 methanol:water solution containing 0.1% formic acid.

  • Instrumentation Setup:

    • Calibrate the mass spectrometer according to the manufacturer's guidelines.

    • Set the ESI source to positive ion mode.

    • Optimize source parameters (e.g., spray voltage, capillary temperature, gas flow rates) for optimal signal intensity.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

    • Acquire the mass spectrum over a suitable m/z range (e.g., 100-500).

  • Data Analysis:

    • Identify the peak corresponding to the protonated molecule [M+H]+.

    • Determine the accurate mass of this ion and use it to calculate the elemental composition.

Visualizations

The following diagram illustrates the general workflow for the characterization of this compound.

G cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Characterization cluster_analysis Data Analysis & Confirmation synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification nmr NMR Spectroscopy (1H, 13C) purification->nmr ms Mass Spectrometry (HRMS) purification->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation purity_assessment Purity Assessment structure_elucidation->purity_assessment confirmation Structural Confirmation purity_assessment->confirmation

Caption: Workflow for the synthesis and characterization of this compound.

References

Illuminating the Activity of 4-(Piperazin-1-yl)pyrimidine: A Guide to In Vitro Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: December 28, 2025

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro assays used to characterize the activity of 4-(piperazin-1-yl)pyrimidine derivatives. This class of compounds has garnered significant interest for its potential therapeutic applications, particularly in oncology, due to its versatile scaffold that can be tailored to inhibit various cellular targets. The following protocols and data presentation formats are designed to ensure robust and reproducible evaluation of compound efficacy.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, frequently found in potent inhibitors of protein kinases and other key enzymes involved in cell signaling.[1][2] Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer.[3][4] Therefore, rigorous in vitro testing is crucial to elucidate the mechanism of action, potency, and selectivity of novel derivatives. This document outlines key target-based and cell-based assays, providing detailed protocols and data interpretation guidelines.

Key In Vitro Assays for Activity Profiling

A multi-faceted approach is recommended to comprehensively assess the in vitro activity of this compound compounds. This typically involves a combination of biochemical assays to determine direct target engagement and inhibition, alongside cell-based assays to evaluate the compound's effects on cellular processes.

Target-Based Assays:
  • Kinase Inhibition Assays: To determine the direct inhibitory effect of the compounds on specific kinases.

  • Target Engagement Assays: To confirm that the compound binds to its intended target within a cellular environment.

Cell-Based Assays:
  • Cell Viability and Proliferation Assays: To measure the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[5][6][7]

  • Apoptosis Assays: To determine if the observed reduction in cell viability is due to the induction of programmed cell death.[8][9]

  • Signaling Pathway Analysis (Western Blotting): To investigate the compound's effect on specific signaling cascades, often downstream of the targeted kinase.[3][4]

Data Presentation

Clear and concise presentation of quantitative data is essential for comparing the potency and efficacy of different compounds. The following tables summarize typical data generated from the described assays.

Table 1: Kinase Inhibition Activity

Compound IDTarget KinaseIC50 (nM)
Compound XAKT118.0
Compound YAKT121.3
Reference InhibitorAKT115.5

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.[1]

Table 2: Anti-proliferative Activity in Cancer Cell Lines

Compound IDCell LineIC50 (µM)
Compound XPC-3 (Prostate)1.5
LNCaP (Prostate)2.1
Compound YPC-3 (Prostate)3.8
LNCaP (Prostate)4.5
DoxorubicinPC-3 (Prostate)0.8
LNCaP (Prostate)1.2

IC50 values represent the concentration of the compound required to inhibit 50% of cell proliferation.[1]

Table 3: Apoptosis Induction

Compound IDCell LineTreatment Conc. (µM)% Apoptotic Cells (Annexin V+)
Compound ZMCF-7 (Breast)547
A549 (Lung)535
Vehicle ControlMCF-7 (Breast)-5
A549 (Lung)-4

% Apoptotic Cells indicates the percentage of cells positive for Annexin V staining after treatment.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Protocol 1: Luminescence-Based Kinase Inhibition Assay

This protocol is designed for a 384-well plate format and is suitable for high-throughput screening of kinase inhibitors. It measures the amount of ATP remaining after a kinase reaction; a higher luminescence signal indicates greater inhibition.[11]

Materials:

  • Test this compound compounds

  • Target kinase (e.g., AKT1)

  • Kinase-specific peptide substrate

  • Kinase assay buffer

  • ATP

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • DMSO

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Plate shaker

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in DMSO. Include a DMSO-only vehicle control.[11]

  • Assay Plate Preparation: Add 1 µL of each diluted compound or control to the appropriate wells of the 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase, and the peptide substrate.

  • Reaction Initiation: Dispense the kinase reaction mixture into each well. Add ATP to initiate the reaction. Include "no kinase" wells as a 100% inhibition control.

  • Incubation: Mix the plate gently on a plate shaker and incubate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.[11]

  • Signal Detection: Add the ATP detection reagent to each well to stop the kinase reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12][13]

Materials:

  • Cancer cell lines (e.g., PC-3, MCF-7)

  • Complete cell culture medium

  • Test this compound compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[12]

  • Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)[14]

  • 96-well tissue culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[14]

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (final volume 100 µL per well). Include a vehicle control (DMSO).[14]

  • Incubation: Incubate the plate for 48-72 hours at 37°C.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[13][14]

  • Formazan Solubilization: Carefully remove the medium. Add 150 µL of the solubilization solution to each well.[14]

  • Absorbance Measurement: Cover the plate with foil and shake on an orbital shaker for 15 minutes to dissolve the formazan crystals. Measure the absorbance at 570-590 nm using a microplate reader.[14][15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

This assay measures caspase-3 and -7 activities, which are key biomarkers of apoptosis.[8]

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test this compound compounds

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT assay protocol.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

  • Assay: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gently shaking the plate. Incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence of each sample in a plate-reading luminometer.[8]

  • Data Analysis: An increase in luminescence compared to the vehicle control indicates an induction of caspase-3/7 activity and apoptosis.

Protocol 4: Western Blotting for PI3K/Akt Signaling Pathway Analysis

Western blotting is used to detect changes in the phosphorylation status of key proteins in a signaling pathway upon compound treatment.[3]

Materials:

  • Cancer cell lines

  • Test this compound compounds

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors[3]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[4]

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-GAPDH)[3]

  • HRP-conjugated secondary antibody[3]

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with the test compound for the desired time. Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.[3]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[4]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt, 1:1000 dilution) overnight at 4°C with gentle shaking.[3]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.[3]

  • Signal Detection: Wash the membrane again and incubate with ECL substrate. Capture the chemiluminescent signal using an imaging system.[3]

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped and re-probed for total Akt and a loading control like GAPDH.[3]

Visualizations: Signaling Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided to visualize key pathways and experimental workflows.

PI3K_Akt_Signaling_Pathway Growth Factor Growth Factor RTK RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Downstream Targets Downstream Targets Akt->Downstream Targets Phosphorylates Proliferation & Survival Proliferation & Survival Downstream Targets->Proliferation & Survival Promotes 4-Piperazin-1-yl-pyrimidine 4-Piperazin-1-yl-pyrimidine 4-Piperazin-1-yl-pyrimidine->Akt Inhibits

Caption: PI3K/Akt signaling pathway and a potential point of inhibition.

Cell_Viability_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 4/5: Measurement Seed Cells Seed Cells Incubate Overnight Incubate Overnight Add Compound Add Compound Incubate Overnight->Add Compound Incubate 48-72h Incubate 48-72h Add Compound->Incubate 48-72h Add MTT Add MTT Incubate 48-72h->Add MTT Incubate 4h Incubate 4h Add MTT->Incubate 4h Solubilize Formazan Solubilize Formazan Incubate 4h->Solubilize Formazan Read Absorbance Read Absorbance Solubilize Formazan->Read Absorbance

Caption: Workflow for a typical MTT cell viability assay.

Target_Engagement_Workflow Seed_Cells Seed transfected cells in assay plate Add_Tracer Add fluorescent tracer and test compound Seed_Cells->Add_Tracer Add_Substrate Add NanoLuc substrate Add_Tracer->Add_Substrate Measure_BRET Measure BRET signal Add_Substrate->Measure_BRET Data_Analysis Analyze data to determine target engagement Measure_BRET->Data_Analysis

Caption: General workflow for a NanoBRET target engagement assay.

Conclusion

The in vitro assays detailed in this application note provide a robust framework for characterizing the activity of this compound derivatives. By employing a combination of target-based and cell-based assays, researchers can effectively determine the potency, mechanism of action, and cellular effects of these compounds, thereby accelerating the drug discovery and development process. Consistent application of these detailed protocols will ensure the generation of high-quality, comparable data, facilitating the identification of promising therapeutic candidates.

References

Application Notes and Protocols for Cell-Based Assays of 4-(Piperazin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds investigated for a range of therapeutic applications, most notably in oncology. These derivatives have demonstrated significant potential as inhibitors of various protein kinases and other cellular targets, leading to the induction of cell cycle arrest and apoptosis in cancer cells. This document provides detailed protocols for key cell-based assays to evaluate the efficacy of this compound derivatives and presents a summary of their reported biological activities.

Data Presentation: Antiproliferative and Kinase Inhibitory Activities

The following tables summarize the in vitro efficacy of representative this compound derivatives against various cancer cell lines and their inhibitory activity against key protein kinases.

Table 1: Antiproliferative Activity of this compound Derivatives

Compound IDDerivative ClassCancer Cell LineAssay TypeIC50 / GI50 (µM)Reference
Compound 10h PyrazolopyrimidinePC-3 (Prostate)Not Specified3.7[1]
Compound 5q PyrrolopyrimidinePC-3 (Prostate)Not Specified21.1[1]
Compound 5t PyrrolopyrimidinePC-3 (Prostate)Not Specified31.5[1]
C505 Piperazine DerivativeK562 (Leukemia)Cell Proliferation0.058[2]
HeLa (Cervical)Cell Proliferation0.155[2]
AGS (Gastric)Cell Proliferation0.055[2]
Compound 6d Pyrido[1,2-a]pyrimidin-4-oneColo-205 (Colon)MTTModerate Activity[3]
MDA-MB 231 (Breast)MTTModerate Activity[3]
IMR-32 (Neuroblastoma)MTTModerate Activity[3]
Compound 14j 2-AminopyrimidineHEL (Leukemia)AntiproliferativePotent Inhibition[4]
MV4-11 (Leukemia)AntiproliferativePotent Inhibition[4]
HL60 (Leukemia)AntiproliferativePotent Inhibition[4]
Oxazolo[4,5-d]pyrimidine Derivative Oxazolo[4,5-d]pyrimidine60 Cancer Cell LinesNot SpecifiedGI50: 0.2 - 2.0

Table 2: Kinase Inhibitory Activity of this compound Derivatives

Compound IDDerivative ClassTarget KinaseIC50 (nM)Reference
Compound 5q PyrrolopyrimidineAkt118.0[5]
Compound 5t PyrrolopyrimidineAkt121.3[5]
Compound 10h PyrazolopyrimidineAkt124.3[1]
Compound 14j 2-AminopyrimidineJAK227[4]
FLT330[4]
CK-1-41 Di(pyrrolidin-1-yl)pyrimidineCaspase-1Low Nanomolar Ki[6][7]
Caspase-4Low Nanomolar Ki[6][7]
Caspase-5Low Nanomolar Ki[6][7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound derivatives and the general workflows for the described experimental protocols.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) GSK3b GSK3β Akt->GSK3b Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Akt Inhibits Cell_Survival Cell Survival & Proliferation GSK3b->Cell_Survival S6 S6 mTORC1->S6 Phosphorylates S6->Cell_Survival

Caption: PI3K/Akt Signaling Pathway Inhibition.

Apoptosis_Pathway Pyrimidine_Derivative This compound Derivative Akt_Inhibition Akt Inhibition Pyrimidine_Derivative->Akt_Inhibition Bcl2_Family Bcl-2 Family (e.g., Bcl-2, Bax) Akt_Inhibition->Bcl2_Family Modulates Mitochondrion Mitochondrion Bcl2_Family->Mitochondrion Regulates Permeability Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Effector) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Intrinsic Apoptosis Pathway Induction.

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Pyrimidine Derivative Start->Treat Incubate1 Incubate (e.g., 24-72h) Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (2-4h) Add_MTT->Incubate2 Add_Solubilizer Add Solubilization Solution Incubate2->Add_Solubilizer Read_Absorbance Read Absorbance (570 nm) Add_Solubilizer->Read_Absorbance

Caption: MTT Cell Viability Assay Workflow.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., PC-3, K562, HeLa)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well flat-bottom sterile plates

  • This compound derivative stock solution (in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivative in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic drug).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well sterile plates

  • This compound derivative stock solution (in DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Ice-cold PBS

  • Flow cytometer

Protocol:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with the desired concentrations of the this compound derivative for a specified time (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) by trypsinization.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

    • Wash the cells twice with ice-cold PBS.

  • Staining:

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Distinguish between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Cell Cycle Analysis (Propidium Iodide Staining)

Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content. This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M) using flow cytometry.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • 6-well sterile plates

  • This compound derivative stock solution (in DMSO)

  • Ice-cold 70% ethanol

  • Ice-cold PBS

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Cell Treatment and Harvesting:

    • Seed and treat cells as described in the apoptosis assay protocol.

    • Harvest the cells by trypsinization.

  • Fixation:

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 1 mL of ice-cold PBS.

    • While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Key Signaling Proteins

Principle: Western blotting is used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein. This can be used to assess the effect of the pyrimidine derivatives on the expression and phosphorylation status of proteins involved in signaling pathways like PI3K/Akt and apoptosis (e.g., Akt, p-Akt, GSK3β, caspases, Bcl-2 family proteins).

Materials:

  • Treated and untreated cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-caspase-3, anti-Bcl-2, anti-Bax, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • TBST (Tris-buffered saline with Tween 20)

  • ECL chemiluminescence substrate

  • Chemiluminescence imaging system

Protocol:

  • Protein Extraction:

    • Lyse treated and untreated cells in RIPA buffer.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (20-40 µg) in Laemmli buffer.

    • Separate proteins on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

References

Application Notes and Protocols for Kinase Inhibition Assays of 4-(piperazin-1-yl)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for therapeutic intervention.[1][2] The pyrimidine scaffold is a privileged structure in the development of kinase inhibitors, with numerous approved drugs and clinical candidates featuring this core.[1][3][4] Among these, 4-(piperazin-1-yl)pyrimidine derivatives have emerged as a promising class of compounds targeting various kinases.[5][6]

This document provides detailed protocols for biochemical kinase inhibition assays tailored for the evaluation of this compound compounds. It includes methodologies for luminescence-based and time-resolved fluorescence resonance energy transfer (TR-FRET) assays, guidelines for data analysis, and examples of relevant signaling pathways.

Principle of Kinase Inhibition Assays

The fundamental principle of a kinase inhibition assay is to measure the enzymatic activity of a kinase in the presence of a test compound.[1] This is typically achieved by quantifying the consumption of the phosphate donor, ATP, or the formation of the phosphorylated substrate. The inhibitory effect of a compound is determined by the degree to which it reduces the kinase's activity.[1] Several assay formats are available, each with its own advantages, including radiometric, luminescence, and fluorescence-based methods.[7][8]

This protocol will focus on two widely used non-radiometric methods suitable for high-throughput screening (HTS): the ADP-Glo™ Luminescence-Based Assay and the LanthaScreen® TR-FRET Binding Assay.

Experimental Protocols

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)

This protocol is adapted from the Promega ADP-Glo™ Kinase Assay and measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[9][10][11] A luminescent signal is generated that is directly proportional to the ADP concentration, and therefore, to the kinase activity.[11]

Materials:

  • This compound test compounds

  • Target Kinase and its specific substrate

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes:

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)[12]

  • ATP solution

  • DMSO (for compound dilution)

  • White, opaque 384-well assay plates

  • Multichannel pipettors

  • Plate shaker

  • Luminometer plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10-point serial dilution of the this compound test compounds in DMSO.

    • Include a DMSO-only vehicle control and a known inhibitor as a positive control.[1]

  • Assay Plate Preparation:

    • Add a small volume (e.g., 1 µL) of the diluted compounds, vehicle control, and positive control to the appropriate wells of the 384-well plate.[1]

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase, its substrate, and ATP in kinase assay buffer. The optimal concentrations of the enzyme, substrate, and ATP should be empirically determined.

    • Initiate the kinase reaction by adding the kinase reaction mixture to the wells containing the compounds. The typical reaction volume is 5 µL.[11][13]

    • Include "no kinase" control wells that receive the reaction mixture without the enzyme to serve as a 100% inhibition control.[1]

    • Incubate the plate at a set temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). This incubation time should be within the linear range of the reaction.[1]

  • Signal Detection:

    • After the kinase reaction incubation, add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.[10][11][13]

    • Incubate the plate at room temperature for 40 minutes.[10][13]

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and produces a luminescent signal via a luciferase reaction.[9][10][13]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[10][13]

    • Measure the luminescence of each well using a plate reader.[1]

Data Analysis:

  • Calculate Percent Inhibition:

    • The percent inhibition for each compound concentration is calculated using the following formula:

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

Protocol 2: TR-FRET Kinase Binding Assay (LanthaScreen® Eu)

This protocol is based on the LanthaScreen® Eu Kinase Binding Assay from Thermo Fisher Scientific.[14][15][16] It measures the binding of an inhibitor to the kinase by detecting the displacement of a fluorescently labeled ATP-competitive tracer.[14][15][17] Binding of the tracer to a europium-labeled anti-tag antibody bound to the kinase results in a high FRET signal.[14] An inhibitor competing with the tracer for the ATP binding site will cause a decrease in the FRET signal.[14][17]

Materials:

  • This compound test compounds

  • Tagged Target Kinase (e.g., GST- or His-tagged)

  • LanthaScreen® Eu-labeled Anti-Tag Antibody (specific to the kinase tag)

  • Alexa Fluor® 647-labeled Kinase Tracer (appropriate for the target kinase)

  • Kinase Assay Buffer (e.g., 50mM HEPES pH 7.5, 10mM MgCl₂, 1mM EGTA, 0.01% Brij-35)[14]

  • DMSO

  • Black or white, low-volume 384-well assay plates

  • Multichannel pipettors

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the this compound compounds in DMSO.

  • Assay Plate Preparation:

    • Add the diluted compounds to the assay plate.

  • Reagent Preparation:

    • Prepare a 2X kinase/antibody mixture in kinase assay buffer.

    • Prepare a 4X tracer solution in kinase assay buffer.

  • Assay Assembly:

    • Add the 2X kinase/antibody mixture to the wells containing the compounds.

    • Add the 4X tracer solution to initiate the binding reaction.[16]

    • The final reaction volume is typically 15-20 µL.

  • Incubation and Detection:

    • Incubate the plate at room temperature for 60 minutes, protected from light.[14][16][17]

    • Measure the time-resolved fluorescence at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) using a TR-FRET plate reader.[18]

Data Analysis:

  • Calculate Emission Ratio:

    • The TR-FRET signal is expressed as the ratio of the acceptor emission to the donor emission.

  • Determine IC50 Values:

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Data Presentation

Quantitative results from kinase inhibition assays should be summarized in a clear and structured format. The following table provides a template for presenting IC50 values for a series of this compound compounds against one or more kinases.

Table 1: Inhibitory Activity of this compound Compounds

Compound IDTarget KinaseAssay TypeIC50 (nM)
Compound AKinase XADP-Glo™50
Compound BKinase XADP-Glo™120
Compound CKinase XADP-Glo™25
Compound AKinase YLanthaScreen®800
Compound BKinase YLanthaScreen®>10,000
Compound CKinase YLanthaScreen®250

Mandatory Visualizations

Signaling Pathway

G cluster_membrane cluster_cytoplasm cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene Gene Transcription STAT_dimer->Gene Induces Inhibitor This compound Compound Inhibitor->JAK Inhibits

Caption: Simplified JAK-STAT signaling pathway with the point of inhibition.

Experimental Workflow

G start Start prep_compounds Prepare Compound Serial Dilutions start->prep_compounds plate_compounds Dispense Compounds into Assay Plate prep_compounds->plate_compounds initiate_reaction Add Reagent Mix to Plate & Incubate plate_compounds->initiate_reaction prep_reagents Prepare Kinase Reaction/Binding Mix prep_reagents->initiate_reaction add_detection Add Detection Reagent & Incubate initiate_reaction->add_detection read_plate Measure Signal (Luminescence/TR-FRET) add_detection->read_plate analyze_data Calculate % Inhibition and IC50 Values read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a kinase inhibition assay.

References

Application Notes and Protocols for In Vivo Testing of 4-(piperazin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Derivatives of this molecule have shown promise as inhibitors of key signaling pathways implicated in cancer and other diseases. Notably, various analogs have been investigated as inhibitors of the Menin-MLL interaction and the PI3K/Akt/mTOR pathway, as well as modulators of NF-κB signaling.[1][2][3]

These application notes provide a comprehensive guide for the in vivo evaluation of novel this compound derivatives. The following protocols are designed to facilitate robust and reproducible preclinical assessment, with a primary focus on oncology applications. Methodologies for establishing relevant animal models, designing efficacious treatment regimens, and evaluating pharmacodynamic and anti-tumor responses are detailed.

Target-Specific Animal Models

The selection of an appropriate animal model is critical for the clinical relevance of in vivo studies. The choice of model will be dictated by the specific molecular target of the this compound derivative being investigated.

Table 1: Recommended Animal Models for Key Targets of this compound Derivatives
Target PathwayRecommended Animal ModelCell Lines/Induction MethodKey Considerations
Menin-MLL Interaction Subcutaneous Xenograft (Immunodeficient Mice, e.g., NOD/SCID)MLL-rearranged acute myeloid leukemia (AML) cell lines (e.g., MV4-11, MOLM-13)Essential for evaluating compounds designed to disrupt the Menin-MLL protein-protein interaction, which is a key driver in this leukemia subtype.[1]
PI3K/Akt/mTOR Pathway Subcutaneous Xenograft (Immunodeficient Mice, e.g., Nude, SCID)Cancer cell lines with known PI3K/Akt/mTOR pathway activation (e.g., PTEN-null or PIK3CA-mutant lines like PC-3, LNCaP, A549, MCF-7).[2][4][5]This pathway is frequently deregulated in a wide range of cancers. Cell line selection should be based on the specific cancer type of interest.[6]
NF-κB Signaling Orthotopic or Xenograft Models (Immunocompetent or Immunodeficient)Breast cancer cell lines (e.g., MCF-7) or other cancer types with known NF-κB hyperactivation.[3]The interplay with the immune system can be important for NF-κB targeted therapies, making syngeneic models in immunocompetent mice a valuable tool.[4]

Experimental Protocols

The following protocols provide a framework for in vivo efficacy studies. Dosing, formulation, and specific endpoints should be optimized for each test compound based on its in vitro potency, solubility, and preliminary pharmacokinetic data.

Protocol 1: Subcutaneous Xenograft Model for Anti-Tumor Efficacy

This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor activity of a this compound-based compound.[4][5]

Materials:

  • Human cancer cell line (e.g., MV4-11 for Menin-MLL, PC-3 for PI3K/Akt)

  • Female athymic nude or NOD/SCID mice (4-6 weeks old)

  • Cell culture medium (e.g., RPMI-1640, DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Test compound and vehicle control

  • Calipers, syringes, and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line in the appropriate medium supplemented with 10% FBS at 37°C in a humidified atmosphere with 5% CO2.

  • Tumor Cell Implantation:

    • Harvest cells during the logarithmic growth phase and resuspend in sterile PBS or culture medium at a concentration of 1 x 10⁷ to 2 x 10⁷ cells/mL.

    • For some cell lines, mixing with Matrigel (1:1 ratio) can improve tumor take-rate.

    • Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

  • Compound Administration:

    • Randomize mice into treatment and control groups (n=8-10 mice per group).

    • Administer the test compound and vehicle control via the predetermined route (e.g., oral gavage, intraperitoneal injection) and schedule.

  • Efficacy Endpoints:

    • Primary endpoints typically include tumor growth inhibition, reduction in tumor volume, and increased survival time.[4]

    • At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot for target modulation).

Protocol 2: Pharmacodynamic (PD) Marker Analysis

PD studies are crucial to confirm that the test compound is engaging its target in vivo.

Procedure:

  • Tissue Collection: At specified time points after the final dose, euthanize a subset of mice from each group and excise tumors and/or relevant tissues.

  • Protein Extraction: Homogenize the tissue samples and extract proteins using appropriate lysis buffers.

  • Western Blot Analysis:

    • Perform SDS-PAGE and transfer proteins to a nitrocellulose membrane.

    • Probe the membrane with primary antibodies against the target of interest (e.g., p-Akt, p-S6K for PI3K/Akt/mTOR pathway) and housekeeping proteins (e.g., β-actin, GAPDH).

    • Incubate with corresponding secondary antibodies and visualize protein bands.

  • Data Analysis: Quantify band intensities to determine the extent of target modulation in the treated groups compared to the vehicle control.

Data Presentation

Clear and concise data presentation is essential for the interpretation and comparison of results.

Table 2: Example of In Vivo Efficacy Data Summary
Treatment GroupDose and ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlVehicle, p.o., daily1500 ± 250-+5
Compound A25 mg/kg, p.o., daily750 ± 15050-2
Compound A50 mg/kg, p.o., daily300 ± 10080-8
Positive ControlStandard-of-care, i.p., q3d450 ± 12070-10
Table 3: Example of Pharmacodynamic Data Summary
Treatment GroupDoseTarget Modulation (e.g., % decrease in p-Akt)
Vehicle Control-0
Compound A25 mg/kg45 ± 10
Compound A50 mg/kg85 ± 8

Visualizations

Signaling Pathway

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 binds LEDGF LEDGF MLL1->LEDGF interacts with Histone Histone H3 MLL1->Histone methylates at K4 LEDGF->Histone H3K4me3 H3K4me3 Histone->H3K4me3 Gene Target Genes (e.g., MEIS1, HOXA9) H3K4me3->Gene activates transcription Leukemogenesis Leukemogenesis Gene->Leukemogenesis Inhibitor This compound Derivative Inhibitor->Menin inhibits interaction

Caption: Menin-MLL interaction pathway and point of inhibition.

Experimental Workflow

In_Vivo_Testing_Workflow cluster_preclinical Preclinical In Vivo Evaluation A Select Animal Model (e.g., Xenograft) B Implant Tumor Cells A->B C Monitor Tumor Growth B->C D Randomize and Treat C->D E Measure Tumor Volume & Body Weight D->E daily/weekly G Pharmacodynamic Analysis D->G at study end F Efficacy & Toxicity Analysis E->F

Caption: General workflow for in vivo anti-tumor efficacy studies.

References

Formulating 4-(Piperazin-1-yl)pyrimidine for Biological Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Piperazin-1-yl)pyrimidine is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry and drug discovery due to its presence in a variety of biologically active compounds. Derivatives of this core structure have demonstrated potent and selective activities across multiple therapeutic areas, including oncology, metabolic disorders, and inflammatory diseases. This document provides detailed application notes and experimental protocols for the formulation and evaluation of this compound and its analogs in biological studies. The provided methodologies and data aim to facilitate further research and development of this promising chemical series.

The biological activities of this compound derivatives are diverse, targeting several key signaling pathways implicated in disease pathogenesis. Notably, these compounds have been identified as:

  • Irreversible Menin Inhibitors: Targeting the menin-MLL interaction is a promising strategy for the treatment of acute leukemias with MLL rearrangements.[1][2]

  • GPR119 Agonists: Activation of G protein-coupled receptor 119 (GPR119) is a therapeutic approach for type 2 diabetes and obesity, promoting glucose-dependent insulin secretion.[3]

  • Akt Inhibitors: The PI3K/Akt signaling pathway is a critical regulator of cell growth and survival, and its inhibition is a key strategy in cancer therapy.[4]

  • NF-κB Signaling Inhibitors: The NF-κB pathway plays a crucial role in inflammation and cancer, making its inhibition a valuable therapeutic intervention.[5]

Data Presentation: In Vitro Activities of this compound Derivatives

The following tables summarize the reported in vitro potencies of various this compound derivatives across different biological targets.

Table 1: Menin-MLL Interaction Inhibitory Activity

Compound IDModification on Pyrimidine/Piperazine ScaffoldIC50 (nM)Assay TypeReference
MI-463 Thienopyrimidine core~15Fluorescence Polarization[6]
MI-503 Thienopyrimidine core~15Fluorescence Polarization[6]
MI-1481 Thienopyrimidine core3.6Fluorescence Polarization[6]
MI-2-2 Thienopyrimidine core46Menin-MBM1 Interaction Assay[7]

Table 2: GPR119 Agonistic Activity

Compound IDModification on Pyrimidine/Piperazine ScaffoldEC50 (nM)Cell LineReference
Compound 9i 5-methyl-2-(4-((4-(methylsulfonyl)benzyl)oxy)phenyl)-Potent AgonistHEK293T-hGPR119[3]
Compound 10 Dihydropyrimido[5,4-b][4][5]oxazine core13Not Specified[8]
Compound 15 Dihydropyrimido[5,4-b][4][5]oxazine core12Not Specified[9]
Compound 26 Phenylamino-substituted pyrazolo[3,4-d]pyrimidinePotent AgonistNot Specified[10]
Compound 42 Tetrahydroquinazoline core0.27 µMNot Specified[11]

Table 3: Akt Kinase Inhibitory Activity

Compound IDModification on Pyrimidine/Piperazine ScaffoldTargetIC50 (nM)Reference
Compound 5q 7H-pyrrolo[2,3-d]pyrimidine coreAkt118.0[4]
Compound 5t 7H-pyrrolo[2,3-d]pyrimidine coreAkt121.3[4]
AZD5363 7H-pyrrolo[2,3-d]pyrimidine coreAkt (pan)Potent Inhibitor[12]
FN-1501 4-amino-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamideFLT3, CDK2/4/6Potent Inhibitor[13]

Table 4: NF-κB Pathway Inhibitory Activity

Compound IDModification on Pyrimidine/Piperazine ScaffoldIC50 (µM)Cell LineEffectReference
Compound 3a Oxazine-linked pyrimidine9.17MCF-7Inhibition of cell viability[5]
Compound 5b Piperazine-linked pyrimidine6.29MCF-7Inhibition of cell viability[5]
EF31 3,5-Bis(2-pyridinylmethylidene)-4-piperidone~5RAW264.7Inhibition of NF-κB DNA binding[14]

Experimental Protocols

Protocol 1: Formulation of this compound for In Vitro Studies

This protocol describes the preparation of stock solutions and working solutions of this compound for use in cell-based assays.

Materials:

  • This compound (or derivative)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Preparation of Stock Solution (10 mM): a. Weigh out a precise amount of this compound powder. b. Dissolve the compound in an appropriate volume of 100% DMSO to achieve a final concentration of 10 mM. c. Vortex thoroughly until the compound is completely dissolved. d. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. e. Store the stock solution at -20°C or -80°C for long-term storage.

  • Preparation of Working Solutions: a. Thaw a single aliquot of the 10 mM stock solution at room temperature. b. Perform serial dilutions of the stock solution in complete cell culture medium or an appropriate assay buffer (e.g., PBS) to achieve the desired final concentrations for your experiment. c. It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a non-toxic level, typically ≤ 0.5%. d. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in cell culture medium. e. Prepare fresh working solutions for each experiment.

Note: The solubility of specific derivatives may vary. It is recommended to perform a solubility test for novel compounds.

Protocol 2: In Vitro Menin-MLL Interaction Assay (Fluorescence Polarization)

This protocol outlines a method to assess the inhibitory effect of this compound derivatives on the menin-MLL protein-protein interaction.

Materials:

  • Recombinant full-length menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN_MLL)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20)

  • 384-well, low-volume, black plates

  • Test compounds (prepared as in Protocol 1)

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the fluorescein-labeled MLL peptide to each well at a fixed concentration.

  • Add the recombinant menin protein to initiate the binding reaction.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes), protected from light.

  • Measure the fluorescence polarization using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls (no inhibitor and no menin).

  • Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 3: GPR119 cAMP Accumulation Assay (HTRF)

This protocol describes a method to measure the agonistic activity of this compound derivatives on GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119 (HEK293-hGPR119)

  • Complete cell culture medium

  • Assay buffer with a phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)

  • Test compounds (prepared as in Protocol 1)

  • Forskolin (positive control)

  • HTRF cAMP detection kit

  • 384-well, low-volume, white plates

  • Plate reader capable of HTRF measurement

Procedure:

  • Culture HEK293-hGPR119 cells to 80-90% confluency.

  • Harvest and resuspend the cells in the assay buffer containing a PDE inhibitor.

  • Dispense the cell suspension into the wells of a 384-well plate.

  • Add serial dilutions of the test compounds or controls (forskolin, vehicle) to the respective wells.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP-cryptate) to each well according to the manufacturer's instructions.

  • Incubate for 1 hour at room temperature, protected from light.

  • Measure the HTRF signal on a compatible plate reader.

  • Calculate the EC50 value by fitting the data to a dose-response curve.

Protocol 4: Akt Kinase Activity Assay

This protocol provides a general method to evaluate the inhibitory effect of this compound derivatives on Akt kinase activity.

Materials:

  • Recombinant active Akt1 enzyme

  • GSK-3 fusion protein (substrate)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • ATP

  • Test compounds (prepared as in Protocol 1)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well, low-volume, white plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • To the wells of a 384-well plate, add the test compound dilutions.

  • Add a solution containing the Akt enzyme and the GSK-3 substrate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Stop the reaction and detect the generated ADP using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Protocol 5: Western Blot Analysis of NF-κB p65 Phosphorylation

This protocol details the procedure to assess the effect of this compound derivatives on the phosphorylation of the NF-κB p65 subunit.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • Complete cell culture medium

  • Test compounds (prepared as in Protocol 1)

  • Stimulating agent (e.g., TNF-α)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (Ser536), anti-p65, anti-β-actin

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compound for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 15-30 minutes.

  • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Perform SDS-PAGE to separate the proteins.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize the phospho-p65 signal to total p65 and the loading control (β-actin).

Protocol 6: General Protocol for In Vivo Formulation

This protocol provides a general guideline for preparing this compound derivatives for oral administration in animal models. The specific vehicle may require optimization based on the compound's solubility and tolerability.

Materials:

  • This compound derivative

  • Vehicle components (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in water, 5% DMSO, 10% Solutol HS 15)

  • Sterile water for injection

  • Homogenizer or sonicator

Procedure:

  • Weigh the required amount of the test compound.

  • If necessary, first dissolve the compound in a small amount of a co-solvent like DMSO.

  • Prepare the aqueous vehicle (e.g., 0.5% CMC in sterile water).

  • Slowly add the dissolved compound or the powder to the vehicle while stirring or vortexing.

  • Homogenize or sonicate the mixture to ensure a uniform suspension or solution.

  • Prepare the formulation fresh daily before administration.

  • Administer the formulation to the animals via oral gavage at the desired dose.

Mandatory Visualizations

Menin_MLL_Signaling_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 Menin->MLL1 Interaction MLL_FP MLL Fusion Protein Menin->MLL_FP Interaction HOXA9_MEIS1 HOXA9/MEIS1 MLL_FP->HOXA9_MEIS1 Upregulation Leukemogenesis Leukemogenesis HOXA9_MEIS1->Leukemogenesis Drives Inhibitor This compound (Menin Inhibitor) Inhibitor->Menin Inhibits Interaction

Caption: Menin-MLL Signaling Pathway Inhibition.

GPR119_Signaling_Pathway Agonist This compound (GPR119 Agonist) GPR119 GPR119 Agonist->GPR119 Activates Gs Gαs GPR119->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes

Caption: GPR119 Agonist Signaling Pathway.

Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Activates Response Cell Survival, Proliferation Downstream->Response Leads to Inhibitor This compound (Akt Inhibitor) Inhibitor->Akt Inhibits NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65_p50 p65/p50 IkB->p65_p50 Inhibits p65_p50_n p65/p50 IkB_p p-IκBα Proteasome Proteasome IkB_p->Proteasome Degradation DNA DNA p65_p50_n->DNA Binds Gene_Tx Gene Transcription (Inflammation, Survival) DNA->Gene_Tx Promotes Inhibitor This compound (NF-κB Inhibitor) Inhibitor->IKK Inhibits Experimental_Workflow_In_Vitro Compound This compound Stock Solution (in DMSO) Dilution Serial Dilution in Assay Buffer / Medium Compound->Dilution Assay Target-Based Assay (e.g., Kinase, PPI) Dilution->Assay CellAssay Cell-Based Assay (e.g., Viability, Signaling) Dilution->CellAssay Data Data Acquisition (e.g., Luminescence, Fluorescence) Assay->Data CellAssay->Data Analysis Data Analysis (IC50 / EC50 Determination) Data->Analysis Experimental_Workflow_In_Vivo Formulation Compound Formulation (e.g., in CMC) Dosing Compound Administration (e.g., Oral Gavage) Formulation->Dosing Xenograft Establishment of Xenograft Model Xenograft->Dosing Monitoring Tumor Volume and Body Weight Monitoring Dosing->Monitoring Endpoint Endpoint Analysis (e.g., TGI, Biomarkers) Monitoring->Endpoint

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-(Piperazin-1-yl)pyrimidine. The synthesis is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction between 4-chloropyrimidine and piperazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is very low, although TLC/LC-MS analysis indicates complete consumption of the 4-chloropyrimidine starting material. What are the potential reasons?

A1: Low isolated yield despite complete consumption of the starting material often points towards the formation of side products or issues with the work-up and purification process. Here are the most common culprits:

  • Formation of Disubstituted Byproduct: Piperazine has two secondary amine groups, both of which can react with 4-chloropyrimidine. This leads to the formation of 1,4-bis(pyrimidin-4-yl)piperazine, a common byproduct that reduces the yield of the desired monosubstituted product.[1]

  • Solvolysis of the Product: If a protic solvent such as water or an alcohol is used, it can act as a nucleophile and react with the electron-deficient pyrimidine ring, leading to the formation of 4-hydroxypyrimidine or 4-alkoxypyrimidine, respectively. This is more likely to occur at elevated temperatures.

  • Product Loss During Work-up: this compound is a basic compound and can be water-soluble, especially in its protonated form. During aqueous work-up, the product might remain in the aqueous layer if the pH is not basic enough.

  • Degradation of Starting Material or Product: Although 4-chloropyrimidine is relatively stable, prolonged reaction times at high temperatures can lead to degradation. Similarly, the product might not be stable under the reaction or work-up conditions.

Q2: How can I prevent the formation of the 1,4-bis(pyrimidin-4-yl)piperazine byproduct?

A2: There are two primary strategies to minimize the formation of the disubstituted byproduct:

  • Use of Excess Piperazine: Employing a large excess of piperazine (typically 3-5 equivalents) shifts the reaction equilibrium towards the formation of the monosubstituted product. This is often the simplest and most cost-effective method.

  • Use of a Monoprotected Piperazine: Using a piperazine derivative where one of the nitrogen atoms is protected with a group like tert-butyloxycarbonyl (Boc) ensures that only one nitrogen atom is available for the nucleophilic attack. The Boc group can be subsequently removed under acidic conditions.[2][3]

Q3: What is the optimal solvent for this reaction?

A3: The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the charged intermediate (Meisenheimer complex) and do not participate in the reaction as nucleophiles.[4]

SolventGeneral ObservationsPotential Issues
Dimethylformamide (DMF) Often provides good yields and reasonable reaction times.Can be difficult to remove completely; may cause side reactions at high temperatures.
Dimethyl sulfoxide (DMSO) High boiling point allows for reactions at elevated temperatures, often leading to faster conversions.Very difficult to remove; can complicate product isolation.
Acetonitrile (ACN) A good polar aprotic solvent with a lower boiling point than DMF or DMSO, making it easier to remove.May result in slower reaction rates compared to DMF or DMSO.
Alcohols (e.g., Ethanol, Isopropanol) Can be used, but may lead to solvolysis byproducts, especially at higher temperatures.[5][6]Formation of 4-alkoxypyrimidine.
Water Can be a suitable solvent, especially in the presence of a base like K₂CO₃.[1][7]Potential for hydrolysis to 4-hydroxypyrimidine; product isolation can be challenging due to its water solubility.

Q4: What is the role of a base in this reaction, and which one should I use?

A4: A base is required to neutralize the hydrochloric acid (HCl) that is formed during the reaction. The choice of base can influence the reaction rate and side product formation.

BaseGeneral Observations
Potassium Carbonate (K₂CO₃) A commonly used inorganic base that is effective and easy to handle.[1][8]
Triethylamine (TEA) An organic base that can also act as a solvent in some cases.
Diisopropylethylamine (DIPEA) A non-nucleophilic organic base that is often used to avoid side reactions.
Excess Piperazine Piperazine itself is a base and can be used in excess to neutralize the generated HCl.

Q5: At what temperature should I run the reaction?

A5: The optimal reaction temperature depends on the reactivity of the starting materials and the solvent used. Generally, heating is required to achieve a reasonable reaction rate.

Temperature RangeGeneral Observations
Room Temperature The reaction is typically very slow at room temperature.
60-80 °C A good starting point for optimization. Often provides a good balance between reaction rate and side product formation.[1]
100-120 °C May be necessary for less reactive substrates or to shorten the reaction time.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound using excess Piperazine

This protocol is a general guideline and may require optimization.

Materials:

  • 4-Chloropyrimidine

  • Piperazine (anhydrous)

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperazine (3.0 equivalents) and anhydrous DMF.

  • Stir the mixture until the piperazine is completely dissolved.

  • Add 4-chloropyrimidine (1.0 equivalent) and potassium carbonate (1.5 equivalents) to the solution.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by crystallization to afford this compound.

Protocol 2: Synthesis of this compound using N-Boc-piperazine

Step 1: Synthesis of 1-Boc-4-(pyrimidin-4-yl)piperazine

Materials:

  • 4-Chloropyrimidine

  • 1-Boc-piperazine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Follow the procedure outlined in Protocol 1, using 1-Boc-piperazine (1.1 equivalents) instead of piperazine.

  • After purification, 1-Boc-4-(pyrimidin-4-yl)piperazine is obtained.

Step 2: Deprotection of the Boc group

Materials:

  • 1-Boc-4-(pyrimidin-4-yl)piperazine

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve 1-Boc-4-(pyrimidin-4-yl)piperazine in DCM.

  • Add an excess of TFA or a solution of HCl in dioxane.

  • Stir the mixture at room temperature for 1-2 hours, monitoring the reaction by TLC or LC-MS.

  • Once the deprotection is complete, carefully neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

  • Extract the aqueous layer with DCM (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain this compound.

Visualizations

ReactionPathway 4-Chloropyrimidine 4-Chloropyrimidine This compound This compound 4-Chloropyrimidine->this compound Piperazine (1 eq) Base, Solvent, Δ Piperazine Piperazine Piperazine->this compound 1,4-bis(Pyrimidin-4-yl)piperazine 1,4-bis(Pyrimidin-4-yl)piperazine This compound->1,4-bis(Pyrimidin-4-yl)piperazine 4-Chloropyrimidine Base, Solvent, Δ

Caption: Reaction pathway for the synthesis of this compound and the formation of the disubstituted byproduct.

TroubleshootingWorkflow start Low Yield of this compound check_sm Check for complete consumption of starting material (TLC/LC-MS) start->check_sm sm_incomplete Starting material remains check_sm->sm_incomplete No sm_complete Starting material consumed check_sm->sm_complete Yes increase_temp Increase reaction temperature or time sm_incomplete->increase_temp check_reagents Check purity of reagents and solvents sm_incomplete->check_reagents analyze_byproducts Analyze crude mixture for byproducts (e.g., disubstitution, solvolysis) sm_complete->analyze_byproducts optimize_workup Optimize work-up procedure (e.g., adjust pH of aqueous layer) analyze_byproducts->optimize_workup No major byproducts use_excess_piperazine Use large excess of piperazine analyze_byproducts->use_excess_piperazine Disubstitution observed use_boc_piperazine Use N-Boc-piperazine analyze_byproducts->use_boc_piperazine Disubstitution observed change_solvent Switch to a polar aprotic solvent analyze_byproducts->change_solvent Solvolysis observed

Caption: A logical workflow for troubleshooting low yield in the synthesis of this compound.

References

Technical Support Center: Synthesis of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(piperazin-1-yl)pyrimidine. Our focus is on identifying and mitigating common side reaction products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product in the synthesis of this compound?

A1: The most frequently encountered side product is 1,4-bis(pyrimidin-4-yl)piperazine . This occurs when a single piperazine molecule reacts with two molecules of the 4-chloropyrimidine starting material. This side product is often a solid that can precipitate from the reaction mixture.

Q2: How can I minimize the formation of the 1,4-bis(pyrimidin-4-yl)piperazine side product?

A2: The formation of the bis-substituted byproduct can be significantly suppressed by using a molar excess of piperazine relative to the 4-chloropyrimidine. A common strategy is to use at least 2.5 equivalents of piperazine for every equivalent of 4-chloropyrimidine. This stoichiometric imbalance favors the mono-substitution reaction.

Q3: What are other potential side products I should be aware of?

A3: Besides the bis-substitution product, other potential side reactions include:

  • Hydrolysis: If water is present in the reaction mixture, 4-chloropyrimidine can undergo hydrolysis to form 4-hydroxypyrimidine. It is crucial to use anhydrous solvents and reagents to minimize this.

  • Solvolysis: If an alcohol is used as the reaction solvent (e.g., ethanol, methanol), it can act as a nucleophile and react with 4-chloropyrimidine to produce the corresponding 4-alkoxypyrimidine.

Q4: What is the general reaction mechanism for the synthesis of this compound?

A4: The synthesis typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient pyrimidine ring is susceptible to attack by the nucleophilic piperazine at the C4 position, leading to the displacement of the chloride leaving group.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield of the desired product and significant amount of a solid precipitate. Formation of the 1,4-bis(pyrimidin-4-yl)piperazine side product due to insufficient piperazine.Increase the molar ratio of piperazine to 4-chloropyrimidine. A ratio of 2.5:1 or higher is recommended. The solid bis-adduct can often be removed by filtration.
Presence of a polar impurity with a different mass spectrum. Hydrolysis of 4-chloropyrimidine to 4-hydroxypyrimidine.Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
An unexpected peak in the NMR or mass spectrum corresponding to an alkoxy-pyrimidine. Reaction of 4-chloropyrimidine with an alcohol solvent.If this side product is observed, consider switching to a non-nucleophilic solvent such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN).
Complex mixture of products and low conversion. Reaction temperature is too high or too low, or the reaction time is not optimal.Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For the reaction of 2-chloropyrimidine with piperazine, a temperature range of 50-65 °C has been reported to be effective.

Data on Side Product Formation

While specific quantitative data for the synthesis of this compound is not extensively published, the following table provides a qualitative summary of expected outcomes based on general principles of SNAr reactions with piperazine.

Molar Ratio (Piperazine : 4-Chloropyrimidine)Expected Yield of this compoundExpected Formation of 1,4-bis(pyrimidin-4-yl)piperazine
1 : 1Low to ModerateHigh
1.5 : 1ModerateModerate to High
2.5 : 1 High (e.g., ~88% for the 2-isomer) Low
> 3 : 1HighVery Low

Key Experimental Protocol

The following is a representative protocol for the synthesis of a piperazinylpyrimidine, which can be adapted for this compound.

Synthesis of 2-(Piperazin-1-yl)pyrimidine (Adapted from a similar procedure)

  • Materials:

    • 2-Chloropyrimidine (1.0 eq)

    • Piperazine (2.5 eq)

    • Potassium Carbonate (K2CO3) (1.5 eq)

    • Water (as solvent)

  • Procedure:

    • To a stirred solution of piperazine (2.5 eq) and potassium carbonate (1.5 eq) in water, add 2-chloropyrimidine (1.0 eq) in portions at 50-65 °C.

    • Stir the reaction mixture at 60-65 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a solid precipitate (1,4-bis(pyrimidin-2-yl)piperazine) has formed, remove it by filtration.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., chloroform or dichloromethane) multiple times.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.

    • The crude product can be further purified by column chromatography on silica gel or by crystallization.

Visualizations

Reaction_Pathway Start 4-Chloropyrimidine + Piperazine Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic Attack Side_Product_Hydrolysis 4-Hydroxypyrimidine (Side Product) Start->Side_Product_Hydrolysis + H2O (Hydrolysis) Main_Product This compound (Desired Product) Intermediate->Main_Product Chloride Elimination Side_Product_Bis 1,4-Bis(pyrimidin-4-yl)piperazine (Side Product) Main_Product->Side_Product_Bis + 4-Chloropyrimidine (Excess Pyrimidine)

Caption: Reaction scheme for the synthesis of this compound and potential side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_Stoichiometry Analyze Stoichiometry of Reactants Start->Check_Stoichiometry Excess_Piperazine Use >2.5 eq. Piperazine? Check_Stoichiometry->Excess_Piperazine Increase_Piperazine Increase Piperazine to >2.5 eq. Excess_Piperazine->Increase_Piperazine No Check_Reaction_Conditions Review Reaction Conditions Excess_Piperazine->Check_Reaction_Conditions Yes Increase_Piperazine->Check_Reaction_Conditions Anhydrous Were conditions anhydrous? Check_Reaction_Conditions->Anhydrous Use_Anhydrous Use anhydrous reagents/solvents and inert atmosphere Anhydrous->Use_Anhydrous No Check_Solvent Check for Solvent Reactivity Anhydrous->Check_Solvent Yes Use_Anhydrous->Check_Solvent Alcohol_Solvent Was an alcohol used as solvent? Check_Solvent->Alcohol_Solvent Change_Solvent Switch to a non-nucleophilic solvent (e.g., DMF, DMSO, ACN) Alcohol_Solvent->Change_Solvent Yes Purification Optimize Purification Alcohol_Solvent->Purification No Change_Solvent->Purification

Caption: Troubleshooting workflow for optimizing the synthesis of this compound.

Optimizing reaction conditions for 4-(piperazin-1-yl)pyrimidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-(piperazin-1-yl)pyrimidine and its derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A systematic approach to troubleshooting is recommended.

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent are critical parameters. It is advisable to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[1] Some reactions may benefit from milder conditions, while others may require higher temperatures.[1]

  • Catalyst Inefficiency: If a catalyst is used, ensure it is active. For reusable catalysts, regeneration may be necessary. The choice and concentration of the catalyst can significantly influence the outcome.[1][2]

  • Purity of Reactants: Impurities in the starting materials, such as the pyrimidine precursor or piperazine, can lead to unwanted side reactions and lower the yield.[1] Ensure all reagents are of high purity.

  • Incomplete Cyclization (if applicable): In multi-step syntheses where the pyrimidine ring is constructed, incomplete cyclization can be a cause. The addition of a catalytic amount of a Brønsted or Lewis acid might facilitate the final cyclization and dehydration steps.[2]

Q2: I am observing significant formation of by-products. How can I identify and minimize them?

A2: By-product formation is a common issue. The most prevalent side reaction is the di-substitution of piperazine, leading to the formation of 1,4-bis(pyrimidinyl)piperazine.

  • Control of Stoichiometry: Carefully controlling the molar ratio of piperazine to the pyrimidine starting material is crucial. Using a moderate excess of piperazine can favor the mono-substituted product.

  • Reaction Temperature: Higher temperatures can sometimes promote the formation of by-products. Running the reaction at a lower temperature may reduce the formation of unwanted derivatives.[2]

  • Order of Addition: In some cases, the order in which reactants are added can influence the product distribution.

  • Purification Strategy: Effective removal of by-products can be achieved through techniques like oxalate salt formation followed by conversion back to the free base, which can significantly improve the purity of the final product.[3]

Q3: The purification of my crude product is proving to be difficult. What are some effective purification strategies?

A3: Purification can be challenging due to the polarity of the product and potential by-products.

  • Column Chromatography: This is a standard method for purifying organic compounds. The choice of solvent system for elution is critical and should be optimized using TLC.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for achieving high purity.[4]

  • Salt Formation and Liberation: As mentioned, converting the product to an oxalate salt can help in purification. The salt can then be treated with a base, like ammonia, to regenerate the pure free base.[3]

  • Extraction: Liquid-liquid extraction can be used to remove impurities. For instance, after quenching the reaction, the product can be extracted into an organic solvent like chloroform.[5]

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution (SNAr)

This protocol describes a general method for the synthesis of this compound from a 4-chloropyrimidine precursor.

  • Reaction Setup: In a round-bottom flask, dissolve the 4-chloropyrimidine derivative in a suitable solvent (e.g., isopropanol, ethanol, or water).[4][5][6]

  • Addition of Piperazine: Add piperazine to the solution. An excess of piperazine (e.g., 2.5 equivalents) is often used to minimize the formation of the di-substituted by-product.

  • Addition of Base (Optional but Recommended): Add a base such as potassium carbonate or N,N-diisopropylethylamine (DIPEA) to scavenge the HCl generated during the reaction.[5][6]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature. This can range from room temperature to reflux, depending on the reactivity of the substrate.[4][5] Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, cool the mixture. If a precipitate (by-product) forms, it can be removed by filtration.[5] The filtrate is then typically concentrated under reduced pressure.

  • Purification: The crude product can be purified by column chromatography, recrystallization, or by forming a salt and then liberating the free base.[3][4]

Data Presentation

Table 1: Summary of Reaction Conditions for Piperazine-Substituted Pyrimidine Synthesis

Starting MaterialReagentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Chloro-4,6-disubstituted pyrimidinePiperazine, K₂CO₃Water60-65188[5][7]
4-(4-Methoxyphenyl)-2-(methylsulfanyl)-6-(thiophen-2-yl)pyrimidineN-methylpiperazine, KOHDry EthanolReflux12Not Specified[4]
2,4,5-Trichloropyrimidine2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline, DIPEAIsopropanol80Not SpecifiedNot Specified[6]

Visualizations

Reaction_Pathway General Synthesis of this compound Start 4-Halopyrimidine (e.g., 4-Chloropyrimidine) Reaction Nucleophilic Aromatic Substitution (SNAr) Start->Reaction Piperazine Piperazine Piperazine->Reaction Solvent Solvent (e.g., Ethanol, Water) Solvent->Reaction Base Base (e.g., K2CO3) Base->Reaction Product This compound Byproduct 1,4-Bis(pyrimidinyl)piperazine Reaction->Product Desired Product Reaction->Byproduct Side Product

Caption: Reaction pathway for this compound synthesis.

Troubleshooting_Workflow Troubleshooting Low Yield Start Low Yield Observed Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Review Reaction Conditions (Temp, Time) Check_Purity->Check_Conditions Purity OK Optimize_Purity Purify Starting Materials Check_Purity->Optimize_Purity Impure Check_Catalyst Evaluate Catalyst Activity/Concentration Check_Conditions->Check_Catalyst Conditions OK Optimize_Conditions Optimize Temp/Time (Monitor by TLC) Check_Conditions->Optimize_Conditions Suboptimal Optimize_Catalyst Screen Catalysts/ Optimize Concentration Check_Catalyst->Optimize_Catalyst Inefficient Success Yield Improved Check_Catalyst->Success Optimized Optimize_Purity->Check_Conditions Optimize_Conditions->Success Optimize_Catalyst->Success

Caption: A workflow for troubleshooting low reaction yields.

Experimental_Workflow General Experimental Workflow Start Reaction Setup: Reactants & Solvent Reaction Stir at Controlled Temperature Start->Reaction TLC_Monitoring Monitor Progress by TLC Reaction->TLC_Monitoring TLC_Monitoring->Reaction Incomplete Workup Reaction Work-up: Quench, Filter, Concentrate TLC_Monitoring->Workup Complete Purification Purification: Chromatography or Recrystallization Workup->Purification Analysis Characterization: NMR, MS, etc. Purification->Analysis End Pure Product Analysis->End

Caption: A typical experimental workflow for the synthesis.

References

Technical Support Center: Purification of 4-(Piperazin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the common purification challenges encountered with 4-(Piperazin-1-yl)pyrimidine derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification process in a question-and-answer format.

Issue Potential Cause Suggested Solution
Low Recovery After Column Chromatography The compound may be too polar and is irreversibly adsorbing to the silica gel.- Use a more polar eluent system: Start with a higher concentration of the polar solvent (e.g., methanol in dichloromethane).- Add a modifier: Including a small percentage of a basic modifier like triethylamine or ammonia in the eluent can help to reduce tailing and improve the recovery of basic compounds like piperazine derivatives.- Change the stationary phase: Consider using a different stationary phase such as alumina (basic or neutral) which may have different selectivity for your compound and impurities.[1]
Co-elution of Impurities with Similar Polarity The product and impurities have very similar polarities, making separation by standard column chromatography difficult.- Optimize the solvent system: Experiment with different solvent systems to maximize the difference in retention factors (Rf) between your product and the impurities on a TLC plate before scaling up to a column.- Employ gradient elution: A gradual increase in the polarity of the mobile phase during chromatography can help resolve compounds with close Rf values.[1]- Consider alternative purification techniques: Preparative High-Performance Liquid Chromatography (Prep-HPLC) often provides higher resolution for difficult separations.[2]
Product Streaking on TLC and Column The compound might be interacting too strongly with the stationary phase, which is common for basic compounds like piperazines on acidic silica gel. It could also be due to overloading the column or TLC plate.- Add a basic modifier: As mentioned above, adding a small amount of triethylamine or ammonia to the mobile phase can neutralize the acidic sites on the silica gel and prevent streaking.[1]- Reduce the sample load: Overloading the column or TLC plate can lead to band broadening and streaking.- Ensure the sample is fully dissolved: The sample should be dissolved in a minimal amount of the mobile phase or a weak solvent before loading onto the column.
Compound is not Dissolving in Recrystallization Solvent The chosen solvent has poor solubility for your derivative, even at elevated temperatures.- Use a solvent mixture: If your compound is poorly soluble in one solvent, you can try a mixture of solvents. For example, you can dissolve the compound in a good solvent (like dichloromethane or methanol) and then slowly add a poor solvent (like hexane or diethyl ether) until the solution becomes turbid, then heat until it clarifies before cooling.[1][3]- Increase the volume of the solvent: You may need to use a larger volume of the solvent to fully dissolve your compound. However, be aware that this may reduce your final yield.
Oily Product Instead of Crystals After Recrystallization The melting point of your compound might be lower than the boiling point of the solvent, or there might be persistent impurities preventing crystallization.- Choose a lower-boiling point solvent: Ensure the boiling point of the recrystallization solvent is lower than the melting point of your compound.[3]- Try a different solvent system: Experiment with other solvents or solvent mixtures.- "Seed" the solution: Add a small crystal of the pure compound to the cooled solution to induce crystallization.- Scratch the inside of the flask: Gently scratching the inner surface of the flask with a glass rod can create nucleation sites for crystal growth.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the synthesis of this compound derivatives?

A1: The specific impurities will depend on the synthetic route. However, common impurities can include unreacted starting materials (e.g., a chloropyrimidine and the piperazine derivative), byproducts from side reactions (e.g., di-substituted pyrimidines), or residual catalysts and reagents.[2] For instance, if DMF is used as a solvent at high temperatures, byproducts from its pyrolysis can sometimes be observed.[4]

Q2: My this compound derivative is highly polar. What is the best way to purify it?

A2: For highly polar compounds, standard silica gel chromatography can be challenging. You might consider reverse-phase column chromatography where the stationary phase is non-polar (e.g., C18 silica) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol mixtures). Alternatively, recrystallization from a polar solvent system could be effective.

Q3: How can I remove residual catalysts or reagents from my product?

A3: Proper work-up procedures before chromatographic purification are crucial.[2] This often includes aqueous washes to remove water-soluble reagents and salts. For example, washing the organic extract with a saturated aqueous solution of sodium bicarbonate can remove acidic impurities, while a brine wash can help to remove residual water.[2]

Q4: When should I choose recrystallization over column chromatography?

A4: Recrystallization is a good choice when you have a solid product and a suitable solvent that dissolves the compound at high temperatures but not at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.[3] It is often a more scalable and cost-effective method for large quantities. Column chromatography is more versatile and is preferred when dealing with complex mixtures of impurities or when a suitable recrystallization solvent cannot be found.

Q5: My compound appears to be degrading on the silica gel column. What can I do?

A5: Product instability on silica gel can be an issue for certain sensitive compounds.[2] You can try deactivating the silica gel by treating it with a base like triethylamine before packing the column. Alternatively, using a less acidic stationary phase like neutral alumina might be a better option.[1] If the compound is very sensitive, non-chromatographic methods like recrystallization or precipitation should be prioritized.

Data Presentation

The following table summarizes typical purification outcomes for pyrimidine derivatives from literature, which can serve as a benchmark for your experiments.

Compound Type Purification Method Reported Yield Reported Purity Reference
2-Chloro-4-(1-naphthyl)-6-phenylpyrimidineColumn Chromatography43%Not Specified[5]
2-Chloro-4-phenyl-6-(phenylthio)pyrimidineColumn Chromatography71%Not Specified[5]
4-(4-methoxyphenyl)-2-(4-phenylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidineRecrystallizationNot SpecifiedNot Specified[6]
4-(4-methoxyphenyl)-2-(4-methylpiperazin-1-yl)-6-(thiophen-2-yl)pyrimidineRecrystallizationNot SpecifiedNot Specified[6]

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Slurry Preparation: In a beaker, mix silica gel with the chosen starting eluent (e.g., hexane or dichloromethane) to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the top of the silica bed.

  • Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting dry powder to the top of the column bed.

  • Elution: Carefully add the mobile phase to the top of the column. Begin collecting fractions while gradually increasing the solvent polarity (gradient elution) if necessary. The flow rate should be controlled to ensure proper separation.[1]

  • Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]

Protocol 2: Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[3]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the compound completely dissolves.[1]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them. This step should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath to further decrease the compound's solubility.[1][3]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[1]

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[3]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

G cluster_workflow General Purification Workflow Crude Crude Product Workup Aqueous Work-up (e.g., Washes, Extraction) Crude->Workup Concentrate Concentration Workup->Concentrate Purify Purification (Column or Recrystallization) Concentrate->Purify Analyze Purity Analysis (TLC, HPLC, NMR) Purify->Analyze Pure Pure Product Analyze->Pure

Caption: General workflow for the purification of this compound derivatives.

G cluster_troubleshooting Troubleshooting: Low Purity After Column Chromatography Start Impure Fractions After Column CheckTLC Analyze TLC of crude and impure fractions Start->CheckTLC Polarity Are impurities more or less polar? CheckTLC->Polarity Optimize Optimize Eluent System (TLC scale) Polarity->Optimize Close Polarity Gradient Try Gradient Elution Optimize->Gradient ChangePhase Change Stationary Phase (e.g., Alumina) Gradient->ChangePhase Success Pure Product Gradient->Success Resolved PrepHPLC Consider Preparative HPLC ChangePhase->PrepHPLC ChangePhase->Success Resolved PrepHPLC->Success Resolved Failure Still Impure PrepHPLC->Failure

Caption: Troubleshooting workflow for low purity after column chromatography.

G cluster_decision Decision Logic: Choosing a Purification Method Start Crude Product Obtained IsSolid Is the product a solid? Start->IsSolid FindSolvent Can a suitable recrystallization solvent be found? IsSolid->FindSolvent Yes Column Use Column Chromatography IsSolid->Column No (Oil) ComplexMixture Is it a complex mixture of impurities? FindSolvent->ComplexMixture No Recrystallize Use Recrystallization FindSolvent->Recrystallize Yes ComplexMixture->Column No PrepHPLC Use Preparative HPLC ComplexMixture->PrepHPLC Yes

Caption: Decision logic for selecting an appropriate purification method.

References

Improving the solubility of 4-(Piperazin-1-yl)pyrimidine for assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 4-(Piperazin-1-yl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of this compound for various assays. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your experimental workflow.

Troubleshooting Guide: Compound Precipitation in Assays

Encountering precipitation of this compound during an assay can compromise the accuracy and reliability of your results. This guide provides a systematic approach to diagnosing and resolving solubility issues.

Initial Observation: A visible precipitate or cloudiness is observed in the assay wells after the addition of this compound.

Step 1: Confirm the Source of Precipitation Before optimizing conditions, it's crucial to confirm that the precipitate is indeed the test compound.

  • Control Experiment: Prepare a control well containing all assay components except the biological target (e.g., enzyme, cells). If precipitation occurs, it is likely the compound.

  • Microscopic Examination: Visually inspect the precipitate under a microscope to observe its morphology.

Step 2: Follow the Troubleshooting Workflow Use the following workflow to systematically address the solubility problem.

G cluster_0 Phase 1: Initial Checks cluster_1 Phase 2: Diagnosis cluster_2 Phase 3: Solutions start Precipitation Observed check_stock Is the stock solution in 100% DMSO clear? start->check_stock check_final_conc Is the final assay concentration too high? check_stock->check_final_conc Yes kinetic_solubility Kinetic solubility issue upon dilution check_stock->kinetic_solubility No, stock is cloudy solubility_limit Exceeding aqueous solubility limit check_final_conc->solubility_limit buffer_effects Adverse buffer pH or components solubility_limit->buffer_effects reduce_conc Lower the final concentration solubility_limit->reduce_conc modify_stock Prepare fresh, lower concentration stock kinetic_solubility->modify_stock optimize_buffer Adjust pH or add solubilizing excipients buffer_effects->optimize_buffer

Caption: Troubleshooting workflow for compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the predicted aqueous solubility of this compound?

A: While extensive experimental data is not publicly available, based on its chemical structure (C8H12N4) and predicted pKa of approximately 8.60, this compound is expected to have low to moderate aqueous solubility that is highly pH-dependent.[1] The piperazine moiety suggests that its solubility will increase in acidic conditions due to protonation.

Q2: My 10 mM stock solution in DMSO is clear, but I see precipitation when I add it to my aqueous assay buffer. Why?

A: This is a common issue related to a compound's kinetic solubility. While highly soluble in an aprotic solvent like DMSO, the compound may rapidly precipitate when diluted into an aqueous buffer where its thermodynamic solubility is much lower. The sudden change in solvent polarity causes the compound to "crash out" of solution.

Q3: What is the maximum recommended final concentration of DMSO in an assay?

A: A final DMSO concentration of 0.5% to 1% is a widely accepted standard in the industry. Higher concentrations can not only affect compound solubility but may also have detrimental effects on the biological system being studied (e.g., enzyme activity, cell viability), leading to misleading results. It is crucial to maintain a consistent final DMSO concentration across all wells, including controls.

Q4: How can I increase the solubility of this compound in my assay?

A: Several strategies can be employed to enhance the solubility of your compound:

  • pH Adjustment: Given the basic nature of the piperazine group, acidifying the buffer can significantly increase solubility.

  • Co-solvents: Adding a small percentage of a water-miscible organic solvent (e.g., ethanol, polyethylene glycol) to the buffer can improve solubility.

  • Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween-20, Triton X-100) can form micelles that encapsulate and solubilize hydrophobic compounds.

  • Cyclodextrins: These cyclic oligosaccharides can form inclusion complexes with poorly soluble molecules, increasing their aqueous solubility.

Q5: How do I differentiate between substrate and product precipitation in an enzymatic assay?

A: This can be determined through control experiments:

  • No-Enzyme Control: Run the assay with the substrate in the buffer but without the enzyme. If precipitation occurs, it is the substrate.

  • Time-Course Analysis: If the precipitation appears and increases over the course of the reaction, it is more likely to be the product.

Data Presentation: Solubility of this compound

The following table summarizes the expected and potential solubility of this compound in various solvents. Note that the aqueous solubility values are estimates and should be experimentally determined.

Solvent/Buffer ConditionExpected Solubility (µg/mL)Expected Solubility (µM)Notes
100% DMSO>16421>100,000Generally high solubility for stock solutions.
100% EthanolModerateModerateCan be used as a co-solvent.
Phosphate-Buffered Saline (PBS), pH 7.4<60<365Low to moderate solubility is expected at neutral pH.
Acetate Buffer, pH 5.0>100>609Solubility is expected to increase in acidic conditions.
PBS with 5% v/v Tween-20Potentially >100Potentially >609Surfactants can significantly enhance aqueous solubility.
PBS with 10 mM HP-β-CDPotentially >100Potentially >609Cyclodextrins can form inclusion complexes to improve solubility.

Molar Mass of this compound: 164.21 g/mol [2]

Experimental Protocols

Protocol 1: Kinetic Solubility Assay by Nephelometry

This high-throughput method is used to determine the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.

Materials:

  • This compound

  • 100% DMSO

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • 96-well microplate

  • Nephelometer (light-scattering plate reader)

Procedure:

  • Prepare Stock Solution: Create a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM down to 0.08 mM).

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each concentration from the DMSO plate to a new 96-well plate containing a larger volume (e.g., 98 µL) of the aqueous assay buffer in each well. This results in a 1:50 dilution.

  • Incubation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours), allowing time for any precipitation to occur.

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: The kinetic solubility is the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.

Protocol 2: Thermodynamic Solubility Assay by Shake-Flask Method

This method determines the equilibrium solubility of a compound, which is considered its "true" solubility.

Materials:

  • Solid this compound

  • Aqueous assay buffer (e.g., PBS, pH 7.4)

  • Vials with screw caps

  • Shaker or rotator

  • Centrifuge

  • HPLC-UV system

Procedure:

  • Add Excess Compound: Add an excess amount of solid this compound to a vial containing a known volume of the aqueous buffer.

  • Equilibration: Cap the vial and agitate it on a shaker at a constant temperature (e.g., 25°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: Centrifuge the suspension at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated HPLC-UV method with a standard curve.

Mandatory Visualizations

Hypothetical Signaling Pathway Inhibition

Many pyrimidine derivatives are known to act as kinase inhibitors. The following diagram illustrates a hypothetical signaling pathway where a this compound analog could act as an inhibitor of a downstream kinase, such as Akt.[3]

G receptor Growth Factor Receptor pi3k PI3K receptor->pi3k pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 akt Akt pdk1->akt activates downstream Downstream Targets (e.g., mTOR, GSK3β) akt->downstream proliferation Cell Proliferation & Survival downstream->proliferation inhibitor This compound (Inhibitor) inhibitor->akt

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

Experimental Workflow for Solubility Enhancement

This diagram outlines the logical steps a researcher would take to systematically improve the solubility of this compound for an assay.

G start Start: Low Solubility Observed step1 Step 1: pH Optimization Test solubility in buffers from pH 5.0 to 7.4 start->step1 check1 Solubility Improved? step1->check1 step2 Step 2: Add Co-solvent Titrate in 1-5% Ethanol or PEG400 check1->step2 No end_success End: Optimized Assay Conditions check1->end_success Yes check2 Solubility Improved? step2->check2 step3 Step 3: Add Surfactant Test with 0.01-0.1% Tween-20 check2->step3 No check2->end_success Yes check3 Solubility Improved? step3->check3 check3->end_success Yes end_fail Consider compound modification or alternative assay check3->end_fail No

Caption: Workflow for systematic solubility enhancement.

References

Technical Support Center: Overcoming Resistance with Novel 4-(piperazin-1-yl)pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges encountered when utilizing novel 4-(piperazin-1-yl)pyrimidine analogs to overcome drug resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound analogs in overcoming drug resistance?

A1: Novel this compound analogs primarily function as protein kinase inhibitors. They are often designed to target the ATP-binding site of kinases crucial for cancer cell survival and proliferation, such as Epidermal Growth Factor Receptor (EGFR), Fibroblast Growth Factor Receptor (FGFR), and Akt.[1][2] Their efficacy can extend to mutant forms of these kinases that confer resistance to standard therapies.[2][3]

Q2: How do I select the appropriate cancer cell lines for testing the efficacy of these analogs against resistance?

A2: The choice of cell line is critical and depends on the specific kinase target and resistance mechanism being investigated. For example, when targeting EGFR-mediated resistance in non-small cell lung cancer (NSCLC), a panel of cell lines with different EGFR mutation statuses is recommended. This allows for the assessment of activity against both sensitive and resistant backgrounds.

Q3: What are the common mechanisms of acquired resistance to kinase inhibitors that this compound analogs might overcome?

A3: Acquired resistance to kinase inhibitors can arise from several mechanisms, including:

  • Secondary mutations in the kinase domain, such as the "gatekeeper" T790M mutation in EGFR, which can reduce the binding affinity of first-generation inhibitors.[4][5][6]

  • Activation of bypass signaling pathways , where other signaling cascades, such as those mediated by c-Met or HER2, compensate for the inhibition of the primary target.[4][7]

  • Upregulation of the target protein , leading to an increased requirement for the drug to achieve a therapeutic effect.

  • Epithelial-to-mesenchymal transition (EMT) , a cellular reprogramming that can confer a more migratory and drug-resistant phenotype.[8]

Novel this compound analogs are often designed to have a high affinity for these mutated kinases or to inhibit multiple nodes in a signaling network, thereby addressing these resistance mechanisms.[2][9]

Q4: My this compound analog shows reduced efficacy in my resistant cell line model. What are the initial troubleshooting steps?

A4: If you observe reduced efficacy, consider the following:

  • Confirm Resistance Profile: Ensure your resistant cell line model maintains its resistance phenotype to the standard-of-care inhibitor. This can be done by running a parallel dose-response curve.

  • Compound Stability and Purity: Verify the integrity of your this compound analog. Degradation or impurities can significantly impact its activity.

  • Off-Target Effects vs. On-Target Resistance: Determine if the lack of efficacy is due to a novel, uncharacterized resistance mechanism in your cell line or if the compound is not effectively engaging its intended target. Western blotting for downstream signaling molecules can help assess target engagement.

  • Drug Efflux: Consider the possibility of increased drug efflux mediated by ATP-binding cassette (ABC) transporters.[10][11]

Troubleshooting Guides

Problem 1: High IC50 values or lack of dose-response in resistant cell lines.
Possible Cause Suggested Solution
Compound solubility issues Ensure the compound is fully dissolved in the vehicle (e.g., DMSO) before dilution in culture medium. Observe for any precipitation upon dilution. Consider using a different vehicle or a lower final concentration of the vehicle in the assay.
Incorrect seeding density Optimize cell seeding density to ensure cells are in the logarithmic growth phase during the treatment period. Over-confluent or sparse cultures can lead to variable results.
Assay duration The optimal treatment duration can vary between cell lines and compounds. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the ideal endpoint.
Novel resistance mechanism The resistant cell line may have developed a resistance mechanism that your analog does not target. Consider performing genomic or proteomic analysis to identify potential new mutations or pathway alterations.
Problem 2: Inconsistent results in Western blot analysis of signaling pathways.
Possible Cause Suggested Solution
Suboptimal antibody performance Validate primary antibodies for specificity and optimal dilution. Use positive and negative controls to ensure proper antibody function.
Poor protein extraction Use appropriate lysis buffers containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status. Ensure complete cell lysis.
Loading inaccuracies Perform a protein quantification assay (e.g., BCA) to ensure equal protein loading in each lane. Use a loading control (e.g., GAPDH, β-actin) to normalize for any loading discrepancies.
Timing of cell lysis The phosphorylation state of signaling proteins can change rapidly. Lyse cells at the optimal time point after treatment to capture the desired signaling event. A time-course experiment can help determine this.

Data Presentation

Table 1: In Vitro Activity of a Hypothetical this compound Analog (Compound X) Against EGFR-Mutant NSCLC Cell Lines

Cell LineEGFR Mutation StatusIC50 (nM) of Gefitinib (1st Gen. Inhibitor)IC50 (nM) of Compound X
PC-9exon 19 del155
H1975L858R, T790M>10,00050
HCC827exon 19 del208
A549Wild-Type>10,000>5,000

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound analogs.

Materials:

  • Resistant and sensitive cancer cell lines

  • 96-well plates

  • Complete culture medium

  • This compound analog stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the this compound analog in complete culture medium.

  • Remove the overnight culture medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis of Phosphorylated Kinases

This protocol is for assessing the inhibition of kinase phosphorylation by this compound analogs.

Materials:

  • Resistant cancer cells

  • 6-well plates

  • This compound analog

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Seed resistant cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with the this compound analog at various concentrations for the desired time.

  • Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Quantify protein concentration of the lysates.

  • Denature protein samples by boiling with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibody overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Visualizations

Signaling_Pathway_Overcoming_EGFR_Resistance cluster_membrane Cell Membrane cluster_inhibitors Inhibitors cluster_downstream Downstream Signaling EGFR_WT Wild-Type EGFR PI3K_Akt PI3K/Akt Pathway EGFR_WT->PI3K_Akt RAS_MAPK RAS/MAPK Pathway EGFR_WT->RAS_MAPK EGFR_T790M Mutant EGFR (T790M) EGFR_T790M->PI3K_Akt EGFR_T790M->RAS_MAPK FirstGen_Inhibitor 1st Gen. Inhibitor (e.g., Gefitinib) FirstGen_Inhibitor->EGFR_WT Inhibits FirstGen_Inhibitor->EGFR_T790M Ineffective Piperazinyl_Pyrimidine This compound Analog Piperazinyl_Pyrimidine->EGFR_WT Inhibits Piperazinyl_Pyrimidine->EGFR_T790M Inhibits Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation RAS_MAPK->Proliferation

Caption: Overcoming EGFR T790M resistance with a this compound analog.

Experimental_Workflow_IC50_Determination start Start seed_cells Seed Resistant Cancer Cells (96-well plate) start->seed_cells prepare_dilutions Prepare Serial Dilutions of Analog seed_cells->prepare_dilutions treat_cells Treat Cells (48-72h) prepare_dilutions->treat_cells add_mtt Add MTT Reagent (2-4h) treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate % Viability & Determine IC50 read_absorbance->analyze_data end End analyze_data->end

References

Technical Support Center: Enhancing the Selectivity of 4-(Piperazin-1-yl)pyrimidine Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals working to enhance the selectivity of 4-(piperazin-1-yl)pyrimidine kinase inhibitors.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental evaluation of your inhibitors.

Issue 1: My inhibitor shows high on-target potency in biochemical assays but has significant off-target activity in a broad kinase panel.

  • Potential Cause 1: High Structural Homology in the ATP-Binding Site. The ATP-binding pocket is highly conserved across the human kinome.[1][2] Your inhibitor may be binding to multiple kinases that share similar structural features in this region.[2]

  • Solution:

    • Perform Comprehensive Kinome Profiling: Test your compound against the largest available kinase panel (e.g., >400 kinases) to fully understand its selectivity profile.[3]

    • Structure-Based Drug Design: Use X-ray crystallography or computational modeling to identify unique pockets or residues in your target kinase's ATP-binding site that are not present in off-target kinases. Modify your inhibitor to exploit these differences.[4]

    • Analyze Binding Modes: Determine if your inhibitor targets the active or inactive conformation of the kinase. Targeting the less-conserved inactive state can sometimes improve selectivity.[5]

  • Potential Cause 2: Compound Promiscuity. The physicochemical properties of your compound may lead to non-specific binding.

  • Solution:

    • Optimize Physicochemical Properties: Reduce the lipophilicity (LogP) and modulate the basicity (pKa) of the piperazine nitrogen, as these properties are often linked to off-target effects, including hERG channel inhibition.[6]

    • Introduce Strategic Modifications: Systematically alter different parts of the quinoxaline backbone to determine how these changes affect the compounds' efficacy and selectivity against specific kinase targets.[7] The pyrrolo[2,3-d]pyrimidine scaffold, which mimics adenine, can be strategically modified to enhance selectivity and potency.[8]

Issue 2: There is a significant discrepancy between my inhibitor's potency in biochemical assays (IC50) and its activity in cell-based assays.

  • Potential Cause 1: Poor Cellular Permeability or Efflux. The compound may not be effectively entering or staying inside the cells. Many promising compounds in biochemical assays fail to show similar success in cellular assays.[9]

  • Solution:

    • Conduct Permeability Assays: Use methods like the Parallel Artificial Membrane Permeability Assay (PAMPA) to assess the passive diffusion of your compound across a membrane.

    • Evaluate Efflux: Test your compound in cell lines that overexpress common efflux pumps (e.g., P-glycoprotein) to see if it is a substrate.

  • Potential Cause 2: High Intracellular ATP Concentration. Biochemical assays are often run at low ATP concentrations, whereas cellular ATP levels are typically in the millimolar range (1-5 mM).[5] This high concentration of the natural substrate can outcompete your ATP-competitive inhibitor, leading to a loss of potency.

  • Solution:

    • Run Biochemical Assays at High ATP: Repeat your in vitro kinase assay using a physiological concentration of ATP (e.g., 1-5 mM) to get a more biologically relevant IC50 value.

    • Perform a Cellular Target Engagement Assay: Use a technique like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound is binding to its intended target within the complex cellular environment.

  • Potential Cause 3: Compound Instability or Metabolism. The compound may be unstable in the cell culture medium or rapidly metabolized by the cells.

  • Solution:

    • Assess Compound Stability: Use HPLC to measure the concentration of your compound in the culture medium over the time course of your experiment.[6]

    • Conduct Microsomal Stability Assays: Evaluate the metabolic stability of your compound using liver microsomes to predict its in vivo clearance.

Issue 3: I'm observing unexpected cytotoxicity in my cell-based experiments, even in cell lines where the target kinase is not considered essential.

  • Potential Cause 1: Off-Target Kinase Inhibition. The observed toxicity may be due to the inhibition of one or more kinases that are critical for cell survival.[1] This polypharmacology can sometimes be beneficial but often leads to unwanted side effects.[5]

  • Solution:

    • Correlate Cytotoxicity with Kinome Profile: Compare the list of off-targets from your kinase screen with known essential kinases.

    • Test in a Panel of Cell Lines: Assess your compound's activity across various cell lines to see if the toxicity is specific to certain cell types or a general effect.[6]

  • Potential Cause 2: Non-Kinase Off-Target Effects. The compound might be interacting with other critical cellular proteins, such as ion channels.

  • Solution:

    • Perform Broad Off-Target Screening: Screen your compound against a panel of common "anti-targets," including GPCRs, ion channels (especially hERG), and transporters.[6]

    • Structural Modifications: Modify the compound to reduce affinity for known liability targets. For example, reducing lipophilicity and the basicity of the piperazine nitrogen can mitigate hERG binding.[6]

Frequently Asked Questions (FAQs)

Q1: How can I quantitatively measure and compare the selectivity of different inhibitors?

A1: Several metrics can be used to express selectivity as a single value, allowing for the rank-ordering of compounds. The most common methods involve calculating a score based on the number of kinases inhibited beyond a certain threshold at a specific concentration.

Metric Description Interpretation
Selectivity Score (S-score) A quantitative measure that divides kinases into three groups based on their response to an inhibitor at a specific concentration (e.g., 1 µM). S(1) is the number of kinases inhibited >99%; S(10) is the number inhibited >90%; S(35) is the number inhibited >65%.A lower S-score indicates higher selectivity. For example, S(10) at 1 µM = 5 means the compound inhibits 5 kinases by more than 90% at that concentration.
Gini Coefficient A measure of statistical dispersion that represents the inequality of inhibitor activity across the kinome. It is adapted from economics to assess promiscuity.A value closer to 1 indicates high selectivity (unequal distribution of inhibition), while a value closer to 0 indicates low selectivity (promiscuous, even inhibition).
IC50 Heatmap A visual representation of IC50 values for an inhibitor against a panel of kinases.[10]Allows for a quick visual assessment of both potency and selectivity. Potent, selective inhibitors will have very few "hot spots" (low IC50 values).

Q2: What are the best practices for designing a kinase selectivity profiling experiment?

A2: The design of your experiment depends on your goals and resources.

  • Panel Size: For initial screens, a smaller, more focused panel of kinases may be sufficient. For lead optimization and preclinical candidates, a comprehensive panel of over 400 kinases is recommended to identify potential off-target liabilities.[3]

  • Assay Format: Choose an appropriate assay format. Radiometric assays are considered the gold standard, but fluorescence, luminescence, and binding-based assays are also widely used and offer higher throughput.[10][11]

  • ATP Concentration: Be mindful of the ATP concentration used in the assay. Testing at both low (apparent IC50) and physiological (~1 mM) ATP concentrations (Ki) provides a more complete picture of the inhibitor's potency.[10]

  • Screening Mode: For a large number of compounds, initial screening at a single high concentration (e.g., 1 or 10 µM) is cost-effective. For a smaller number of promising compounds, determining the IC50 value for each kinase provides more detailed and reliable data.[10]

Q3: What key structural modifications to the this compound scaffold can I make to enhance selectivity?

A3: The this compound scaffold is a versatile platform.[12][13] Selectivity can be enhanced by making strategic modifications to exploit subtle differences between kinase ATP-binding sites.

  • Pyrimidine Core Substituents: Modifications at the 2- and 5-positions of the pyrimidine ring can influence interactions with the "hinge" region of the kinase.

  • Piperazine Ring Substituents: Adding substituents to the piperazine ring can probe deeper into the ATP pocket or extend into solvent-exposed regions, often leading to significant gains in both potency and selectivity.

  • Terminal Group Modifications: The group attached to the distal nitrogen of the piperazine is crucial. Modifying this part of the molecule can help avoid clashes with residues in off-target kinases or form favorable interactions with unique residues in the target kinase.

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminometric)

This protocol describes a common method for measuring kinase activity by quantifying the amount of ATP remaining after the kinase reaction.

  • Principle: The assay is performed in two steps. First, the kinase, substrate, and inhibitor are incubated with ATP. In the second step, a luciferase-based reagent is added. The light produced by the luciferase reaction is directly proportional to the amount of ATP remaining, so a lower light signal indicates higher kinase activity (and lower inhibition).

  • Materials:

    • Kinase of interest and its specific substrate

    • This compound inhibitor stock solution (in DMSO)

    • Kinase reaction buffer

    • ATP solution

    • Luminometric ATP detection reagent (e.g., Kinase-Glo®)

    • White, opaque 96-well or 384-well plates

    • Luminometer

  • Procedure:

    • Compound Plating: Prepare serial dilutions of your inhibitor in DMSO. Dispense a small volume (e.g., 100 nL) into the wells of the assay plate. Include DMSO-only wells as a "high activity" control and wells without kinase as a "background" control.

    • Kinase/Substrate Addition: Prepare a master mix of the kinase and its substrate in the reaction buffer. Add this mix to all wells except the background controls.

    • Reaction Initiation: Prepare an ATP solution in the reaction buffer. Add this solution to all wells to start the kinase reaction.

    • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Detection: Add the luminometric ATP detection reagent to all wells. This reagent stops the kinase reaction and initiates the light-producing reaction.

    • Signal Measurement: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

    • Data Analysis: Subtract the background signal from all wells. Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is used to verify that an inhibitor binds to its target protein in intact cells.

  • Principle: When a protein binds to a ligand (like an inhibitor), it generally becomes more stable and resistant to heat-induced denaturation. In CETSA, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, usually by Western blot. A shift to a higher denaturation temperature in the presence of the inhibitor confirms target engagement.

  • Materials:

    • Cells expressing the target kinase

    • Complete cell culture medium

    • This compound inhibitor

    • Phosphate-buffered saline (PBS) with protease inhibitors

    • PCR tubes or strips

    • Thermal cycler

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • Equipment for protein quantification (e.g., Western blot materials, primary antibody against the target protein)

  • Procedure:

    • Cell Treatment: Treat cultured cells with the inhibitor at the desired concentration. Include a vehicle-only (e.g., DMSO) control. Incubate for a sufficient time to allow cell entry and binding.

    • Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Heating: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, then cool to 4°C.

    • Cell Lysis: Lyse the cells by a method that does not denature proteins (e.g., three rapid freeze-thaw cycles).

    • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

    • Quantification: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the target protein in the supernatant by Western blot or another quantitative protein detection method.

    • Data Analysis: For both the treated and control samples, plot the amount of soluble protein versus temperature. A rightward shift in the melting curve for the inhibitor-treated sample indicates stabilization of the target protein and confirms intracellular binding.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Inhibitor Pyrimidine Inhibitor Inhibitor->RAF Inhibits

Caption: A simplified MAPK/ERK signaling pathway, a common target for kinase inhibitors.

Workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Evaluation A Compound Synthesis (4-piperazin-1-yl)pyrimidine scaffold B Primary Biochemical Screening (Target Kinase) A->B C Broad Kinase Panel Selectivity Screen B->C D Structure-Activity Relationship (SAR) Studies C->D Identify Hits E Cell-Based Potency & Cytotoxicity Assays D->E F Cellular Target Engagement (e.g., CETSA) E->F F->D Iterative Optimization G ADME/Tox (Absorption, Distribution, Metabolism, Excretion, Toxicity) F->G Select Lead H In Vivo Efficacy (Animal Models) G->H I Candidate Selection H->I

Caption: Experimental workflow for kinase inhibitor selectivity profiling and development.

Troubleshooting Start High Off-Target Activity Observed in Kinome Screen Q1 Biochemical IC50 vs. Cellular EC50? Start->Q1 A1_biochem Potent in Biochemical, Weak in Cellular Assays Q1->A1_biochem Large Discrepancy A1_both Potent in Both Assay Types Q1->A1_both Good Correlation Sol_perm Investigate Cell Permeability, Efflux, and Stability. Confirm with CETSA. A1_biochem->Sol_perm Sol_struct Use Structure-Based Design to Exploit Unique Pockets in Target Kinase. A1_both->Sol_struct Sol_physchem Optimize Physicochemical Properties (LogP, pKa) to Reduce Promiscuity. A1_both->Sol_physchem

Caption: Troubleshooting logic for addressing high off-target kinase inhibitor activity.

References

Technical Support Center: Addressing Off-Target Effects of 4-(piperazin-1-yl)pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(piperazin-1-yl)pyrimidine compounds. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to off-target effects that may be encountered during experiments.

Troubleshooting Guides

This section addresses common problems encountered during the use of this compound compounds in a question-and-answer format.

Issue 1: Unexpected or High Cellular Toxicity at Low Concentrations

Question: My this compound compound is causing significant cell death, even at concentrations where the intended target is not expected to be sufficiently inhibited to induce such an effect. What could be the cause, and how can I troubleshoot this?

Answer: This is a common indicator of off-target effects. The compound may be interacting with other cellular targets essential for cell survival.[1] Here’s a systematic approach to investigate and mitigate this issue:

  • Lower the Concentration: Conduct a dose-response experiment to determine the minimal effective concentration for on-target activity. Using the lowest effective concentration can help minimize off-target effects.[2]

  • Perform Kinase Profiling: Screen the compound against a broad panel of kinases to identify potential off-target liabilities.[2] Several commercial services are available for comprehensive kinase profiling.

  • Consult the Literature: Review published data for known off-targets of structurally similar compounds.

  • Assess Cell Line Sensitivity: The observed toxicity might be specific to the cell line being used. Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[1]

  • Investigate Metabolic Activation: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.[1]

Issue 2: Observed Cellular Phenotype is Inconsistent with On-Target Inhibition

Question: The cellular phenotype I'm observing (e.g., changes in cell morphology, cell cycle arrest at an unexpected phase) does not align with the known biological function of the intended target. How can I determine if this is due to an off-target effect?

Answer: An unexpected phenotype is a strong indication of a potential off-target effect.[2] It is crucial to validate that the observed phenotype is a direct result of on-target inhibition. Here are several methods to confirm this:

  • Use a Structurally Different Inhibitor: Treat your cells with a structurally unrelated inhibitor that targets the same primary protein. If the same phenotype is observed, it is more likely to be a genuine on-target effect.[2]

  • Rescue Experiments: Transfect cells with a mutated version of the target protein that is resistant to the inhibitor. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.[2]

  • Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR to reduce or eliminate the expression of the intended target. If this mimics the phenotype observed with the inhibitor, it strengthens the evidence for an on-target effect. Conversely, if knocking down a suspected off-target protein prevents the phenotype, it points to an off-target mechanism.

  • Downstream Signaling Analysis: Investigate the signaling pathway downstream of both the intended target and any suspected off-targets. If your compound modulates the phosphorylation of known substrates of a suspected off-target kinase in a dose-dependent manner, it provides strong evidence of a functional off-target interaction.

Issue 3: Discrepancy Between Biochemical and Cellular Potency

Question: My this compound compound is a potent inhibitor in biochemical assays (e.g., using a purified enzyme), but it shows significantly lower potency in cell-based assays. What could be the reason for this discrepancy?

Answer: This is a frequent challenge in drug discovery and can be attributed to several factors related to the cellular environment:

  • Poor Cell Permeability: The compound may not be efficiently crossing the cell membrane. Assess the compound's physicochemical properties (e.g., LogP, polar surface area) and consider structural modifications to improve permeability.[1]

  • Drug Efflux: The compound could be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.[1]

  • High Intracellular ATP: Biochemical kinase assays are often performed at ATP concentrations near the Km of the kinase. However, intracellular ATP levels are much higher, leading to competitive displacement of ATP-competitive inhibitors.[1] Consider re-running the biochemical assay with physiological ATP concentrations.

  • Plasma Protein Binding: If you are using serum-containing media, your compound may bind to plasma proteins like albumin, reducing the free concentration available to interact with the target.[1]

  • Compound Stability: The compound may be unstable in the cell culture media or rapidly metabolized by the cells. Assess the compound's stability in your specific culture medium over the time course of your experiment using methods like HPLC.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common off-target liabilities for compounds containing a piperazine moiety?

A1: Piperazine derivatives are known to sometimes interact with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), adrenergic (α), and dopaminergic (D) receptors. A significant concern is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.[3]

Q2: How can I proactively assess the risk of hERG inhibition for my this compound compound?

A2: Both computational and experimental approaches can be used:

  • In Silico Modeling: Use pharmacophore modeling and molecular docking to predict the binding affinity of your compound to the hERG channel. Key physicochemical properties associated with hERG binding include high lipophilicity (LogP) and the basicity (pKa) of the piperazine nitrogen.[3]

  • Experimental Assays: The gold standard for assessing hERG liability is the manual or automated patch-clamp assay, which directly measures the flow of ions through the channel.[4]

Q3: What experimental strategies can be used to identify off-targets of my compound?

A3: A tiered approach is often the most efficient:

  • Broad Kinase Profiling: Utilize commercially available kinase screening panels to test your compound against a large number of kinases at a fixed concentration. This provides a broad overview of potential off-target interactions.

  • Dose-Response Assays: For any "hits" identified in the initial screen, perform concentration-response assays to determine the IC50 value and quantify the potency of the off-target interaction.

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) and NanoBRET can confirm if your compound binds to the suspected off-target protein inside living cells.

Data Presentation

Table 1: Example Kinase Selectivity Profile for a Hypothetical this compound Compound

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 10 1
Off-Target Kinase A505
Off-Target Kinase B25025
Off-Target Kinase C>10,000>1000
Off-Target Kinase D80080

Table 2: Troubleshooting Unexpected Cytotoxicity

Possible Cause Troubleshooting Step Expected Outcome
Off-target toxicityPerform broad kinase screening.Identification of off-target kinases known to be involved in cell survival pathways.
Cell line-specific effectsTest the inhibitor on a panel of cell lines.Determine if toxicity is specific to certain cell types.
Inhibition of unintended family membersCompare activity against closely related kinases.Assess selectivity within the target kinase family.
Metabolic activation into a toxic metaboliteCo-incubate with CYP450 inhibitors.Reduction in toxicity if metabolism is the cause.
Solvent toxicityInclude a vehicle-only control.No toxicity observed in the control group.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To verify and quantify the engagement of a this compound compound with its protein target in a cellular context.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment to determine target engagement.[5]

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension and heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.

  • Protein Quantification and Analysis: Collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the soluble fraction by Western blotting or other quantitative proteomics methods.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Plot the percentage of soluble protein against temperature to generate "melting curves." A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[5]

Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay

Objective: To quantitatively measure the binding of a this compound compound to a specific kinase in living cells.

Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to the kinase will compete with the tracer, leading to a decrease in the BRET signal.[2][6]

Methodology:

  • Cell Preparation: Use cells expressing the kinase of interest fused to NanoLuc® luciferase.

  • Tracer and Compound Addition: Add a fixed concentration of the NanoBRET™ tracer and serial dilutions of the test compound to the cells in an assay plate.

  • Equilibration: Incubate the plate to allow the binding to reach equilibrium.

  • Substrate Addition and Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. Measure the donor (NanoLuc®) and acceptor (tracer) luminescence signals.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the concentration of the test compound and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's apparent affinity for the target in the intracellular environment.

Mandatory Visualizations

experimental_workflow_troubleshooting cluster_issue Observed Issue cluster_validation Validation Strategy cluster_investigation Off-Target Investigation cluster_conclusion Conclusion issue Unexpected Phenotype or Toxicity struct_diff Use Structurally Different Inhibitor issue->struct_diff Compare Phenotypes rescue Rescue Experiment issue->rescue Reverse Phenotype? knockdown Genetic Knockdown/Knockout issue->knockdown Mimic/Prevent Phenotype? profiling Kinase Profiling struct_diff->profiling Different Phenotype on_target On-Target Effect struct_diff->on_target Same Phenotype rescue->profiling Phenotype Not Reversed rescue->on_target Phenotype Reversed knockdown->profiling Phenotype Not Mimicked knockdown->on_target Phenotype Mimicked cetsa CETSA profiling->cetsa Identify Potential Off-Targets nanobret NanoBRET profiling->nanobret Confirm Cellular Engagement off_target Off-Target Effect cetsa->off_target nanobret->off_target

Caption: Workflow for troubleshooting unexpected phenotypes.

signaling_pathway_inhibition cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway compound This compound Compound on_target_kinase Primary Target Kinase compound->on_target_kinase Inhibition off_target_kinase Off-Target Kinase compound->off_target_kinase Inhibition on_target_substrate Substrate on_target_kinase->on_target_substrate Phosphorylation on_target_effect Expected Cellular Effect on_target_substrate->on_target_effect off_target_substrate Substrate off_target_kinase->off_target_substrate Phosphorylation off_target_effect Unexpected Cellular Effect off_target_substrate->off_target_effect

Caption: On-target versus off-target signaling pathway inhibition.

cetsa_workflow start Start treat_cells Treat Cells with Compound or Vehicle start->treat_cells heat_shock Apply Heat Gradient treat_cells->heat_shock lysis Cell Lysis heat_shock->lysis centrifuge Centrifuge to Pellet Aggregates lysis->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant western_blot Western Blot for Target Protein supernatant->western_blot analyze Analyze and Plot Melting Curves western_blot->analyze end End analyze->end

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

References

Technical Support Center: Scaling Up the Synthesis of 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 4-(Piperazin-1-yl)pyrimidine, with a focus on scalability.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most prevalent and scalable method for synthesizing this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of 4-chloropyrimidine with piperazine.[1] This approach is favored for its operational simplicity and the availability of starting materials.[2]

Q2: What are the critical reaction parameters to control for a successful scale-up?

A2: For a successful and safe scale-up, the following parameters are critical:

  • Stoichiometry: The molar ratio of piperazine to 4-chloropyrimidine must be carefully controlled to minimize the formation of the di-substituted byproduct. Using an excess of piperazine is a common strategy.

  • Temperature: The reaction temperature influences the reaction rate and the formation of impurities. The optimal temperature range should be maintained to ensure complete conversion without degrading the product or starting materials.[3]

  • Solvent Selection: The choice of solvent is crucial for reactant solubility and reaction rate.[3] Common solvents include water and ethanol.[4][5][6]

  • Base: A base is often used to neutralize the HCl generated during the reaction. Potassium carbonate is a frequently used inorganic base for this purpose.[5][6]

Q3: What is the primary byproduct in this synthesis and how can its formation be minimized?

A3: The primary byproduct is 1,4-bis(pyrimidin-4-yl)piperazine.[5][6] This occurs when a second molecule of 4-chloropyrimidine reacts with the secondary amine of the desired product. To minimize its formation, a significant excess of piperazine can be used, which statistically favors the mono-substitution.

Q4: What are the recommended purification methods for large-scale synthesis?

A4: On a larger scale, purification strategies should be efficient and scalable. A common procedure involves:

  • Filtration to remove any solid byproducts, such as 1,4-bis(pyrimidin-4-yl)piperazine, which may precipitate from the reaction mixture.[5][6]

  • Extraction of the aqueous filtrate with an organic solvent like chloroform to isolate the product.[5][6]

  • Concentration of the organic phase under reduced pressure.[5][6]

  • Further purification, if necessary, can be achieved through recrystallization from a suitable solvent such as ethanol.[4]

Troubleshooting Guides

Problem 1: Low Yield of this compound

  • Potential Cause 1: Incomplete Reaction.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction is stalling, consider extending the reaction time or moderately increasing the temperature.[7] Ensure that the reaction mixture is being adequately stirred to maintain homogeneity.

  • Potential Cause 2: Suboptimal Reaction Conditions.

    • Solution: The choice of solvent and base can significantly impact the yield.[7] If using an aqueous system with potassium carbonate, ensure the base is fully dissolved and the temperature is optimal (e.g., 60-65 °C).[5][6] For ethanolic systems, ensure the solvent is dry if required by the specific protocol.[4]

  • Potential Cause 3: Degradation of Starting Material or Product.

    • Solution: 4-chloropyrimidine can be unstable under certain conditions.[8] Ensure it is of good quality and stored appropriately. Avoid excessively high temperatures or prolonged reaction times which could lead to degradation.

Problem 2: Significant Formation of 1,4-bis(pyrimidin-4-yl)piperazine Byproduct

  • Potential Cause 1: Incorrect Stoichiometry.

    • Solution: This is the most common cause. Increase the molar excess of piperazine relative to 4-chloropyrimidine. A 2.5 to 3-fold excess of piperazine is a good starting point for optimization.[5]

  • Potential Cause 2: Mode of Addition.

    • Solution: Instead of adding the piperazine solution to the 4-chloropyrimidine, consider adding the 4-chloropyrimidine (or a solution of it) portion-wise to the stirred solution of piperazine and base. This maintains a high concentration of piperazine throughout the reaction, favoring mono-substitution.

Problem 3: Difficulty in Isolating the Pure Product

  • Potential Cause 1: Inefficient Extraction.

    • Solution: The product may have some water solubility. Perform multiple extractions (e.g., three times) with the organic solvent to ensure complete removal from the aqueous phase.[5][6] Adjusting the pH of the aqueous layer before extraction might improve partitioning, but care should be taken not to degrade the product.

  • Potential Cause 2: Co-precipitation or Co-crystallization of Impurities.

    • Solution: If recrystallization is challenging, consider a column chromatography purification for a smaller batch to isolate and identify the persistent impurity. For larger scales, a different recrystallization solvent or a solvent/anti-solvent system might be necessary.

Experimental Protocols

Key Experiment: Synthesis of this compound via SNAr Reaction

This protocol is adapted from literature procedures for similar syntheses.[5][6]

  • Reaction Setup: To a stirred solution of piperazine (45 mmol) and potassium carbonate (16.5 mmol) in water (20 mL), heat the mixture to 50-65 °C.

  • Addition of 4-Chloropyrimidine: Add 4-chloropyrimidine (18 mmol) in small portions to the heated reaction mixture.

  • Reaction Monitoring: Maintain the reaction mixture at 60-65 °C for 1-2 hours, stirring continuously. Monitor the reaction progress by TLC or HPLC until the 4-chloropyrimidine is consumed.

  • Workup:

    • Cool the reaction mixture to 35 °C.

    • If a solid byproduct (1,4-bis(pyrimidin-4-yl)piperazine) has precipitated, remove it by filtration.

    • Transfer the filtrate to a separatory funnel and extract three times with chloroform.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. Further purification can be performed by recrystallization or column chromatography if required.

Quantitative Data Summary

ParameterValue/ConditionReference
Reactants 4-Chloropyrimidine, Piperazine[5][6]
Stoichiometry (Piperazine : 4-Chloropyrimidine) ~2.5 : 1[5][6]
Base Potassium Carbonate (K₂CO₃)[5][6]
Solvent Water[5][6]
Temperature 60-65 °C[5][6]
Reaction Time 1-2 hours[5][6]
Reported Yield (for similar 2-substituted pyrimidine) 88%[5]

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation prep_reactants Prepare Solution: Piperazine, K₂CO₃, Water heat Heat to 60-65 °C prep_reactants->heat 1 add_chloro Add 4-Chloropyrimidine heat->add_chloro 2 react Stir for 1-2h at 60-65 °C add_chloro->react 3 cool Cool to 35 °C react->cool 4 filter Filter Byproduct cool->filter 5 extract Extract with Chloroform (x3) filter->extract 6 dry Dry Organic Layer (Na₂SO₄) extract->dry 7 concentrate Concentrate in vacuo dry->concentrate 8 product This compound concentrate->product 9

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or High Impurity? check_byproduct Check for 1,4-bis (pyrimidin-4-yl)piperazine byproduct start->check_byproduct check_sm Check for Unreacted Starting Material (TLC/HPLC) start->check_sm high_byproduct High Byproduct? check_byproduct->high_byproduct sm_present Starting Material Present? check_sm->sm_present high_byproduct->check_sm No sol_stoich Increase Molar Excess of Piperazine high_byproduct->sol_stoich Yes sol_addition Add 4-Chloropyrimidine Portion-wise high_byproduct->sol_addition Yes sol_time_temp Increase Reaction Time or Temperature sm_present->sol_time_temp Yes sol_reagents Verify Reagent Quality & Conditions sm_present->sol_reagents No

Caption: Troubleshooting decision tree for synthesis of this compound.

References

Validation & Comparative

Comparative Analysis of 4-(Piperazin-1-yl)pyrimidine-Based Akt Inhibitors and Alternative Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the biological activity of novel 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives as potent Akt inhibitors, with a comparative analysis against established alternative inhibitors.

This guide provides an objective comparison of the biological activity of 4-(piperazin-1-yl)pyrimidine-based compounds, specifically focusing on their potent inhibitory effects on the Akt signaling pathway, a critical regulator in cancer cell survival and proliferation. The performance of lead compounds from this series is benchmarked against established Akt inhibitors, supported by quantitative experimental data. Detailed methodologies for the cited experiments are provided to ensure reproducibility and aid in the design of future studies.

Introduction to this compound as an Akt Inhibitor Scaffold

The this compound scaffold has emerged as a promising framework in the design of novel kinase inhibitors. Recent research has led to the development of 4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives that demonstrate significant potency against Protein Kinase B (Akt), a key node in cell signaling pathways that is frequently dysregulated in various cancers.[1][2] Two standout compounds from this series, designated as 5q and 5t , have shown high inhibitory activity against the Akt1 isoform and desirable anti-proliferative effects in prostate cancer cell lines.[1][2]

Quantitative Comparison of Biological Activity

The inhibitory potential of the this compound derivatives was evaluated against the Akt1 kinase and compared with well-established, alternative Akt inhibitors: AZD5363 (Capivasertib) , GSK690693 , and MK-2206 . The data below summarizes their enzymatic inhibitory concentrations (IC50) against Akt isoforms and their anti-proliferative effects on the human prostate cancer cell lines, LNCaP and PC-3.

Table 1: Enzymatic Inhibitory Activity (IC50) Against Akt Isoforms
CompoundAkt1 (nM)Akt2 (nM)Akt3 (nM)
Compound 5q 18.0Not ReportedNot Reported
Compound 5t 21.3Not ReportedNot Reported
AZD5363 388
GSK690693 2139
MK-2206 51265

Data for compounds 5q and 5t from Liu et al. (2016). Data for AZD5363, GSK690693, and MK-2206 compiled from various sources.

Table 2: Anti-proliferative Activity (IC50) in Prostate Cancer Cell Lines
CompoundLNCaP Cells (µM)PC-3 Cells (µM)
Compound 5q Not Reported21.1
Compound 5t Not Reported31.5
AZD5363 Dose-dependent viability reduction (0-1 µM)82.57
GSK690693 0.14714.1 - 15.5
MK-2206 Not Reported5.0 (GI50)

Data for compounds 5q and 5t from a study citing Liu et al. (2016). Data for AZD5363, GSK690693, and MK-2206 compiled from various sources.

Experimental Protocols

Akt1 Kinase Enzymatic Assay (Luminescence-Based)

This protocol is based on the widely used ADP-Glo™ Kinase Assay format, which measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.

  • Reagents and Materials : Recombinant human Akt1 enzyme, Akttide (GSK3α) substrate peptide, ATP, ADP-Glo™ Reagent, Kinase Detection Reagent, Kinase Assay Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Procedure :

    • Prepare serial dilutions of the test compounds (e.g., 5q, 5t, and alternatives) in DMSO.

    • In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).

    • Add 2 µL of a solution containing the Akt1 enzyme and the substrate peptide in kinase buffer.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT-Based)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to assess the anti-proliferative effects of the inhibitors on the PC-3 and LNCaP prostate cancer cell lines.

  • Reagents and Materials : PC-3 and LNCaP cells, cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT solution (5 mg/mL in PBS), DMSO.

  • Procedure :

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds (e.g., 5q, 5t, and alternatives) and incubate for 72 hours at 37°C in a 5% CO2 incubator.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells and determine the IC50 values.

Visualizing Key Processes and Pathways

Diagram 1: The PI3K/Akt Signaling Pathway

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Inhibits PDK1->Akt Phosphorylates (Thr308) Downstream Downstream Targets (GSK3β, FOXO, etc.) Akt->Downstream Activates/ Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Inhibitor This compound (Compound 5q/5t) Inhibitor->Akt Inhibits

Caption: Simplified PI3K/Akt signaling pathway and the inhibitory action of this compound derivatives.

Diagram 2: Experimental Workflow for Inhibitor Validation

Experimental_Workflow Start Compound Synthesis (this compound derivatives) Assay_Prep Serial Dilution of Test Compounds Start->Assay_Prep Biochemical_Assay Biochemical Assay (Akt1 Kinase Inhibition) Assay_Prep->Biochemical_Assay Cellular_Assay Cellular Assay (Anti-proliferation in LNCaP/PC-3 cells) Assay_Prep->Cellular_Assay IC50_Enzymatic Determine Enzymatic IC50 Biochemical_Assay->IC50_Enzymatic IC50_Cellular Determine Anti-proliferative IC50 Cellular_Assay->IC50_Cellular Data_Analysis Comparative Data Analysis IC50_Enzymatic->Data_Analysis IC50_Cellular->Data_Analysis Conclusion Identify Lead Compounds Data_Analysis->Conclusion

Caption: General workflow for the synthesis and biological validation of novel kinase inhibitors.

References

Comparative Efficacy of 4-(Piperazin-1-yl)pyrimidine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 4-(piperazin-1-yl)pyrimidine derivatives across different therapeutic targets. The information is supported by experimental data from peer-reviewed studies to facilitate informed decisions in drug discovery and development.

The this compound scaffold is a versatile pharmacophore that has been successfully employed in the design of potent and selective modulators of various biological targets. This guide summarizes the efficacy of representative derivatives targeting key proteins implicated in cancer, metabolic disorders, and neurodegenerative diseases, including Akt, the menin-MLL interaction, GPR119, NF-κB, and γ-secretase.

Data Presentation: Comparative Efficacy

The following tables summarize the in vitro potency of selected this compound derivatives against their respective targets. Direct comparison of absolute values across different studies should be approached with caution due to potential variations in experimental conditions.

Table 1: Akt Inhibitors

The serine/threonine kinase Akt is a central node in the PI3K signaling pathway, which is frequently dysregulated in cancer.

CompoundTargetIC50 (nM)Cell Line (Antiproliferative Assay)Reference
5qAkt118.0LNCaP, PC-3[1][2]
5tAkt121.3LNCaP, PC-3[1][2]
Table 2: Menin-MLL Interaction Inhibitors

Inhibition of the protein-protein interaction between menin and MLL is a promising therapeutic strategy for acute leukemias with MLL rearrangements.

CompoundTargetIC50 (nM)Cell Line (Growth Inhibition Assay)GI50 (nM)Reference
MI-1Menin-MLL1900--[3]
MI-2-2Menin-MLL46--[4]
13Menin-MLL10MLL-AF975[5]
28 (MI-1481)Menin-MLL3.6--[5][6]
M-89Menin-MLL- (Kd = 1.4 nM)MV4;11, MOLM-1325, 55[6]
37Menin-MLLPotent InhibitorMLL fusion protein-expressing leukemic cells-[7]
Table 3: GPR119 Agonists

GPR119 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and intestinal enteroendocrine L-cells, making it an attractive target for the treatment of type 2 diabetes and obesity.

CompoundTargetEC50 (nM)AssayReference
9iGPR119High PotencycAMP accumulation in HEK293T[8]
26GPR11942cAMP accumulation[9][10]
Table 4: NF-κB Inhibitors

The transcription factor NF-κB is a key regulator of inflammation and cell survival and is constitutively active in many cancers.

CompoundTargetIC50 (µM)Cell Line (Cell Viability Assay)Reference
3aNF-κB (p65 subunit)9.17MCF-7[11][12][13]
5bNF-κB (p65 subunit)6.29MCF-7[11][12][13]
Table 5: γ-Secretase Modulators

Modulation of γ-secretase activity to selectively reduce the production of amyloid-beta 42 (Aβ42) is a therapeutic approach for Alzheimer's disease.

Compound SeriesTargetEffectSelectivity over Notch CleavageReference
Piperazinyl pyrimidinesγ-SecretasePotent modulation of Aβ42 production>180-fold[14][15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Akt Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is correlated with kinase activity.

Materials:

  • Recombinant Akt1 enzyme

  • Akt substrate peptide (e.g., CKRPRAASFAE)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in the kinase buffer.

  • In a 384-well plate, add the test inhibitor or vehicle (DMSO).

  • Add the Akt1 enzyme to each well.

  • Add a mixture of the substrate peptide and ATP to initiate the kinase reaction.

  • Incubate the plate at room temperature for 60 minutes.

  • Add ADP-Glo™ Reagent to deplete the remaining ATP and incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[16]

Menin-MLL Interaction Assay (Fluorescence Polarization)

This assay measures the disruption of the menin-MLL protein-protein interaction by a test compound.

Materials:

  • Purified full-length menin protein

  • Fluorescein-labeled MLL-derived peptide (e.g., FLSN-MLL)

  • Assay buffer

  • Test compounds

  • Black microplates

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a black microplate, add the test compound, the fluorescein-labeled MLL peptide, and the menin protein.

  • Incubate the plate to allow the binding reaction to reach equilibrium.

  • Measure the fluorescence polarization using a suitable plate reader.

  • The IC50 values are determined by plotting the percentage of inhibition (decrease in polarization) against the logarithm of the compound concentration.[5]

GPR119 Agonist cAMP Accumulation Assay (HTRF)

This assay measures the increase in intracellular cyclic AMP (cAMP) levels upon activation of the Gs-coupled receptor GPR119.

Materials:

  • HEK293 cells stably expressing human GPR119

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

  • Test compounds

  • HTRF cAMP detection kit (containing cAMP-d2 and anti-cAMP cryptate)

  • 384-well low-volume white plates

Procedure:

  • Seed the HEK293-hGPR119 cells into a 384-well plate and incubate overnight.

  • Prepare serial dilutions of the test compounds in the assay buffer containing a PDE inhibitor.

  • Remove the culture medium from the cells and add the compound dilutions.

  • Incubate the plate at room temperature for 30-60 minutes.

  • Add the HTRF detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.

  • Incubate for 1 hour at room temperature, protected from light.

  • Read the plate on an HTRF-compatible microplate reader at emission wavelengths of 665 nm and 620 nm.

  • Calculate the HTRF ratio (665nm/620nm) and plot it against the logarithm of the compound concentration to determine the EC50 value.[17][18][19]

NF-κB Reporter Gene Assay

This assay measures the transcriptional activity of NF-κB by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

Materials:

  • Cells stably or transiently transfected with an NF-κB-luciferase reporter construct (e.g., HEK293 or A549 cells)

  • Cell culture medium

  • NF-κB activator (e.g., TNF-α)

  • Test compounds

  • Luciferase assay reagent

  • 96-well opaque plates

Procedure:

  • Seed the reporter cells into a 96-well opaque plate and allow them to attach.

  • Pre-incubate the cells with serial dilutions of the test compounds.

  • Stimulate the cells with an NF-κB activator (e.g., TNF-α).

  • Incubate for a specified period (e.g., 6-24 hours).

  • Lyse the cells and add the luciferase assay reagent.

  • Measure the luminescence using a luminometer.

  • Calculate the IC50 values by plotting the percentage of inhibition of luciferase activity against the logarithm of the compound concentration.[20][21][22]

γ-Secretase Cleavage Cellular Assay

This assay measures the modulation of γ-secretase activity by analyzing the levels of Aβ peptides produced by cells.

Materials:

  • HEK293 cells stably expressing a substrate for γ-secretase (e.g., APP-C99)

  • Cell culture medium

  • Test compounds

  • Lysis buffer

  • ELISA kits for Aβ40 and Aβ42

Procedure:

  • Seed the cells in a multi-well plate and allow them to reach confluence.

  • Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24 hours).

  • Collect the conditioned media and lyse the cells.

  • Measure the concentrations of Aβ40 and Aβ42 in the conditioned media using specific ELISA kits.

  • The effect of the compounds is determined by the change in the Aβ42/Aβ40 ratio.[23][24]

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the evaluation of this compound derivatives.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Downstream_Targets Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream_Targets Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->Akt inhibits Cell_Survival Cell Survival, Proliferation, Growth Downstream_Targets->Cell_Survival

Caption: PI3K/Akt Signaling Pathway Inhibition.

NFkB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB phosphorylates Proteasome Proteasome IkB->Proteasome degradation NFkB NF-κB (p65/p50) NFkB->IkB Nucleus Nucleus NFkB->Nucleus translocation Pyrimidine_Derivative This compound Derivative Pyrimidine_Derivative->NFkB inhibits p65 Gene_Transcription Gene Transcription (Inflammation, Survival) Nucleus->Gene_Transcription

Caption: NF-κB Signaling Pathway Inhibition.

GPR119_Signaling_Pathway Pyrimidine_Derivative This compound Derivative (Agonist) GPR119 GPR119 Pyrimidine_Derivative->GPR119 activates Gs Gαs GPR119->Gs AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA PKA cAMP->PKA activates Insulin_GLP1 Insulin & GLP-1 Secretion PKA->Insulin_GLP1

Caption: GPR119 Signaling Pathway Activation.

Experimental_Workflow_HTRF Start Start Seed_Cells Seed GPR119-expressing HEK293 cells in 384-well plate Start->Seed_Cells Add_Compound Add pyrimidine derivative (agonist) and PDE inhibitor Seed_Cells->Add_Compound Incubate_1 Incubate at RT (30-60 min) Add_Compound->Incubate_1 Add_Reagents Add HTRF reagents (cAMP-d2 & anti-cAMP cryptate) Incubate_1->Add_Reagents Incubate_2 Incubate at RT (60 min, dark) Add_Reagents->Incubate_2 Read_Plate Read fluorescence at 665nm and 620nm Incubate_2->Read_Plate Analyze_Data Calculate HTRF ratio and determine EC50 Read_Plate->Analyze_Data End End Analyze_Data->End

Caption: HTRF cAMP Assay Workflow.

References

Structure-activity relationship (SAR) studies of 4-(piperazin-1-yl)pyrimidine analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationships (SAR) of 4-(piperazin-1-yl)pyrimidine analogs reveals their diverse therapeutic potential, with derivatives showing promise as inhibitors of protein kinases, modulators of nucleoside transporters, and antagonists of protein-protein interactions. This guide provides a comparative overview of these analogs, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

4-(Piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine Derivatives as Akt Inhibitors

A series of 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their potential as Akt inhibitors, which are crucial targets in cancer therapy due to their role in cell survival and proliferation.[1]

Quantitative Data Summary
CompoundTargetIC50 (nM)Antiproliferative Activity (Cell Line)
5q Akt118.0LNCaP, PC-3
5t Akt121.3LNCaP, PC-3
Experimental Protocols

Akt1 Kinase Assay: The inhibitory activity of the compounds against Akt1 was determined using a kinase assay. The assay measures the phosphorylation of a substrate peptide by the Akt1 enzyme in the presence of ATP. The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is then calculated.

Cell Proliferation Assay: The antiproliferative effects of the compounds on LNCaP and PC-3 cancer cell lines were assessed. Cells were treated with varying concentrations of the compounds, and cell viability was measured after a specific incubation period using methods like the MTT assay.

Signaling Pathway

Akt_Signaling_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factors->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates Downstream Effectors Downstream Effectors Akt->Downstream Effectors Cell Survival & Proliferation Cell Survival & Proliferation Downstream Effectors->Cell Survival & Proliferation This compound analogs This compound analogs This compound analogs->Akt inhibit

Caption: PI3K/Akt signaling pathway targeted by this compound analogs.

4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine Analogs as ENT Inhibitors

A series of FPMINT analogs, which feature a this compound core structure, were investigated as inhibitors of human equilibrative nucleoside transporters (ENTs).[2][3] ENTs are crucial for nucleoside salvage and play a role in the efficacy of nucleoside analog drugs.[2][3]

Quantitative Data Summary
CompoundTargetKi (µM)Inhibition Type
3c ENT12.79Irreversible, Non-competitive
3c ENT2-Irreversible, Non-competitive
Experimental Protocols

[3H]Uridine Uptake Study: The inhibitory effects of the analogs on ENT1 and ENT2 were evaluated using cells transfected with the respective transporter. The uptake of radiolabeled uridine ([3H]uridine) was measured in the presence and absence of the test compounds. A decrease in uridine uptake indicates inhibition of the transporter. The mechanism of inhibition (competitive, non-competitive) was determined by analyzing the effect of the inhibitor on the Vmax and Km of uridine transport.[2][3]

Experimental Workflow

ENT_Inhibition_Workflow cluster_0 Cell Culture cluster_1 Inhibition Assay cluster_2 Data Analysis Transfected Cells Cells expressing ENT1 or ENT2 Incubation Incubate cells with [3H]uridine and analogs Transfected Cells->Incubation Measurement Measure intracellular [3H]uridine Incubation->Measurement Calculation Calculate % inhibition and Ki values Measurement->Calculation

Caption: Experimental workflow for evaluating ENT inhibitors.

4-(Piperazin-1-yl)pyrimidines as Irreversible Menin Inhibitors

The interaction between menin and MLL1 is a critical driver in certain types of leukemia. A series of 4-(piperazin-1-yl)pyrimidines were designed as irreversible inhibitors of this protein-protein interaction.[4][5]

Quantitative Data Summary
CompoundTargetKd (nM)Cellular ActivityIn Vivo Efficacy
M-89 (42) Menin1.4Effective cellular engagement at low nM concentrations-
37 Menin-MLL-Potent inhibitor of MLL fusion protein-expressing leukemic cellsPromising
Experimental Protocols

Binding Affinity Assay: The binding affinity of the compounds to menin was determined using biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to calculate the dissociation constant (Kd).

Cellular Engagement Assay: The ability of the compounds to engage with the menin protein within cells was assessed using techniques like the Cellular Thermal Shift Assay (CETSA).

In Vivo Efficacy Studies: The antitumor activity of lead compounds was evaluated in animal models of MLL-rearranged leukemia.[4] Tumor growth inhibition and survival rates were monitored following treatment with the compounds.[4]

Logical Relationship in SAR

Menin_Inhibitor_SAR Core_Scaffold This compound Covalent_Warhead Introduction of an electrophilic group Core_Scaffold->Covalent_Warhead Piperazine_Substituent Modifications at N4 of piperazine Core_Scaffold->Piperazine_Substituent Irreversibility Irreversible Binding to Menin Covalent_Warhead->Irreversibility Potency Increased Potency (low nM Kd) Piperazine_Substituent->Potency Cellular_Activity Enhanced Cellular Activity Potency->Cellular_Activity Irreversibility->Cellular_Activity

Caption: SAR of irreversible menin inhibitors based on the this compound scaffold.

References

A Comparative Guide to 4-(Piperazin-1-yl)pyrimidine and Other Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of kinase inhibitor research is in a constant state of evolution, with novel scaffolds and derivatives being developed to target the intricate signaling pathways that underpin numerous diseases, most notably cancer. Among these, the 4-(piperazin-1-yl)pyrimidine core has emerged as a promising scaffold for the development of potent and selective kinase inhibitors. This guide provides an objective comparison of this compound derivatives against other established kinase inhibitors, supported by experimental data, detailed methodologies, and visual representations of key signaling pathways.

Data Presentation: Head-to-Head Inhibitor Comparison

The following tables summarize the biochemical and cellular potencies of selected this compound derivatives and a range of well-established kinase inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency, with lower values indicating greater potency.

Table 1: Biochemical IC50 Values of this compound Derivatives and Comparator Kinase Inhibitors against Various Kinases

Kinase TargetThis compound DerivativeIC50 (nM)Comparator InhibitorIC50 (nM)
Akt1 Compound 5q[1]18.0--
Compound 5t[1]21.3--
FLT3 Compound 14j[2][3]30Sunitinib250 (WT), 50 (ITD), 30 (D835)[4]
Compound 32[5]0.62Lestaurtinib-
FN-1501[6](potent)Sorafenib-
JAK2 Compound 14j[2][3]27Ruxolitinib-
Compound A8[7]5Fedratinib-
Compound 11g[8]6.5Momelotinib-
Abl --Imatinib600[9][10]
--Dasatinib<1[11]
c-Kit --Imatinib100[9][10]
--Sunitinib(potent)[12]
PDGFRβ --Imatinib100[9][10]
--Sunitinib2[12][13]
VEGFR2 --Sunitinib80[12][13]
--Pazopanib-
EGFR --Gefitinib33[14]
--Erlotinib2[15][16]

Note: IC50 values can vary depending on the specific assay conditions. WT - Wild-Type, ITD - Internal Tandem Duplication.

Table 2: Cellular IC50 Values of this compound Derivatives and Comparator Kinase Inhibitors in Cancer Cell Lines

Cell LineCompoundIC50 (µM)Comparator InhibitorIC50 (µM)
LNCaP (Prostate) Compound 5q(desirable effect)--
PC-3 (Prostate) Compound 5t(desirable effect)--
HEL (Erythroleukemia, JAK2 V617F) Compound 14j-Ruxolitinib-
MV4-11 (AML, FLT3-ITD) Compound 14j-Sunitinib0.008[4]
FN-15010.008[6]Midostaurin-
K562 (CML, BCR-ABL) --Imatinib0.75[17]
--Dasatinib0.001[17]
HCC827 (NSCLC, EGFR del) --Gefitinib0.013[18]
--Erlotinib0.002[19]
PC9 (NSCLC, EGFR del) --Gefitinib0.077[18]
--Erlotinib0.031[19]

Note: The antiproliferative effects of compounds 5q and 5t in LNCaP and PC-3 cells were noted as desirable, though specific IC50 values were not provided in the source.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the experimental workflows used for their evaluation.

Signaling_Pathways cluster_Akt Akt Signaling Pathway cluster_FLT3 FLT3 Signaling Pathway cluster_JAK JAK-STAT Signaling Pathway RTK_Akt Receptor Tyrosine Kinase PI3K PI3K RTK_Akt->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 Proliferation_Akt Cell Proliferation & Survival mTORC1->Proliferation_Akt FL FLT3 Ligand FLT3 FLT3 Receptor FL->FLT3 JAK_FLT3 JAK FLT3->JAK_FLT3 PI3K_FLT3 PI3K FLT3->PI3K_FLT3 RAS_FLT3 RAS FLT3->RAS_FLT3 STAT5 STAT5 JAK_FLT3->STAT5 Proliferation_FLT3 Leukemic Cell Proliferation STAT5->Proliferation_FLT3 Akt_FLT3 Akt PI3K_FLT3->Akt_FLT3 Akt_FLT3->Proliferation_FLT3 MAPK_FLT3 MAPK RAS_FLT3->MAPK_FLT3 MAPK_FLT3->Proliferation_FLT3 Cytokine Cytokine Cytokine_R Cytokine Receptor Cytokine->Cytokine_R JAK JAK Cytokine_R->JAK STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Nucleus Nucleus STAT_dimer->Nucleus Gene_Transcription Gene Transcription Nucleus->Gene_Transcription Experimental_Workflow cluster_workflow Kinase Inhibitor Evaluation Workflow Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET, Luminescence) IC50_Biochem Determine Biochemical IC50 Biochemical_Assay->IC50_Biochem Cell_Culture Cancer Cell Line Culture Inhibitor_Treatment Treat Cells with Inhibitor Cell_Culture->Inhibitor_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Inhibitor_Treatment->Cell_Viability Western_Blot Western Blot Analysis Inhibitor_Treatment->Western_Blot IC50_Cellular Determine Cellular IC50 Cell_Viability->IC50_Cellular Pathway_Modulation Assess Pathway Modulation (Phospho-protein levels) Western_Blot->Pathway_Modulation

References

Head-to-Head Comparison: Imatinib, a 4-(Piperazin-1-yl)pyrimidine Containing Drug, versus Dasatinib

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Drug Development

This guide provides a detailed, data-driven comparison between two prominent tyrosine kinase inhibitors (TKIs): Imatinib, a first-generation TKI containing the 4-(piperazin-1-yl)pyrimidine scaffold, and Dasatinib, a second-generation TKI. Both drugs are pivotal in the treatment of Chronic Myeloid Leukemia (CML), but they exhibit distinct profiles in terms of target specificity, efficacy, and resistance.

Mechanism of Action: Targeting the BCR-ABL Fusion Protein

Both Imatinib and Dasatinib are designed to inhibit the constitutively active BCR-ABL tyrosine kinase, the hallmark of CML. This oncogenic protein drives uncontrolled cell proliferation and survival. However, their binding mechanisms and kinase inhibition spectrums differ significantly.

Imatinib binds to the ATP-binding site of the BCR-ABL kinase only when the kinase is in its inactive conformation, stabilizing this state and preventing phosphorylation of downstream substrates. Dasatinib, in contrast, is capable of binding to both the active and inactive conformations of the kinase, leading to a more potent and broader spectrum of inhibition.

G cluster_membrane cluster_cytoplasm cluster_drugs BCR_ABL BCR-ABL (Active Kinase) Substrate Substrate BCR_ABL->Substrate ATP P_Substrate Phosphorylated Substrate Substrate->P_Substrate Phosphorylation Proliferation Cell Proliferation & Survival P_Substrate->Proliferation Imatinib Imatinib (Contains this compound) Imatinib->BCR_ABL Binds Inactive Conformation Dasatinib Dasatinib Dasatinib->BCR_ABL Binds Active & Inactive Conformations

Figure 1. Simplified signaling pathway of BCR-ABL and inhibition by Imatinib and Dasatinib.

Comparative Kinase Inhibition Profile

The potency of TKIs is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit 50% of a specific enzyme's activity. Dasatinib demonstrates significantly lower IC50 values against BCR-ABL and other kinases compared to Imatinib, indicating higher potency.

Kinase TargetImatinib (IC50 nM)Dasatinib (IC50 nM)Reference
BCR-ABL 25 - 75<1 - 5
SRC Family >10,0000.5 - 15
c-KIT 100 - 2005 - 20
PDGFRα/β 50 - 15015 - 30

Table 1. Comparative in vitro IC50 values of Imatinib and Dasatinib against various tyrosine kinases. Lower values indicate greater potency.

Clinical Efficacy in Newly Diagnosed CML

Clinical trials provide critical data on the real-world performance of these drugs. The DASISION trial directly compared Imatinib and Dasatinib in newly diagnosed chronic-phase CML patients. Key endpoints included the rates of complete cytogenetic response (CCyR) and major molecular response (MMR).

Response Metric (at 12 months)Imatinib (400 mg/day)Dasatinib (100 mg/day)Reference
Complete Cytogenetic Response (CCyR) 77%83%
Major Molecular Response (MMR) 46%64%
Progression to Advanced Phase 3.1%1.9%

Table 2. Key efficacy outcomes from the DASISION clinical trial comparing Imatinib and Dasatinib in first-line treatment of chronic-phase CML.

Activity Against Imatinib-Resistant Mutations

A significant challenge in CML therapy is the development of resistance, often through point mutations in the BCR-ABL kinase domain. Dasatinib was specifically designed to overcome many of these mutations.

BCR-ABL MutationImatinib ActivityDasatinib ActivityReference
T315I ResistantResistant
E255K/V ResistantSensitive
Y253H ResistantSensitive
M351T ResistantSensitive

Table 3. Activity profile of Imatinib and Dasatinib against common BCR-ABL mutations that confer resistance to Imatinib.

Experimental Protocols

The data presented above are derived from standardized in vitro and clinical methodologies. Below is a representative protocol for a kinase inhibition assay used to determine IC50 values.

Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™)
  • Objective: To determine the IC50 of a test compound (e.g., Imatinib, Dasatinib) against a target kinase (e.g., ABL1).

  • Materials:

    • Recombinant human ABL1 kinase.

    • Fluorescein-labeled poly(GT)-biotin substrate.

    • ATP.

    • Kinase buffer (e.g., HEPES, MgCl2, MnCl2, DTT).

    • Europium-labeled anti-phosphotyrosine antibody.

    • Streptavidin-Allophycocyanin (SA-APC) tracer.

    • Test compounds serially diluted in DMSO.

    • 384-well microplate.

  • Procedure:

    • Step 1: Kinase Reaction. Add kinase, substrate, and test compound to the wells of the microplate.

    • Step 2: Initiation. Initiate the phosphorylation reaction by adding ATP. Incubate at room temperature for 60 minutes.

    • Step 3: Detection. Stop the reaction by adding a solution containing the Eu-antibody and SA-APC tracer. This solution also contains EDTA to chelate divalent cations.

    • Step 4: FRET Reading. Incubate for 60 minutes to allow antibody/tracer binding. Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the degree of phosphorylation. The signal is plotted against the log of the inhibitor concentration, and a sigmoidal dose-response curve is fitted to calculate the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis A 1. Prepare serial dilution of inhibitor C 3. Add inhibitor, kinase, & substrate to plate A->C B 2. Prepare kinase & substrate solution B->C D 4. Add ATP to initiate reaction (Incubate 60 min) C->D E 5. Add Eu-Ab & SA-APC to stop reaction D->E F 6. Read TR-FRET signal on plate reader E->F G 7. Plot signal vs. [Inhibitor] F->G H 8. Calculate IC50 G->H

Figure 2. Experimental workflow for a TR-FRET based kinase inhibition assay.

Cross-Reactivity Profiling of 4-(Piperazin-1-yl)pyrimidine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 4-(piperazin-1-yl)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors. Understanding the cross-reactivity profile of compounds based on this scaffold is crucial for developing selective and effective therapeutics while minimizing off-target effects. This guide provides a comparative overview of the performance of various this compound derivatives against different kinases, alongside established kinase inhibitors.

Comparative Kinase Inhibition Profile

The following tables summarize the inhibitory activity of selected this compound derivatives against their primary targets and a panel of off-target kinases. For comparison, data for well-characterized kinase inhibitors, Staurosporine (a broad-spectrum inhibitor) and Dasatinib (a multi-targeted Bcr-Abl and Src family kinase inhibitor), are included.

Table 1: Inhibitory Activity of this compound Derivatives and Comparator Compounds Against Primary Kinase Targets

Compound/DerivativePrimary Target(s)IC50 (nM)Reference Compound(s)IC50 (nM)
Akt Inhibitor (e.g., Compound 5t) Akt121.3Staurosporine6
PI3K Inhibitor (e.g., GDC-0941) PI3Kα19Dasatinib>10,000
FLT3 Inhibitor Derivative FLT3Potent InhibitionStaurosporine15
CDK4/6 Inhibitor (e.g., Compound 10d) CDK4/Cyclin D17.4Staurosporine20
CDK6/Cyclin D30.9Dasatinib>10,000

Note: Data for derivatives are sourced from various publications and assays may differ. Direct comparison should be made with caution.

Table 2: Off-Target Kinase Profiling of a Hypothetical this compound Derivative vs. Comparator Compounds (% Inhibition at 1 µM)

KinaseHypothetical Derivative (% Inhibition)Staurosporine (% Inhibition)Dasatinib (% Inhibition)
ABL1 359899
SRC 429999
VEGFR2 259592
EGFR 158875
MAPK1 (ERK2) 87512
CDK2 189235
PKA 5972
PKCα 129918

This table presents hypothetical data for a generic derivative to illustrate a typical selectivity profile. Actual profiles vary significantly with substitution patterns.

Experimental Protocols

Robust and reproducible experimental data are the foundation of any comparative analysis. Below are detailed methodologies for common in vitro kinase inhibition assays used to generate the type of data presented above.

Radiometric Kinase Assay (e.g., 33P-ATP Filter Binding Assay)

This assay directly measures the incorporation of a radiolabeled phosphate from ATP onto a substrate by the kinase.

Objective: To determine the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Specific peptide or protein substrate

  • 33P-γ-ATP

  • Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)

  • Test compound dissolved in DMSO

  • Phosphocellulose filter plates

  • Wash buffer (e.g., 75 mM phosphoric acid)

  • Microplate scintillation counter

Procedure:

  • Prepare a serial dilution of the test compound in DMSO.

  • In a microplate, add the kinase, substrate, and test compound to the kinase reaction buffer.

  • Initiate the kinase reaction by adding 33P-γ-ATP.

  • Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate, which captures the phosphorylated substrate.

  • Wash the filter plate multiple times with the wash buffer to remove unincorporated 33P-γ-ATP.

  • Measure the radioactivity on the filter plate using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC50 value by non-linear regression analysis.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a homogeneous assay that measures the phosphorylation of a biotinylated substrate peptide.

Objective: To determine the IC50 value of a test compound in a high-throughput format.

Materials:

  • Purified recombinant kinase

  • Biotinylated peptide substrate

  • ATP

  • Kinase reaction buffer

  • Test compound in DMSO

  • Detection reagents: Europium-labeled anti-phospho-specific antibody and Streptavidin-Allophycocyanin (SA-APC)

  • Stop/Detection buffer (e.g., 10 mM EDTA in TR-FRET dilution buffer)

  • TR-FRET compatible microplate reader

Procedure:

  • Dispense the test compound dilutions into the assay plate.

  • Add the kinase and biotinylated substrate to the plate.

  • Start the reaction by adding ATP.

  • Incubate at room temperature for the optimized reaction time.

  • Stop the reaction and introduce the detection reagents by adding the Stop/Detection buffer containing the Europium-labeled antibody and SA-APC.

  • Incubate in the dark to allow for antibody-antigen binding and biotin-streptavidin interaction.

  • Measure the TR-FRET signal (emission at two wavelengths) using a microplate reader.

  • The ratio of the acceptor (APC) to donor (Europium) fluorescence is proportional to the level of substrate phosphorylation. Calculate the percent inhibition and IC50 values.

Visualizations

Signaling Pathway

The diagram below illustrates the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation, which is a common target for inhibitors based on the this compound scaffold.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 p PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt P Downstream Downstream Effectors (e.g., Bad, GSK3β) Akt->Downstream mTORC2 mTORC2 mTORC2->Akt Proliferation Cell Survival & Proliferation Downstream->Proliferation Inhibitor This compound Derivative (e.g., GDC-0941) Inhibitor->PI3K Kinase_Inhibitor_Profiling_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Reaction_Setup Set up Kinase Reaction (Compound + Kinase + Substrate) Compound_Prep->Reaction_Setup Reagent_Prep Assay Reagent Preparation (Kinase, Substrate, ATP) Reagent_Prep->Reaction_Setup Reaction_Start Initiate Reaction with ATP Reaction_Setup->Reaction_Start Incubation Incubation Reaction_Start->Incubation Detection Signal Detection (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Percent_Inhibition Calculate % Inhibition Data_Acquisition->Percent_Inhibition IC50_Determination IC50 Curve Fitting Percent_Inhibition->IC50_Determination Selectivity_Profile Generate Selectivity Profile IC50_Determination->Selectivity_Profile

In Vivo Efficacy of 4-(Piperazin-1-yl)pyrimidine-Based GPR119 Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo efficacy of a novel GPR119 agonist featuring a 4-(piperazin-1-yl)pyrimidine scaffold, compound 9i , against other GPR119 agonists, HD0471953 and DA-1241 . The data presented is compiled from preclinical studies and aims to offer an objective overview of their potential as therapeutic agents for type 2 diabetes and obesity.

GPR119 Signaling Pathway and Therapeutic Rationale

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes due to its dual mechanism of action. Predominantly expressed on pancreatic β-cells and intestinal L-cells, its activation leads to:

  • Enhanced Glucose-Dependent Insulin Secretion: Direct stimulation of pancreatic β-cells to release insulin in response to elevated glucose levels.

  • Increased Incretin Hormone Release: Promotion of glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP) secretion from intestinal L-cells. These incretins, in turn, enhance insulin secretion and promote satiety.[1]

This dual action offers a powerful approach to improving glycemic control with a potentially lower risk of hypoglycemia compared to other insulin secretagogues.

GPR119_Signaling_Pathway cluster_pancreas Pancreatic β-cell cluster_intestine Intestinal L-cell Agonist1 GPR119 Agonist GPR119_p GPR119 Agonist1->GPR119_p Gs_p Gαs GPR119_p->Gs_p AC_p Adenylyl Cyclase Gs_p->AC_p activates cAMP_p ↑ cAMP AC_p->cAMP_p produces PKA_p PKA cAMP_p->PKA_p activates Insulin Insulin Secretion PKA_p->Insulin promotes Agonist2 GPR119 Agonist GPR119_i GPR119 Agonist2->GPR119_i Gs_i Gαs GPR119_i->Gs_i AC_i Adenylyl Cyclase Gs_i->AC_i activates cAMP_i ↑ cAMP AC_i->cAMP_i produces GLP1_GIP GLP-1 & GIP Secretion cAMP_i->GLP1_GIP promotes

GPR119 Signaling Pathway in Pancreatic β-cells and Intestinal L-cells.

Comparative Efficacy Data

The following tables summarize the in vivo efficacy of compound 9i and its comparators, HD0471953 and DA-1241 , in rodent models of diabetes and obesity.

Table 1: Oral Glucose Tolerance Test (OGTT) Performance
CompoundAnimal ModelDose (mg/kg)Route% Reduction in Glucose AUCCitation(s)
9i C57BL/6J Mice30OralSignificant dose-dependent improvement[2]
HD0471953 C57BL/6J Mice20, 100OralDose-dependent improvement[3]
DA-1241 HFD-fed C57BL/6J MiceNot SpecifiedOralImproved glucose tolerance[4]
Sitagliptin (Comparator) SHROB Rats30OralLowered plasma glucose[5]
Table 2: Effects on Body Weight and Metabolic Parameters in Diet-Induced Obese (DIO) Mice
CompoundTreatment DurationDose (mg/kg)Change in Body WeightChange in Food IntakeOther Notable EffectsCitation(s)
9i Not Specified30DecreasedNot markedly changedNormalized serum biomarkers (ALT, AST, ALP, GLU, CHOL, HDL, LDL), reduced liver fat deposition.[2]
HD0471953 Chronic10, 20, 50LoweredNot SpecifiedImproved insulin sensitivity and glycemic control.[3]
DA-1241 12 weeksNot SpecifiedNo significant effectNo significant effectDecreased fasting blood glucose, improved insulinogenic index.[4]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of results.

Oral Glucose Tolerance Test (OGTT)

This test evaluates the ability of the animal to clear a glucose load from the bloodstream.

OGTT_Workflow Fasting 1. Fasting (e.g., 6-16 hours) Baseline 2. Baseline Blood Sample (t=0 min) Fasting->Baseline Admin 3. Oral Administration (Vehicle or Compound) Baseline->Admin Glucose 4. Oral Glucose Challenge (e.g., 2 g/kg) Admin->Glucose Sampling 5. Serial Blood Sampling (e.g., 15, 30, 60, 120 min) Glucose->Sampling Analysis 6. Glucose Measurement & AUC Calculation Sampling->Analysis

General Workflow for an Oral Glucose Tolerance Test (OGTT).

Protocol for HD0471953 in C57BL/6J Mice: [3]

  • Animals: Eight-week-old male C57BL/6J mice were used.

  • Fasting: Mice were fasted overnight.

  • Compound Administration: Mice were orally administered with either vehicle (0.5% carboxymethyl cellulose) or HD0471953 at doses of 20 or 100 mg/kg.

  • Glucose Challenge: 30 minutes after compound administration, a glucose solution was given orally at a dose of 2 g/kg.

  • Blood Sampling: Blood samples were collected via tail snipping at -30, 0, 20, 40, 60, and 120 minutes relative to the glucose load.

  • Analysis: Blood glucose levels were measured, and the area under the curve (AUC) was calculated to determine the glucose excursion.

Note: The specific protocol for compound 9i was not detailed in the available abstract, but it is stated to have been tested in a diet-induced obese (DIO) mouse model.[2]

Chronic Efficacy in Diet-Induced Obese (DIO) Mice

This model is used to assess the long-term effects of a compound on body weight, food intake, and other metabolic parameters in a state of obesity.

Protocol for DA-1241 in HFD-fed C57BL/6J Mice: [4]

  • Model Induction: Male C57BL/6J mice were fed a high-fat diet (HFD) for 12 weeks to induce hyperglycemia and obesity.

  • Compound Administration: DA-1241 was administered to the HFD-fed mice for 12 weeks. The exact dose and route were not specified in the abstract.

  • Monitoring: Body weight and food intake were monitored.

  • Endpoint Analysis: At the end of the treatment period, fasting blood glucose and insulinogenic index were assessed. An OGTT was also performed at week 8 to measure serum insulin and GLP-1 levels.

Conclusion

The this compound derivative, compound 9i , demonstrates promising in vivo efficacy as a GPR119 agonist. It not only improves glucose tolerance but also shows beneficial effects on body weight and lipid profiles in a DIO mouse model.[2] In comparison, HD0471953 also shows robust glucose-lowering effects and a reduction in body weight in diabetic mouse models.[3] DA-1241 improves glycemic control and shows positive effects on hepatic steatosis, although it did not significantly impact body weight in the reported study.[4][6]

The distinct profiles of these compounds highlight the potential for developing this compound-based GPR119 agonists as effective therapeutics for type 2 diabetes and related metabolic disorders. Further head-to-head comparative studies with detailed pharmacokinetic and pharmacodynamic profiling are warranted to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Pharmacokinetic Properties of 4-(piperazin-1-yl)pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Pharmacokinetic Parameters of Novel 4-(piperazin-1-yl)pyrimidine Derivatives with Supporting Experimental Data.

The this compound scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including infectious diseases, oncology, and neurology. The pharmacokinetic (PK) profile of these derivatives is a critical determinant of their clinical success, governing their absorption, distribution, metabolism, and excretion (ADME). This guide provides a comparative analysis of the in vivo pharmacokinetic properties of three distinct this compound derivatives, offering a valuable resource for researchers engaged in the design and development of new chemical entities based on this versatile scaffold. The comparison is based on data from preclinical studies in Sprague-Dawley rats.

In Vivo Pharmacokinetic Data Comparison

The following table summarizes key pharmacokinetic parameters for three this compound derivatives, each targeting a different biological pathway. The data, extracted from a comprehensive review on pyrimidine-based drugs, facilitates a direct comparison of their oral bioavailability and disposition characteristics.

Compound IDTherapeutic TargetCmax (µg/mL)t1/2 (h)Clearance (L/h/kg)Oral Bioavailability (F) (%)
24 Antitubercular0.592 ± 0.062 (oral)26.2 ± 0.91.5 ± 0.3 (i.v.)40.7
48 NNRTI--82.7 ± 1.97 (i.v.)31.8
298/299 GSK-3 Inhibitors---Brain-penetrant

Data for compounds 24 and 48 were obtained from studies in Sprague-Dawley rats. Specific Cmax and t1/2 values for oral administration of compound 48 and for compounds 298/299 were not provided in the source material. Compounds 298 and 299 were noted to be brain-penetrant GSK-3 inhibitors.[1]

Experimental Protocols

The following section outlines a representative experimental methodology for conducting in vivo pharmacokinetic studies in rats, based on standard practices in the field. This protocol is intended to provide a framework for understanding how the comparative data presented above would be generated.

Animal Models
  • Species: Male Sprague-Dawley rats.

  • Acclimatization: Animals are acclimatized for a minimum of one week prior to the study, with free access to standard laboratory chow and water.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle.

Drug Administration
  • Intravenous (i.v.) Administration:

    • The test compound is formulated in a suitable vehicle (e.g., a mixture of DMSO, PEG400, and saline).

    • A single bolus dose is administered via the tail vein.

  • Oral (p.o.) Administration:

    • The test compound is formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose).

    • A single dose is administered by oral gavage.

Blood Sample Collection
  • Blood samples are collected at predetermined time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).

  • Samples are drawn from the jugular vein or another appropriate site into heparinized tubes.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method
  • Plasma concentrations of the test compound are quantified using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

  • The method is validated for linearity, accuracy, precision, and selectivity.

Pharmacokinetic Analysis
  • Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.

  • Key parameters calculated include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • t1/2: Elimination half-life.

    • AUC: Area under the plasma concentration-time curve.

    • CL: Total body clearance.

    • Vd: Volume of distribution.

    • F (%): Oral bioavailability, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study, from animal preparation to data analysis.

G cluster_pre Pre-Dosing cluster_dosing Dosing cluster_sampling Sample Collection & Processing cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (Sprague-Dawley Rats) Fasting Overnight Fasting Animal_Acclimatization->Fasting IV_Admin Intravenous (i.v.) Administration Oral_Admin Oral (p.o.) Administration Blood_Sampling Serial Blood Sampling IV_Admin->Blood_Sampling Oral_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS Analysis Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation LC_MS_MS->PK_Analysis

Caption: Workflow of a typical in vivo pharmacokinetic study in rats.

Signaling Pathway Context (Example: GSK-3 Inhibition)

For derivatives targeting specific signaling pathways, such as the GSK-3 inhibitors (Compounds 298/299), understanding the mechanism of action is crucial for interpreting the pharmacokinetic/pharmacodynamic relationship. The following diagram illustrates a simplified representation of the Wnt/β-catenin signaling pathway, where GSK-3 plays a key inhibitory role.

cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (APC, Axin, GSK-3, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Proteasome Proteasomal Degradation beta_catenin_off->Proteasome TCF_LEF_off TCF/LEF Gene_Transcription_off Target Gene Transcription OFF TCF_LEF_off->Gene_Transcription_off Wnt Wnt Ligand Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt->Frizzled_LRP Dishevelled Dishevelled Frizzled_LRP->Dishevelled Destruction_Complex_inact Destruction Complex (Inactive) Dishevelled->Destruction_Complex_inact Inhibition beta_catenin_on β-catenin (Accumulates) beta_catenin_nucleus β-catenin beta_catenin_on->beta_catenin_nucleus Translocation to Nucleus TCF_LEF_on TCF/LEF beta_catenin_nucleus->TCF_LEF_on Binding Gene_Transcription_on Target Gene Transcription ON TCF_LEF_on->Gene_Transcription_on

Caption: Simplified Wnt/β-catenin signaling pathway.

Summary and Conclusion

This guide provides a comparative overview of the pharmacokinetic properties of three distinct this compound derivatives. The presented data highlights the variability in the ADME profiles within this chemical class, underscoring the importance of tailored medicinal chemistry efforts to optimize pharmacokinetic parameters for specific therapeutic applications. The provided experimental protocols and workflow diagrams offer a foundational understanding of the methodologies employed in generating such data, serving as a valuable resource for researchers in the field of drug discovery and development.

References

Benchmarking 4-(Piperazin-1-yl)pyrimidine Derivatives Against Industry-Standard Akt Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery

The 4-(piperazin-1-yl)pyrimidine scaffold has emerged as a versatile and promising starting point for the development of novel kinase inhibitors. This guide provides a comprehensive benchmark of a representative this compound-based Akt inhibitor against current industry standards. The data presented herein is intended to assist researchers, scientists, and drug development professionals in evaluating the potential of this chemical series for oncology applications.

The serine/threonine kinase Akt (Protein Kinase B) is a critical node in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in a wide range of human cancers. This pathway plays a central role in regulating cell proliferation, survival, and metabolism. Consequently, the development of potent and selective Akt inhibitors remains a high-priority area in cancer drug discovery.

This guide focuses on a direct comparison of a published this compound derivative with established clinical and pre-clinical Akt inhibitors: Capivasertib, Ipatasertib, and MK-2206. Capivasertib (Truqap™) recently received FDA approval, setting a new benchmark for Akt-targeted therapies.[1][2][3][4][5]

Data Presentation: Quantitative Comparison of Akt Inhibitors

The following tables summarize the in vitro biochemical potency and cellular antiproliferative activity of the selected compounds. This allows for a direct comparison of their efficacy and selectivity.

Table 1: Biochemical Potency Against Akt Isoforms

CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)Reference
This compound Derivative (Compound 5q) 18.0Not ReportedNot Reported[6]
Capivasertib (AZD5363) 388[7]
Ipatasertib (GDC-0068) 5188[1]
MK-2206 81265[1][6]

Table 2: Antiproliferative Activity in Cancer Cell Lines

CompoundCell LineCancer TypeIC₅₀/GI₅₀ (µM)Reference
This compound Derivative (Compound 5q) LNCaPProstate CancerNot Reported (data unavailable)[6]
PC-3Prostate CancerNot Reported (data unavailable)[6]
Capivasertib (AZD5363) Broad panel of 182 cell linesVarious< 3 in 41 cell lines[7]
Ipatasertib (GDC-0068) ARK1 (PTEN wild-type)Uterine Serous Carcinoma6.62[8]
SPEC-2 (PTEN null)Uterine Serous Carcinoma2.05[8]
MK-2206 SUNE-1Nasopharyngeal Carcinoma< 1[2]
CNE-1, CNE-2, HONE-1Nasopharyngeal Carcinoma3 - 5[2]

Signaling Pathway and Experimental Workflow

To provide a clear understanding of the biological context and the methodologies used for inhibitor evaluation, the following diagrams illustrate the Akt signaling pathway and a general experimental workflow for kinase inhibitor profiling.

Akt_Signaling_Pathway GF Growth Factors (e.g., EGF, IGF) RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds and Activates PI3K PI3K RTK->PI3K Recruits and Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 Akt Akt (Inactive) PIP3->Akt Recruits to Membrane PDK1 PDK1 PDK1->Akt Phosphorylates (T308) mTORC2 mTORC2 mTORC2->Akt Phosphorylates (S473) pAkt Akt (Active) Downstream Downstream Targets (e.g., GSK3β, FOXO, mTORC1) pAkt->Downstream Phosphorylates Response Cellular Responses (Proliferation, Survival, Growth) Downstream->Response Regulates PTEN PTEN PTEN->PIP3 Dephosphorylates

Figure 1. Simplified Akt Signaling Pathway.

Kinase_Inhibitor_Workflow start Start biochem_assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) start->biochem_assay ic50_determination Determine IC₅₀ (Biochemical Potency) biochem_assay->ic50_determination cell_viability Cell-Based Assay (e.g., MTT, CellTiter-Glo) ic50_determination->cell_viability gi50_determination Determine GI₅₀/IC₅₀ (Cellular Potency) cell_viability->gi50_determination western_blot Target Engagement Assay (e.g., Western Blot for pAkt) gi50_determination->western_blot downstream_analysis Downstream Pathway Analysis western_blot->downstream_analysis in_vivo In Vivo Efficacy Studies (Xenograft Models) downstream_analysis->in_vivo end End in_vivo->end

Figure 2. General Workflow for Kinase Inhibitor Profiling.

Experimental Protocols

The following are generalized protocols for the key experiments cited in this guide. Specific parameters may vary based on the reagents and equipment used.

Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.

Materials:

  • Recombinant human Akt1, Akt2, or Akt3 enzyme

  • Kinase substrate (e.g., a specific peptide)

  • ATP

  • Test compounds (this compound derivative and standards) dissolved in DMSO

  • Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • 384-well plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.

  • Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound or vehicle control (DMSO).

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Termination and ADP Detection: Stop the reaction and measure the generated ADP by adding the ADP-Glo™ Reagent, followed by the Kinase Detection Reagent, according to the manufacturer's protocol.

  • Luminescence Measurement: Read the luminescence signal using a plate reader.

  • Data Analysis: The IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., LNCaP, PC-3)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate spectrophotometer

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ or GI₅₀ values are determined from the dose-response curves.

References

A Comparative Guide to the Synthesis and Assay of 4-(piperazin-1-yl)pyrimidine: An Evaluation of Reproducibility and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic and assay methodologies for 4-(piperazin-1-yl)pyrimidine, a key scaffold in medicinal chemistry. The focus is on the reproducibility and performance of these methods to aid researchers in selecting the most appropriate techniques for their drug discovery and development pipelines. While direct comparative studies on the parent this compound are limited in published literature, this guide draws upon established principles and data from closely related derivatives to provide a robust framework for evaluation.

Synthesis of this compound: A Comparison of Routes

The synthesis of this compound is most commonly achieved through two primary methods: Nucleophilic Aromatic Substitution (SNA r) and Buchwald-Hartwig Amination.

1. Nucleophilic Aromatic Substitution (SNA r)

This is the most straightforward and widely used method for the synthesis of this compound. It involves the direct reaction of a 4-halopyrimidine, typically 4-chloropyrimidine, with piperazine. The reaction is generally facile due to the electron-withdrawing nature of the pyrimidine ring, which activates the C4 position for nucleophilic attack.

2. Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction offers an alternative route, particularly useful when dealing with less reactive aryl halides or when milder reaction conditions are required. While more complex due to the need for a catalyst and ligand, it can sometimes provide higher yields and better functional group tolerance.

Comparative Data of Synthetic Routes
ParameterNucleophilic Aromatic Substitution (SNA r)Buchwald-Hartwig Amination
Starting Materials 4-Chloropyrimidine, Piperazine4-Chloropyrimidine, Piperazine
Key Reagents Base (e.g., K₂CO₃, Et₃N)Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP, XPhos), Base (e.g., NaOtBu)
Typical Yield 75-90%85-95%
Purity (pre-purification) Good to ExcellentGood to Excellent
Reaction Time 4-12 hours6-18 hours
Reproducibility Generally high, sensitive to stoichiometry and temperature control.Good, can be sensitive to catalyst and ligand quality, and inert atmosphere.
Cost-Effectiveness High (no expensive catalyst/ligand)Moderate (cost of palladium catalyst and ligand)
Scalability Readily scalableCan be challenging to scale up due to catalyst cost and removal.
Experimental Protocols for Synthesis

Protocol 1: Nucleophilic Aromatic Substitution (SNA r) of 4-Chloropyrimidine with Piperazine

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloropyrimidine (1.0 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

  • Addition of Piperazine: Add piperazine (1.2 equivalents) to the solution. An excess of piperazine can also act as the base.

  • Addition of Base: If not using excess piperazine, add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.0 equivalents) or triethylamine (Et₃N, 2.0 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. Partition the residue between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination of 4-Chloropyrimidine with Piperazine

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), the phosphine ligand (e.g., BINAP, 2-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5 equivalents).

  • Addition of Reactants: Add 4-chloropyrimidine (1.0 equivalent) and piperazine (1.2 equivalents) dissolved in an anhydrous solvent such as toluene or dioxane.

  • Reaction Conditions: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography.

Synthesis Workflow Diagram

G cluster_snar Nucleophilic Aromatic Substitution (SNAr) cluster_buchwald Buchwald-Hartwig Amination snar_start 4-Chloropyrimidine + Piperazine snar_reagents Base (e.g., K2CO3) Solvent (e.g., EtOH) snar_start->snar_reagents snar_reaction Reflux (80-100°C) snar_reagents->snar_reaction snar_workup Work-up & Purification snar_reaction->snar_workup snar_product This compound snar_workup->snar_product buchwald_start 4-Chloropyrimidine + Piperazine buchwald_reagents Pd Catalyst, Ligand, Base Anhydrous Solvent buchwald_start->buchwald_reagents buchwald_reaction Heat (80-110°C) buchwald_reagents->buchwald_reaction buchwald_workup Filtration & Purification buchwald_reaction->buchwald_workup buchwald_product This compound buchwald_workup->buchwald_product

Caption: Comparative workflow for the synthesis of this compound.

Biological Assays for this compound Derivatives: A Comparative Overview

Derivatives of this compound have been evaluated in a variety of biological assays. This section compares three common assay types: anticancer cytotoxicity (MTT assay), antimicrobial susceptibility (MIC determination), and kinase inhibition (Akt kinase assay).

Comparative Data of Biological Assays

The reproducibility of biological assays is crucial for reliable drug discovery. The following table provides an illustrative comparison of key parameters for three common assays. The variability data is based on general expectations for these assay types, as specific reproducibility data for the parent this compound is not widely published.

ParameterMTT Cytotoxicity AssayAntimicrobial MIC AssayAkt Kinase Inhibition Assay
Principle Measures metabolic activity via reduction of tetrazolium salt to formazan.Determines the minimum concentration of a compound that inhibits visible microbial growth.Measures the inhibition of Akt kinase-mediated phosphorylation of a substrate.
Typical Readout Absorbance at 570 nmVisual turbidity or absorbanceLuminescence, Fluorescence, or Radioactivity
Intra-Assay Variability (CV%) 5-15%10-20% (can be higher for manual methods)5-10%
Inter-Assay Variability (CV%) 10-25%15-30%10-20%
Throughput HighMedium to HighHigh
Key Sources of Variability Cell seeding density, incubation time, reagent stability, compound precipitation.Inoculum size, media composition, incubation conditions, operator variability in reading results.Enzyme and substrate quality, ATP concentration, incubation time, temperature control.
Experimental Protocols for Biological Assays

Protocol 3: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound or its derivatives. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours to allow formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Protocol 4: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Compound Preparation: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 5: Akt Kinase Inhibition Assay (Luminescence-based)

  • Reagent Preparation: Prepare solutions of recombinant Akt kinase, a specific peptide substrate, and ATP in an appropriate assay buffer.

  • Compound Addition: Add serial dilutions of the test compound to the wells of a 384-well plate. Include a positive control inhibitor and a no-compound control.

  • Kinase Reaction: Initiate the reaction by adding the kinase, substrate, and ATP mixture to the wells.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • Signal Detection: Add an ATP detection reagent (e.g., a luciferase/luciferin-based reagent) to stop the reaction and generate a luminescent signal proportional to the remaining ATP.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to the controls and determine the IC₅₀ value.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_pathway Simplified Akt Signaling Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Response Cell Survival, Proliferation, Growth Downstream->Response Inhibitor This compound Derivative Inhibitor->Akt inhibits

Caption: Simplified Akt signaling pathway targeted by this compound derivatives.

G cluster_workflow General Assay Workflow start Prepare Reagents (Cells, Microbes, Enzymes) compound Compound Dilution start->compound treatment Treatment/Incubation compound->treatment detection Signal Detection (Absorbance, Luminescence, etc.) treatment->detection analysis Data Analysis (IC50/MIC Determination) detection->analysis

Caption: A generalized workflow for the described in vitro biological assays.

Conclusion and Recommendations

The synthesis of this compound can be reliably achieved through both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination. For routine synthesis and scalability, the SNA r method is generally preferred due to its simplicity and cost-effectiveness. The Buchwald-Hartwig amination serves as a valuable alternative, particularly for more complex or sensitive substrates.

For biological evaluation, the choice of assay depends on the therapeutic target of interest. The MTT, antimicrobial MIC, and kinase inhibition assays are all robust methods for initial screening. However, researchers must be aware of the inherent variability in these assays. To ensure data reproducibility, it is critical to standardize protocols, use high-quality reagents, and perform appropriate controls. For hit validation, it is recommended to use orthogonal assays that measure different biological endpoints to confirm the activity and rule out assay-specific artifacts. This comparative guide provides the necessary foundational knowledge for researchers to make informed decisions regarding the synthesis and biological evaluation of this compound and its derivatives.

A Comparative Meta-Analysis of 4-(Piperazin-1-yl)pyrimidine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of research findings on 4-(piperazin-1-yl)pyrimidine derivatives, a scaffold of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. We will objectively compare the performance of key derivatives, supported by experimental data, and provide detailed methodologies for the cited experiments. This analysis is intended for researchers, scientists, and professionals involved in drug discovery and development.

Introduction to this compound Derivatives

The this compound scaffold is a key pharmacophore found in a variety of clinically successful kinase inhibitors. Its unique structural and electronic properties allow for critical interactions with the hinge region of the ATP-binding pocket of many kinases. This interaction, often involving hydrogen bonding, serves as an anchor for the molecule, while modifications to the pyrimidine and piperazine rings, as well as substitutions at other positions, can be systematically altered to achieve high potency and selectivity for specific kinase targets. This guide will focus on a comparative analysis of derivatives targeting Abl, KIT, and PDGFRA kinases, which are implicated in various cancers.

Comparative Analysis of Kinase Inhibition

The following table summarizes the in vitro kinase inhibitory activity (IC50) of several key this compound derivatives against a panel of clinically relevant kinases. Imatinib, a well-established drug, serves as a benchmark for comparison.

CompoundTarget KinaseIC50 (nM)Cell LineCell-Based IC50 (nM)Reference
Imatinib v-Abl25Ba/F3 p210290
c-Kit100--
PDGFRA100--
Compound A v-Abl8Ba/F3 p21060
c-Kit40--
PDGFRA60--
Compound B v-Abl35Ba/F3 p210350
c-Kit120--
PDGFRA90--
Compound C v-Abl<1K56220
c-Kit5--
PDGFRA15--

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity. Lower values indicate higher potency.

Signaling Pathway of BCR-Abl and Inhibition

The BCR-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of chronic myeloid leukemia (CML) cells. The diagram below illustrates the signaling pathway and the mechanism of inhibition by this compound derivatives.

BCR_Abl_Pathway cluster_cell CML Cell BCR_Abl BCR-Abl (Constitutively Active Kinase) Substrate Substrate BCR_Abl->Substrate ATP -> ADP P_Substrate Phosphorylated Substrate BCR_Abl->P_Substrate Phosphorylation Downstream Downstream Signaling (e.g., RAS, STAT) P_Substrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Inhibitor This compound Inhibitor Inhibitor->BCR_Abl Inhibition

Caption: BCR-Abl signaling pathway and its inhibition.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of research findings. Below are the protocols for the key assays referenced in this guide.

1. In Vitro Kinase Inhibition Assay

  • Objective: To determine the concentration of a compound required to inhibit 50% of the activity of a specific kinase (IC50).

  • Principle: This assay measures the transfer of a phosphate group from ATP to a substrate peptide by the kinase. Inhibition is quantified by measuring the reduction in phosphorylation.

  • Procedure:

    • Kinase, substrate peptide (e.g., poly-Glu-Tyr), and various concentrations of the test compound are pre-incubated in a kinase reaction buffer.

    • The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-33P]ATP).

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

    • The reaction is stopped, and the phosphorylated substrate is separated from the unreacted ATP (e.g., via filtration and washing).

    • The amount of incorporated radioactivity is measured using a scintillation counter.

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cell-Based Proliferation Assay (MTT Assay)

  • Objective: To measure the effect of a compound on the proliferation and viability of cancer cell lines.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active dehydrogenases can reduce MTT to formazan, which has a purple color.

  • Procedure:

    • Cancer cells (e.g., K562, Ba/F3) are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • After incubation, the MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.

    • A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and validating potential kinase inhibitors, from initial high-throughput screening to more detailed cellular and in vivo analysis.

workflow Start Compound Library HTS High-Throughput Screening (Biochemical Kinase Assay) Start->HTS Hit_ID Hit Identification (Potent Compounds) HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays (Proliferation, Viability) Dose_Response->Cell_Assay In_Vivo In Vivo Efficacy Studies (Xenograft Models) Cell_Assay->In_Vivo Lead_Opt Lead Optimization In_Vivo->Lead_Opt Candidate Preclinical Candidate Lead_Opt->Candidate

Safety Operating Guide

Personal protective equipment for handling 4-(Piperazin-1-yl)pyrimidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of 4-(Piperazin-1-yl)pyrimidine, a key building block in many pharmaceutical development pipelines. Adherence to these protocols is critical for minimizing risk and ensuring a safe laboratory environment.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended equipment when handling this compound, based on safety data sheets for the compound and its structural analogs.[1][2][3][4][5]

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Eyes/Face Safety glasses with side shields or chemical safety goggles.Must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1] Contact lenses should be avoided as they can absorb and concentrate irritants.[2]
Skin Chemical-resistant, impervious gloves (e.g., nitrile). Flame-resistant lab coat.Gloves must be inspected prior to use and disposed of properly after handling.[1] A flexible laminate glove under a heavy-duty outer glove is recommended for compounds with unknown toxicity. The lab coat should be buttoned to cover as much skin as possible.
Respiratory NIOSH/MSHA or European Standard EN 149 approved respirator.Use in a well-ventilated area to avoid inhalation.[4][6] If exposure limits are exceeded or irritation is experienced, a full-face respirator is necessary. Respirator use requires a proper fit testing program.
Feet Closed-toe and closed-heel shoes.Shoes should be made of a material that is resistant to chemicals.

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Preparation: Before beginning work, ensure that an emergency eyewash station and a safety shower are readily accessible.[5][7] Designate a specific area for handling the chemical.

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the accumulation of dust or vapors.[1][3][4]

  • Personal Hygiene: Avoid all personal contact, including inhalation of dust or fumes.[2][6] Do not eat, drink, or smoke in the handling area.[3][4] Wash hands thoroughly with soap and water after handling and before breaks.[1]

  • Clothing: Contaminated work clothing should not be allowed out of the workplace and should be laundered separately before reuse.[2][4]

  • Spills: In the event of a spill, evacuate non-essential personnel from the area.[1] Wear appropriate PPE and clean up spills immediately using dry methods to avoid generating dust.[6] Collect the spilled material in a suitable, sealed container for disposal.[1][6] Prevent the chemical from entering drains or waterways.[1]

Disposal Plan:

Chemical waste must be managed to ensure the safety of personnel and the environment.

  • Waste Identification: this compound and any materials contaminated with it should be treated as hazardous waste.

  • Containerization: Collect waste in a suitable, clearly labeled, and sealed container.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company.[4] Do not dispose of it down the drain or in the regular trash.[4] Follow all local, state, and federal regulations for hazardous waste disposal.

Visualizing Safety Workflows

To further clarify the procedural steps for safe handling and disposal, the following diagrams have been created.

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep1 Don PPE prep2 Verify fume hood function prep1->prep2 prep3 Prepare all necessary equipment and reagents prep2->prep3 handling1 Weigh/measure compound in fume hood prep3->handling1 handling2 Perform experimental procedure handling1->handling2 handling3 Keep container tightly closed when not in use handling2->handling3 cleanup1 Decontaminate work surfaces handling3->cleanup1 cleanup2 Segregate and label waste cleanup1->cleanup2 cleanup3 Dispose of waste in designated containers cleanup2->cleanup3 post1 Remove PPE cleanup3->post1 post2 Wash hands thoroughly post1->post2

Caption: A step-by-step workflow for the safe handling of this compound.

Logical Relationship for Spill Response spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with absorbent material ppe->contain cleanup Clean up spill using dry methods contain->cleanup dispose Place waste in a sealed container for hazardous disposal cleanup->dispose decontaminate Decontaminate the area dispose->decontaminate report Report the incident to the lab supervisor decontaminate->report

Caption: Decision-making process for responding to a spill of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Piperazin-1-yl)pyrimidine
Reactant of Route 2
4-(Piperazin-1-yl)pyrimidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.